molecular formula C9H8Na2O4 B1343089 Humic acid sodium salt CAS No. 68131-04-4

Humic acid sodium salt

Cat. No.: B1343089
CAS No.: 68131-04-4
M. Wt: 226.14 g/mol
InChI Key: HMGUIQPKFUZDPV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Humic acid possess excellent complexing ability with heavy metal. Humic acid sodium salt acts as a proxy for humic-like substances that were identified as a major component of the isolated organic matter in the atmospheric aerosol.>

Properties

IUPAC Name

disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGUIQPKFUZDPV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Black powder; [Alfa Aesar MSDS]
Record name Humic acids, sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Humic acids, sodium salts
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

68131-04-4
Record name Humic acids, sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Humic acids, sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of humic acid sodium salt?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Humic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or sodium humate, is the salt of humic acid, a principal component of humic substances which are major constituents of soil organic matter, peat, and lignite.[1] These complex supramolecular assemblies are formed from the chemical and biological degradation of plant and animal matter.[2] Due to its unique structural and chemical properties, sodium humate exhibits a range of functionalities, including ion exchange, chelation, and adsorption, making it a subject of interest in agriculture, environmental remediation, and increasingly, in biomedical and pharmaceutical sciences.[3][4]

This guide provides a detailed overview of the core chemical properties of this compound, supported by quantitative data, experimental protocols, and conceptual diagrams to serve as a comprehensive resource for technical professionals.

Molecular Structure and Composition

Humic acid does not have a single, defined chemical structure. Instead, it is understood as a heterogeneous supramolecular association of smaller, diverse organic molecules. These molecules are held together by weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, rather than forming a single large polymer.

The core components of this assembly include:

  • Aromatic Cores: Polycyclic aromatic and heterocyclic rings form a significant part of the structure.[5]

  • Aliphatic Chains: These act as bridges connecting the aromatic units.

  • Functional Groups: A high density of oxygen-containing functional groups is a key characteristic. The most prominent are carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups, which are responsible for its acidity, charge density, and high reactivity.[6] Other groups like quinones, carbonyls, and hydroxyls are also present.[5][6]

// Edges representing weak interactions edge [style=dashed, color="#5F6368", arrowhead=none]; Aromatic1 -> Aliphatic1 -> Aromatic2; Aliphatic1 -> Aliphatic2; Aromatic2 -> FG3 [lhead=cluster_fg2]; Aromatic1 -> FG1 [lhead=cluster_fg1];

// Logical connections to functional groups edge [style=solid, color="#EA4335", arrowhead=vee]; Aromatic1 -> FG2 [lhead=cluster_fg1]; Aliphatic2 -> FG4 [lhead=cluster_fg2]; } /**

  • Caption: Conceptual model of the supramolecular structure of humic acid. */

Quantitative Chemical Properties

The chemical properties of this compound can vary depending on its source (e.g., lignite, peat, soil) and the extraction method used. The following tables summarize typical quantitative data.

Table 1: Physicochemical Properties
PropertyValue / RangeSource(s)
Appearance Black or dark brown powder/flakes[7]
Molecular Formula C9H8Na2O4 (representative core)[1]
Solubility (Water) 80-100%[7]
Solubility (Organic) Soluble in DMSO, Acetone, etc.[8]
pH (1% solution) 9.0 - 11.0 (Alkaline)[7]
Melting Point >300 °C[9]
Table 2: Typical Elemental Composition (Dry Basis)
ElementPercentage Range (%)Source(s)
Carbon (C) 51.1 - 55.4%[2]
Hydrogen (H) 3.7 - 4.7%[2]
Oxygen (O) 36.8 - 40.0%[2]
Nitrogen (N) 3.7 - 4.2%[2]
Sulfur (S) 0.4 - 0.7%[10]
Table 3: Acidic Functional Group Content
Functional GroupConcentration Range (meq/g)Source(s)
Total Acidity 7.2 - 14.0[7][11]
Carboxylic Groups (-COOH) 2.8 - 6.2[7][12]
Phenolic Groups (-OH) 1.9 - 3.2[7][12]
Table 4: Molecular Weight Distribution
ParameterValue / Range (Daltons)DescriptionSource(s)
Weight-Average (Mw) 20,000 - 50,000 (Bulk)Represents the average weight of the molecules.[1]
Full Range 2,000 - >500,000Indicates high polydispersity.[1]

Key Chemical Mechanisms

Chelation of Metal Ions

A defining property of sodium humate is its ability to chelate metal ions. The carboxyl and phenolic hydroxyl groups act as ligands, donating lone pair electrons to form stable coordination complexes with polyvalent metal cations (e.g., Fe³⁺, Cu²⁺, Zn²⁺). This process sequesters the metal ions, influencing their bioavailability and mobility in environmental and biological systems. In drug development, this property is explored for enhancing mineral absorption and for detoxification of heavy metals.

// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2; Metal -> p1 -> p2 -> coo1; } /**

  • Caption: Chelation of a metal ion by carboxyl and phenolic groups. */

Experimental Protocols

Protocol for Elemental Analysis (CHNS/O)

This protocol is based on the principles of dynamic flash combustion (Pregl-Dumas method).

  • Sample Preparation:

    • Dry the sodium humate sample to a constant weight to remove moisture.

    • Homogenize the sample by grinding it into a fine powder.

    • Accurately weigh 1-5 mg of the prepared sample into a pre-cleaned tin or silver capsule using a microbalance.[2]

  • Combustion:

    • Introduce the capsule into the combustion chamber of an elemental analyzer.

    • Heat the sample to ~1000-1150 °C in an oxygen-rich environment.[5] This converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂/NOx, and sulfur to SO₂.

  • Reduction and Gas Separation:

    • Pass the combustion gases over heated copper (~600 °C) to remove excess oxygen and reduce any nitrogen oxides (NOx) to N₂ gas.

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is swept by a helium carrier gas into a gas chromatography (GC) column for separation.[5]

  • Detection and Quantification:

    • Measure the concentration of each separated gas using a thermal conductivity detector (TCD).

    • For oxygen analysis, pyrolyze the sample in a separate step to form carbon monoxide (CO), which is then detected.

    • Calculate the elemental percentages based on the detector response and the initial sample weight, using certified standards (e.g., acetanilide) for calibration.

Protocol for Functional Group Analysis (Potentiometric Titration)

This method determines the content of acidic functional groups (total acidity, carboxylic, and phenolic).

Workflow cluster_TA Total Acidity (TA) Determination cluster_CA Carboxylic Acidity (CA) Determination start Start: Humic Acid Sample TA1 React sample with excess 0.2N Ba(OH)₂ for 24h start->TA1 CA1 React sample with 1N Calcium Acetate [(CH₃COO)₂Ca] start->CA1 TA2 Filter the suspension TA1->TA2 TA3 Titrate filtrate with standard HCl to pH 8.4 TA2->TA3 calc_TA Calculate Total Acidity (meq/g) TA3->calc_TA CA2 Shake for 24h CA1->CA2 CA3 Titrate liberated acetic acid with standard NaOH to pH 9.8 CA2->CA3 calc_CA Calculate Carboxylic Acidity (meq/g) CA3->calc_CA calc_PA Calculate Phenolic Acidity PA = TA - CA calc_TA->calc_PA calc_CA->calc_PA end End: Functional Group Content calc_PA->end

  • Caption: Workflow for determining acidic functional group content. */

  • Determination of Total Acidity (Barium Hydroxide Method):

    • Weigh approximately 50 mg of the dried sample into a stoppered flask.

    • Add 20 mL of 0.2 N Ba(OH)₂ solution. Prepare a blank with only Ba(OH)₂.

    • Shake the flasks for 24 hours at room temperature.

    • Filter the suspension and wash the residue with CO₂-free distilled water.

    • Combine the filtrate and washings and titrate potentiometrically with a standardized 0.5 N HCl solution to a pH of 8.4.

    • Total acidity is calculated from the difference in titration volumes between the blank and the sample.

  • Determination of Carboxylic Groups (Calcium Acetate Method): [7]

    • Weigh approximately 50 mg of the sample into a stoppered flask.

    • Add 10 mL of 1 N (CH₃COO)₂Ca and 40 mL of CO₂-free distilled water. Prepare a blank.

    • Shake for 24 hours at room temperature.

    • Filter the suspension and wash the residue.

    • Titrate the combined filtrate (containing liberated acetic acid) potentiometrically with a standardized 0.1 N NaOH solution to a pH of 9.8.

    • Carboxylic group content is calculated from the difference in titration volumes.

  • Determination of Phenolic Groups:

    • The content of phenolic hydroxyl groups is determined by subtracting the carboxylic group content from the total acidity.

    • Phenolic Acidity = Total Acidity - Carboxylic Acidity

Protocol for Molecular Weight Determination (Size-Exclusion Chromatography)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume.

  • System Setup:

    • Mobile Phase: Prepare an aqueous buffer, e.g., 0.025 M Na₂B₄O₇ with 0.025 M NaCl at pH 9.1. The mobile phase must fully dissolve the sodium humate and prevent interactions with the column material. Filter and degas the mobile phase.

    • Column: Select an appropriate SEC column (e.g., hydroxyethyl (B10761427) methacrylate-based) with a pore size suitable for the expected molecular weight range (e.g., 1-1000 kDa).

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

  • Calibration:

    • Prepare a series of standards with known molecular weights (e.g., polystyrene sulfonates or globular proteins) that cover the separation range of the column.

    • Inject each standard individually and record its retention time (or elution volume).

    • Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

  • Sample Analysis:

    • Dissolve a known concentration of the dried sodium humate sample in the mobile phase. Filter the solution to remove any particulates.

    • Inject the sample solution into the SEC system.

    • Record the chromatogram using a suitable detector (e.g., UV-Vis at 254 nm or Refractive Index).

  • Data Interpretation:

    • Using the calibration curve, determine the molecular weight for each point along the sample's chromatogram.

    • Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn) to characterize the molecular weight distribution.

Conclusion

This compound is a structurally complex and chemically versatile material. Its properties are defined by a supramolecular assembly rich in carboxylic and phenolic functional groups, which dictate its high solubility in alkaline water, broad molecular weight distribution, and significant capacity for chelation and ion exchange. The standardized protocols provided herein for elemental analysis, functional group quantification, and molecular weight determination are essential for the rigorous characterization required in research, environmental science, and the development of novel pharmaceutical applications. A thorough understanding of these chemical properties is critical for harnessing the full potential of this unique biomaterial.

References

Characterization of Humic Acid Sodium Salt from Leonardite: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Humic acid, a principal component of humic substances, is a complex mixture of organic molecules resulting from the decomposition of plant and animal matter. Leonardite, an oxidized form of lignite (B1179625) coal, is a particularly rich source of high-quality humic acid. The sodium salt of humic acid is often utilized due to its increased solubility in water, which facilitates its application in various fields, including agriculture and, increasingly, biomedicine. This technical guide provides a comprehensive overview of the characterization of humic acid sodium salt derived from leonardite, with a focus on methodologies and data relevant to researchers, scientists, and professionals in drug development. The known biological activities and associated signaling pathways are also detailed to highlight its therapeutic potential.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for understanding its structure-activity relationships and ensuring reproducibility in research and development. Key characterization techniques include elemental analysis, UV-Visible (UV-Vis) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy.

Data Presentation

The quantitative data from these analyses provide insights into the elemental composition, degree of aromaticity, and functional group distribution of this compound from leonardite.

Table 1: Elemental Composition of Humic Acid from Leonardite

ElementWeight Percentage (%)Atomic Ratio (relative to Carbon)
Carbon (C)50-65%1.00
Hydrogen (H)3-5%0.8 - 1.5
Oxygen (O)30-40%0.4 - 0.7
Nitrogen (N)1-4%0.02 - 0.06
Sulfur (S)<1%<0.01

Note: The elemental composition can vary depending on the specific leonardite source and extraction method.[1][2]

Table 2: Key FTIR Absorption Bands for Humic Acid from Leonardite

Wavenumber (cm⁻¹)AssignmentFunctional Group
3400-3200O-H stretching, N-H stretchingPhenolic, alcoholic, carboxylic OH; Amine N-H
2930-2850C-H stretchingAliphatic CH₂, CH₃
~1710C=O stretchingCarboxylic acids, ketones
~1620C=C stretching, COO⁻ asymmetric stretchingAromatic C=C, carboxylate
~1400C-H bending, COO⁻ symmetric stretchingAliphatic CH₂, CH₃; carboxylate
1280-1230C-O stretching, O-H bendingCarboxylic acids, phenols
1170-950C-O stretchingPolysaccharides, ethers, alcohols

Note: The exact peak positions and intensities can vary.[1][3][4][5]

Table 3: ¹³C NMR Chemical Shift Assignments for Leonardite Humic Acid

Chemical Shift (ppm)Carbon Type
0-50Aliphatic C (alkyl chains)
50-90O-Alkyl C (carbohydrates, ethers)
90-150Aromatic C
150-165Phenolic C
165-190Carboxyl C
190-220Ketone and aldehyde C

Note: These assignments are approximate and can overlap.[6][7]

Table 4: UV-Vis Spectroscopic Parameter for Leonardite Humic Acid

ParameterDescriptionTypical Value RangeSignificance
E4/E6 RatioRatio of absorbance at 465 nm to 665 nm3.1 - 5.5Inversely proportional to the degree of aromatic condensation and molecular weight.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data. The following sections outline the methodologies for the extraction and characterization of this compound from leonardite.

Extraction and Purification of Humic Acid

The most common method for extracting humic acid from leonardite is alkaline extraction followed by acid precipitation.[3][8][9][10]

Materials:

  • Leonardite powder

  • 0.1 M Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus

Protocol:

  • Alkaline Extraction: Mix leonardite powder with a 0.1 M NaOH solution (e.g., 1:10 w/v ratio). Stir the mixture at room temperature for a specified period (e.g., 4-24 hours) to solubilize the humic and fulvic acids.

  • Separation of Insoluble Fraction: Centrifuge the mixture (e.g., at 5000 x g for 20 minutes) to pellet the insoluble humin fraction.

  • Acid Precipitation of Humic Acid: Carefully decant the supernatant and acidify it to pH 1.0-2.0 with 1 M HCl while stirring. This will cause the humic acid to precipitate.

  • Isolation and Washing: Allow the precipitate to settle (e.g., overnight at 4°C). Centrifuge the mixture to collect the humic acid pellet. Wash the pellet with deionized water to remove excess acid and salts. Repeat the washing and centrifugation steps until the supernatant is neutral.

  • Drying: Dry the purified humic acid pellet (e.g., in an oven at 60°C or by lyophilization).

  • Preparation of Sodium Salt: To prepare the sodium salt, the purified humic acid can be dissolved in a minimal amount of 0.1 M NaOH and then dried.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the E4/E6 ratio, an indicator of the degree of humification.[1][11]

Materials:

  • Dried humic acid sample

  • 0.05 M Sodium bicarbonate (NaHCO₃) solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Sample Preparation: Dissolve a known amount of dried humic acid in 0.05 M NaHCO₃ solution to obtain a specific concentration (e.g., 10 mg/L).

  • Measurement: Record the absorbance of the solution at 465 nm and 665 nm using the NaHCO₃ solution as a blank.

  • Calculation: Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the main functional groups present in the humic acid structure.[12]

Materials:

  • Dried humic acid sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Protocol:

  • Sample Preparation: Mix a small amount of dried humic acid (e.g., 1-2 mg) with KBr (e.g., 100-200 mg) in an agate mortar and grind to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of humic acid, allowing for the quantification of different types of carbon atoms (aliphatic, aromatic, carboxyl, etc.).[6][13][14]

Materials:

  • Dried humic acid sample

  • Deuterated sodium hydroxide (NaOD) in deuterium (B1214612) oxide (D₂O)

  • NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve the humic acid sample in a solution of NaOD in D₂O. The concentration will depend on the instrument's sensitivity.

  • Measurement: Acquire the ¹³C NMR spectrum using appropriate parameters for quantitative analysis, such as inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a sufficient relaxation delay.

  • Data Analysis: Integrate the different regions of the spectrum to determine the relative abundance of various carbon functional groups.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the characterization process and the relationships between the properties and potential applications of this compound.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_characterization Characterization cluster_data Data & Interpretation leonardite Leonardite alkaline_extraction Alkaline Extraction (NaOH/KOH) leonardite->alkaline_extraction centrifugation1 Centrifugation alkaline_extraction->centrifugation1 supernatant1 Supernatant (Humic & Fulvic Acids) centrifugation1->supernatant1 Soluble humin Humin (Insoluble) centrifugation1->humin Insoluble acid_precipitation Acid Precipitation (HCl) supernatant1->acid_precipitation centrifugation2 Centrifugation acid_precipitation->centrifugation2 humic_acid Humic Acid (Precipitate) centrifugation2->humic_acid Precipitate fulvic_acid Fulvic Acid (Supernatant) centrifugation2->fulvic_acid Supernatant washing Washing humic_acid->washing drying Drying washing->drying purified_ha Purified Humic Acid drying->purified_ha naoh_treatment NaOH Treatment purified_ha->naoh_treatment ha_na_salt This compound naoh_treatment->ha_na_salt uv_vis UV-Vis Spectroscopy ha_na_salt->uv_vis ftir FTIR Spectroscopy ha_na_salt->ftir nmr 13C NMR Spectroscopy ha_na_salt->nmr elemental Elemental Analysis ha_na_salt->elemental e4e6 E4/E6 Ratio uv_vis->e4e6 functional_groups Functional Groups ftir->functional_groups carbon_distribution Carbon Distribution nmr->carbon_distribution elemental_composition Elemental Composition elemental->elemental_composition

Caption: Experimental workflow for the extraction and characterization of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and wound-healing properties. These effects are attributed to its complex chemical structure and the presence of various functional groups. Understanding the underlying signaling pathways is crucial for its development as a therapeutic agent.

Anti-inflammatory Effects

Humic substances have been shown to modulate inflammatory responses. One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Anti_inflammatory_Pathway ha_na Humic Acid Sodium Salt tlr4 TLR4 ha_na->tlr4 Inhibits lps LPS lps->tlr4 Activates nfkb NF-κB tlr4->nfkb Activates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->pro_inflammatory Induces Transcription inflammation Inflammation pro_inflammatory->inflammation

Caption: Inhibition of the TLR4-NF-κB signaling pathway by this compound.

Antiviral Activity

The primary antiviral mechanism of humic acid is extracellular. Its polyanionic nature allows it to bind to positively charged glycoproteins on the surface of viruses, thereby preventing their attachment to and entry into host cells.[15] This has been particularly studied in the context of enveloped viruses like HIV.

Antiviral_Mechanism ha_na Humic Acid Sodium Salt glycoprotein Viral Glycoprotein (e.g., gp120) ha_na->glycoprotein Binds to virus Virus receptor Host Cell Receptor glycoprotein->receptor host_cell Host Cell viral_entry Viral Entry receptor->viral_entry

Caption: Extracellular antiviral mechanism of this compound.

Wound Healing and TGF-β/Smad Pathway

Sodium humate has been found to promote wound healing, an effect that is likely mediated through the activation of the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[2] This pathway plays a crucial role in tissue repair and regeneration by regulating cell proliferation, differentiation, and extracellular matrix production.[7][12]

TGF_beta_Pathway ha_na Humic Acid Sodium Salt tgf_beta TGF-β ha_na->tgf_beta Activates tgf_beta_r TGF-β Receptor tgf_beta->tgf_beta_r Binds to smad Smad Proteins tgf_beta_r->smad Phosphorylates smad_p Phosphorylated Smad Complex smad->smad_p nucleus Nucleus smad_p->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Regulates wound_healing Wound Healing gene_transcription->wound_healing

Caption: Activation of the TGF-β/Smad signaling pathway by this compound.

Implications for Drug Development

The diverse biological activities of this compound, coupled with its natural origin and low toxicity, make it an attractive candidate for further investigation in drug development. Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases. The antiviral mechanism of action, which involves blocking viral entry, could be explored for the development of broad-spectrum antiviral agents. Furthermore, its ability to promote wound healing opens up possibilities for its use in regenerative medicine.

However, the inherent complexity and heterogeneity of humic substances present challenges for standardization and regulatory approval. Future research should focus on detailed fractionation and characterization to identify the most active components and elucidate their precise mechanisms of action at the molecular level. This will be crucial for translating the therapeutic potential of this compound from leonardite into safe and effective clinical applications.

References

Unraveling the Molecular Complexity of Sodium Humate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Structure of Sodium Humate

Sodium humate is the sodium salt of humic acid, a principal component of humic substances, which are major organic constituents of soil, peat, and coal. It is not a single, discrete molecule but rather a complex and heterogeneous mixture of polydisperse macromolecules.[1][2] While a definitive chemical structure remains elusive, it is understood to be composed of aromatic and aliphatic moieties with various oxygen-containing functional groups.[1]

Due to its complex nature, a precise molecular formula cannot be assigned. However, a representative molecular formula of C9H8Na2O4 with a corresponding molecular weight of approximately 226.14 g/mol is often cited in chemical databases and technical literature.[2] This formula should be interpreted as representing a fundamental building block or an average repeating unit within the larger supramolecular structure.

The core structure of sodium humate consists of a network of aromatic rings (benzene and fused rings) and heterocyclic compounds (like pyrrole, furan, and indole), interconnected by bridge bonds.[1] Attached to this backbone are a variety of functional groups that dictate its chemical properties and biological activity. The most prominent of these are:

  • Carboxyl groups (-COOH)

  • Phenolic hydroxyl groups (-OH)

  • Quinone groups (=O)

  • Hydroxyl groups (-OH)

  • Methoxy groups (-OCH3)[1]

These functional groups impart sodium humate with its characteristic properties, including its ability to chelate metal ions, its solubility in alkaline solutions, and its interactions with other organic molecules.

Quantitative Composition of Sodium Humate

The elemental composition of sodium humate can vary depending on its source and the extraction method used. The following table summarizes typical ranges for its elemental and compositional analysis.

ParameterValueReference
Elemental Composition
Carbon (C)50% - 60%[3]
Hydrogen (H)4% - 6%[3]
Nitrogen (N)4.3% - 6.4%[4]
Oxygen (O)Calculated by difference
Sulfur (S)Present[1]
Other Components
Humic Acid Content (dry basis)> 65% - 75%[1][5]
pH (1% solution)9.0 - 11.0[2]
Water Solubility100%[5]
Inorganic Elements (variable)
Calcium (Ca)Present[6]
Potassium (K)Present[6]
Phosphorus (P)Present[6]
Sodium (Na)Present[6]
Iron (Fe)Present[6]

Note: The presence and quantity of inorganic elements are highly dependent on the geological source of the humic material.

Experimental Protocols for Characterization

The characterization of sodium humate relies on a combination of spectroscopic and chromatographic techniques to elucidate its structural components and molecular size distribution.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the various functional groups present in the sodium humate structure.

Methodology:

  • Sample Preparation:

    • A small amount of dried sodium humate sample is finely ground with potassium bromide (KBr) in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]

  • Instrumentation:

    • A Fourier Transform Infrared Spectrometer is used for analysis.

  • Data Acquisition:

    • The KBr pellet is placed in the sample holder of the spectrometer.

    • The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[8]

    • Multiple scans (e.g., 32) are accumulated to improve the signal-to-noise ratio.[8]

  • Data Analysis:

    • The resulting spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., O-H stretch, C=O stretch, C=C aromatic stretch).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly solid-state ¹³C NMR, provides detailed information about the carbon skeleton of sodium humate, including the relative abundance of aromatic and aliphatic carbons.

Methodology:

  • Sample Preparation (Solid-State):

    • The dried sodium humate sample is packed into a zirconia rotor.

  • Instrumentation:

    • A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used. Cross-polarization (CP) techniques (CP/MAS) are commonly employed to enhance the signal of the low-abundance ¹³C nuclei.[4]

  • Data Acquisition:

    • The rotor is spun at a high speed (magic angle) to average out anisotropic interactions.

    • A sufficient number of scans (often thousands) are acquired to obtain a spectrum with an adequate signal-to-noise ratio.[10]

  • Data Analysis:

    • The chemical shifts in the ¹³C NMR spectrum are analyzed to identify different types of carbon environments, such as carboxyl carbons, aromatic carbons, and aliphatic carbons.[11]

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration chromatography, is used to determine the molecular weight distribution of the sodium humate macromolecules.

Methodology:

  • Sample Preparation:

    • A solution of sodium humate is prepared in the chosen mobile phase.

    • The solution is filtered through a fine-pore membrane to remove any particulate matter.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., a HEMA-based column) and a suitable detector (e.g., UV-Vis) is used.[12][13]

  • Mobile Phase:

    • An aqueous buffer with a controlled pH and ionic strength is used as the mobile phase to prevent interactions between the sample and the stationary phase. A common mobile phase is an alkaline borate (B1201080) buffer.[13]

  • Calibration:

    • The column is calibrated using a series of standards of known molecular weights (e.g., globular proteins or polystyrene sulfonates).[13]

  • Data Acquisition and Analysis:

    • The prepared sample is injected into the column.

    • The elution profile is recorded by the detector.

    • By comparing the retention times of the sodium humate components to the calibration curve, the weight-average (Mw) and number-average (Mn) molecular weights, as well as the polydispersity, can be determined.[14]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of sodium humate.

G Characterization Workflow for Sodium Humate cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Interpretation start Sodium Humate Sample ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr sec Size Exclusion Chromatography start->sec functional_groups Functional Group Identification ftir->functional_groups structural_composition Structural Composition (Aromatic/Aliphatic Content) nmr->structural_composition mw_distribution Molecular Weight Distribution sec->mw_distribution final_characterization Comprehensive Molecular Characterization functional_groups->final_characterization structural_composition->final_characterization mw_distribution->final_characterization

References

The Genesis of Humic Acid Sodium Salt in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humic acid and its sodium salt are central to soil organic matter, influencing soil fertility, nutrient cycling, and the bioavailability of various substances. This technical guide provides an in-depth exploration of the origin and formation of humic acid sodium salt in soil. It delineates the complex biochemical pathways of humification, summarizes key quantitative data on the composition of humic acids, and provides detailed experimental protocols for their extraction and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and formation of these ubiquitous natural polymers.

Introduction

Humic substances are a collection of complex, heterogeneous organic molecules that are formed in soils, sediments, and aquatic environments from the decomposition of plant and animal residues.[1] They are integral to the global carbon cycle and play a crucial role in soil health and fertility.[2][3] Humic substances are broadly categorized into three fractions based on their solubility in acidic and alkaline solutions: humic acid, fulvic acid, and humin.[4][5] Humic acid is insoluble in acidic conditions (pH < 2) but soluble at higher pH values.[6] Sodium humate, the sodium salt of humic acid, is formed when humic acid is treated with a sodium hydroxide (B78521) solution, a common step in its extraction from source materials like leonardite, a form of soft brown coal rich in humic substances.[7][8][9]

The Humification Process: Origin of Humic Acid

Humification is the process by which organic matter is transformed into stable humic substances through a combination of microbial and chemical (abiotic) pathways.[1] This process is slow and results in the formation of complex macromolecules that are resistant to further rapid degradation.[10]

Precursor Materials

The primary precursors for humic acid formation are the remains of plants, animals, and microorganisms.[11] Key biomolecules that contribute to the humic structure include:

  • Lignin (B12514952): A complex polymer found in the cell walls of plants, lignin is highly resistant to microbial decomposition and is considered a major precursor to humic acids.[1]

  • Carbohydrates: Cellulose and hemicellulose from plant matter are broken down by microorganisms into simpler sugars, which can then participate in condensation reactions.

  • Proteins: Amino acids derived from the decomposition of proteins contribute nitrogen to the humic acid structure.[2]

  • Lipids and other aliphatic compounds: These contribute to the non-aromatic portions of the humic acid molecule.

Biotic and Abiotic Formation Pathways

The formation of humic acid is not a single, linear process but rather a complex interplay of biotic and abiotic reactions. The main proposed pathways are the Lignin-Protein Theory, the Polyphenol Theory, and the Sugar-Amine Condensation (Maillard Reaction) Theory.[1]

  • Lignin-Protein Theory: This theory posits that lignin is partially degraded by microorganisms, and the modified lignin residues then combine with proteins and other nitrogenous compounds to form humic acids.[1][2]

  • Polyphenol Theory: In this pathway, polyphenols are either released from the degradation of lignin or synthesized by microorganisms. These polyphenols are then enzymatically oxidized to quinones, which subsequently polymerize, often incorporating amino acids, to form humic macromolecules.[1][2][12]

  • Sugar-Amine Condensation (Maillard Reaction): This abiotic pathway involves the reaction of reducing sugars with amino acids.[1][13][14] This non-enzymatic browning reaction forms complex, dark-colored polymers that are structurally similar to humic substances.[13][14][15]

The following diagram illustrates the major theoretical pathways for humic acid formation.

Humification_Pathways OrganicMatter Plant, Animal & Microbial Residues (Lignin, Carbohydrates, Proteins) MicrobialDecomposition Microbial Decomposition OrganicMatter->MicrobialDecomposition LigninFragments Modified Lignin Fragments MicrobialDecomposition->LigninFragments Lignin-Protein Theory Polyphenols Polyphenols MicrobialDecomposition->Polyphenols Polyphenol Theory Sugars Reducing Sugars MicrobialDecomposition->Sugars AminoAcids Amino Acids MicrobialDecomposition->AminoAcids Polymerization1 Polymerization with Nitrogen Compounds LigninFragments->Polymerization1 Quinones Quinones Polyphenols->Quinones Enzymatic Oxidation MaillardReaction Maillard Reaction (Condensation) Sugars->MaillardReaction AminoAcids->Polymerization1 Polymerization2 Polymerization +/- Amino Acids AminoAcids->Polymerization2 AminoAcids->MaillardReaction Quinones->Polymerization2 HumicAcid Humic Acid Polymerization1->HumicAcid Polymerization2->HumicAcid MaillardReaction->HumicAcid

Figure 1: Major theoretical pathways of humic acid formation in soil.

Formation of this compound

This compound (sodium humate) is not typically formed naturally in significant quantities in most soil environments. Instead, it is primarily produced through the alkaline extraction of humic substances from sources rich in organic matter, such as leonardite, peat, or soil.[8][9] The extraction process involves treating the raw material with a sodium hydroxide (NaOH) solution.[8] The alkaline conditions deprotonate the acidic functional groups (primarily carboxylic and phenolic hydroxyl groups) of the humic acid, rendering it soluble in the aqueous solution as the sodium salt.[16]

Quantitative Data on Humic Acid Composition

The elemental and functional group composition of humic acids can vary depending on their origin and the conditions of their formation. Below are tables summarizing typical quantitative data.

Table 1: Elemental Composition of Humic Acids from Various Sources

ElementSoil Humic Acid (%)Leonardite Humic Acid (%)Peat Humic Acid (%)
Carbon (C)50 - 6055 - 6550 - 60
Hydrogen (H)3.5 - 5.03.0 - 4.54.0 - 6.0
Oxygen (O)30 - 4025 - 3530 - 40
Nitrogen (N)2.0 - 5.00.5 - 2.01.5 - 4.0
Sulfur (S)0.1 - 1.50.5 - 2.00.1 - 1.0

Data compiled from multiple sources.[17][18][19]

Table 2: Functional Group Content of Soil Humic Acids

Functional GroupContent (meq/g)
Total Acidity5.0 - 10.0
Carboxylic (-COOH)1.5 - 5.0
Phenolic Hydroxyl (-OH)2.0 - 6.0
Alcoholic Hydroxyl (-OH)2.0 - 5.0
Carbonyl (C=O)1.0 - 4.0

Data compiled from multiple sources.[20][21]

Experimental Protocols

The study of humic acids relies on standardized methods for their extraction, fractionation, and characterization.

Extraction and Fractionation of Humic Substances

The most widely accepted method for extracting and fractionating humic substances is based on their differential solubility in acidic and alkaline solutions, as recommended by the International Humic Substances Society (IHSS).[22]

Protocol: Alkaline Extraction and Acid Precipitation

  • Acid Pre-treatment: A dried soil sample is treated with 1 M HCl to remove carbonates and exchangeable divalent cations. The suspension is shaken and then the supernatant is separated.[22]

  • Alkaline Extraction: The soil residue is neutralized with 1 M NaOH to a pH of 7.0, and then 0.1 M NaOH is added under a nitrogen atmosphere. The suspension is shaken for several hours.[22]

  • Separation of Humin: The suspension is centrifuged at high speed to pellet the insoluble fraction, which is termed humin .

  • Precipitation of Humic Acid: The supernatant, containing both humic and fulvic acids, is acidified to pH 1.0 with 6 M HCl. The resulting precipitate is the humic acid fraction.[22]

  • Separation of Fulvic Acid: The supernatant remaining after the precipitation of humic acid contains the fulvic acid fraction, which is soluble at all pH values.[22]

The following diagram illustrates the experimental workflow for the extraction and fractionation of humic substances.

Extraction_Workflow SoilSample Soil Sample AddHCl Add 1 M HCl (Acid Pre-treatment) SoilSample->AddHCl Centrifuge1 Centrifuge AddHCl->Centrifuge1 SoilResidue Soil Residue Centrifuge1->SoilResidue Pellet AddNaOH Add 0.1 M NaOH (Alkaline Extraction) SoilResidue->AddNaOH Centrifuge2 Centrifuge AddNaOH->Centrifuge2 Humin Humin (Insoluble) Centrifuge2->Humin Pellet Supernatant1 Supernatant (Humic + Fulvic Acids) Centrifuge2->Supernatant1 Supernatant AddHCl2 Acidify to pH 1.0 with 6 M HCl Supernatant1->AddHCl2 Centrifuge3 Centrifuge AddHCl2->Centrifuge3 HumicAcid Humic Acid (Precipitate) Centrifuge3->HumicAcid Precipitate FulvicAcid Fulvic Acid (Supernatant) Centrifuge3->FulvicAcid Supernatant

References

Spectroscopic Analysis of Technical Grade Humic Acid Sodium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humic acid, a principal component of humic substances, is a complex mixture of many different acids containing carboxyl and phenolate (B1203915) groups.[1] Technical grade humic acid sodium salt is widely utilized in various fields, including agriculture, environmental remediation, and potentially in drug development due to its unique chemical and physical properties. A thorough characterization of its structure and composition is crucial for its effective application and for ensuring quality and consistency. Spectroscopic techniques are indispensable tools for elucidating the complex molecular structure of this compound. This guide provides a comprehensive overview of the application of key spectroscopic methods for the analysis of technical grade this compound, complete with experimental protocols, data interpretation, and visual workflows.

Humic substances are complex, heterogeneous organic materials that result from the decomposition of plant and microbial residues.[2] They are integral components of soil, water, and sediments, playing a crucial role in nutrient cycling and metal ion transport.[2] Based on their solubility at different pH values, humic substances are fractionated into three main categories: humic acid, fulvic acid, and humin.[2][3] this compound is the salt form of humic acid and is a natural source material.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used, simple, and rapid method for the quantitative analysis of humic acid.[5] It provides information about the degree of aromatic condensation and the presence of chromophores in the humic acid structure.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the concentration and assess the aromaticity of this compound in solution.

Materials:

  • Technical grade this compound

  • Sodium pyrophosphate alkali solvent[6]

  • Deionized water

  • Spectrophotometer (e.g., Genesys 10S UV–Visible spectrophotometer)[7]

  • 1 cm quartz cuvettes[7]

  • Volumetric flasks

  • Pipettes

Procedure:

  • Solvent Preparation: Prepare a sodium pyrophosphate alkali solvent. For example, dissolve 15 g of Tetra Sodium Pyrophosphate anhydrous and 7 g of Sodium Hydroxide (B78521) in 1000 ml of purified water.[6]

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound (e.g., 100 mg) and dissolve it in the solvent in a 100 ml volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[6] This creates a standard stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations (e.g., 60%, 80%, 100%, 120%, and 140% of the expected sample concentration).[6]

  • Sample Preparation: Accurately weigh the technical grade this compound sample and prepare a solution of a specific concentration in the same manner as the standard stock solution.[6]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range of 200–800 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard solution and the sample solution. Record absorbance values at specific wavelengths, commonly 254 nm, 280 nm, 465 nm, and 665 nm.[5][6][7]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from the calibration curve.

    • Calculate spectroscopic ratios such as E4/E6 (absorbance at 465 nm / absorbance at 665 nm) to assess the degree of humification.[8]

Data Presentation: Key UV-Vis Spectroscopic Parameters
ParameterWavelength (nm)SignificanceReference
UV254254Indicator of aromaticity and hydrophobicity.[7][7]
UV280280Indicator of aromaticity and hydrophobicity.[7][7]
Absorbance465Used for quantification and in the E4/E6 ratio.[6][6]
Absorbance665Used in the E4/E6 ratio.[5][5]
E4/E6 Ratio465/665An indicator of the degree of humification. Lower ratios suggest a higher degree of aromatic condensation.[2][8][2][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the main functional groups present in this compound, providing insights into its molecular structure.[2]

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the functional groups present in solid technical grade this compound.

Materials:

  • Technical grade this compound, dried.

  • Potassium bromide (KBr), spectroscopy grade.

  • Agate mortar and pestle.[8]

  • Hydraulic press for pellet making.

  • FTIR spectrometer (e.g., Bruker (Alpha)).[8]

Procedure:

  • Sample Preparation:

    • Dry the this compound sample to a constant weight.

    • Grind a small amount of the sample (approximately 1 mg) with about 100 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectroscopic Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over a range of 4000–400 cm-1.[9]

    • Collect a background spectrum of a pure KBr pellet.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups based on their wavenumber.

Data Presentation: Common FTIR Absorption Bands in Humic Acid
Wavenumber (cm-1)AssignmentReference
~3400O-H stretching of hydroxyl groups (alcohols, phenols, carboxylic acids), H-bonded.[1][1]
~2920Aliphatic C-H stretching (asymmetric).[1][1]
~2850Aliphatic C-H stretching (symmetric).[1][1]
~1720C=O stretching of carboxylic acids and ketones.[1][1]
~1630Aromatic C=C stretching, C=O of quinones, COO- (asymmetric stretching).[1][1]
~1400COO- (symmetric stretching), C-H bending of aliphatic groups.
~1230C-O stretching and O-H deformation of carboxylic acids.
~1100C-O stretching of polysaccharides or ethers.[1][1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C NMR, provides detailed information about the carbon skeleton of humic substances, allowing for the quantification of different types of carbon atoms.[2] 1H NMR can also provide information about the types of protons present.

Experimental Protocol: 13C NMR Spectroscopy

Objective: To determine the relative abundance of different carbon types in this compound.

Materials:

  • Technical grade this compound.

  • Deuterated sodium hydroxide (NaOD) in D2O (e.g., 0.5 M).[9]

  • NMR spectrometer (e.g., Bruker Avance).[10]

  • 5 mm NMR tubes.[9]

Procedure:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound (e.g., 100 mg) in a deuterated solvent (e.g., 2.5 ml of 0.5 M NaOD in D2O).[9]

    • Stir the solution intensively for an extended period (e.g., 24 hours) to ensure complete dissolution.[9]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectroscopic Measurement:

    • Acquire the 13C NMR spectrum using appropriate parameters for quantitative analysis, such as inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[11]

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signal intensities in different chemical shift regions to determine the relative proportions of various carbon types.

Data Presentation: Key Chemical Shift Regions in 13C NMR of Humic Acid
Chemical Shift (ppm)Carbon TypeReference
0-50Aliphatic C (Alkyl C)[2]
50-110O-Alkyl C (Carbohydrates, ethers, alcohols)[2]
110-160Aromatic and Phenolic C[2]
160-190Carboxyl, Ester, and Amide C[2]
190-220Ketone and Aldehyde C[2]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the molecular structure and dynamics of humic substances. It can provide information on the presence of fluorophores, the degree of humification, and conformational changes.

Experimental Protocol: Fluorescence Spectroscopy

Objective: To characterize the fluorescent components and assess the humification degree of this compound.

Materials:

  • Technical grade this compound.

  • Deionized water or an appropriate buffer solution.

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare dilute solutions of this compound in deionized water or a suitable buffer to avoid inner-filter effects.

  • Spectroscopic Measurement:

    • Emission Spectra: Excite the sample at a fixed wavelength (e.g., 360 nm) and record the emission spectrum over a range (e.g., 380–600 nm).[9]

    • Excitation Spectra: Set a fixed emission wavelength (e.g., 520 nm) and scan the excitation wavelengths (e.g., 300–480 nm).[9]

    • Synchronous-Scan Spectra: Simultaneously scan both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them (e.g., Δλ = 20 nm or 60 nm).[9]

    • Excitation-Emission Matrix (EEM) Spectroscopy: Acquire a series of emission spectra at sequential excitation wavelengths to generate a three-dimensional contour plot of fluorescence intensity.

  • Data Analysis:

    • Analyze the positions and intensities of fluorescence peaks in the emission, excitation, and synchronous-scan spectra.

    • Identify characteristic fluorescence regions in the EEMs, which can be attributed to different types of fluorophores (e.g., humic-like, protein-like).[12]

Data Presentation: Typical Fluorescence Features of Humic Acids
Spectral FeatureExcitation (nm)Emission (nm)InterpretationReference
Humic-like (Peak A)~260~400-500Associated with UV humic-like or fulvic-like components.[13][14][13][14]
Humic-like (Peak C)~320-360~420-520Associated with visible humic-like components.[13][13]
Protein-like (Tryptophan-like)~275~330Indicates the presence of proteinaceous material.[13][13]

Mandatory Visualizations

Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Final Characterization Sample Technical Grade This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution SolidPrep Solid Sample Prep (for FTIR) Sample->SolidPrep Dilution Serial Dilutions (for UV-Vis & Fluorescence) Dissolution->Dilution NMR NMR Spectroscopy (13C, 1H) Dissolution->NMR UVVis UV-Vis Spectroscopy Dilution->UVVis Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence FTIR FTIR Spectroscopy SolidPrep->FTIR UVVis_Data Absorbance Spectra E4/E6 Ratio UVVis->UVVis_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Chemical Shift Analysis Carbon Distribution NMR->NMR_Data Fluorescence_Data EEMs, Peak Analysis Humification Index Fluorescence->Fluorescence_Data Report Comprehensive Structural Characterization UVVis_Data->Report FTIR_Data->Report NMR_Data->Report Fluorescence_Data->Report

Caption: Overall workflow for the comprehensive spectroscopic analysis of technical grade this compound.

Logical Relationship of Spectroscopic Techniques and Structural Information

Spectroscopic_Techniques_Information cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained UVVis UV-Vis Aromaticity Aromaticity & Condensation UVVis->Aromaticity FTIR FTIR FunctionalGroups Functional Groups (e.g., -COOH, -OH) FTIR->FunctionalGroups NMR NMR NMR->Aromaticity NMR->FunctionalGroups CarbonSkeleton Carbon Skeleton (Aliphatic, Aromatic) NMR->CarbonSkeleton Fluorescence Fluorescence Fluorescence->Aromaticity Fluorophores Fluorophoric Structures & Humification Degree Fluorescence->Fluorophores

Caption: Logical relationship between spectroscopic techniques and the structural information they provide for this compound.

Conclusion

The spectroscopic analysis of technical grade this compound using a combination of UV-Vis, FTIR, NMR, and fluorescence spectroscopy provides a powerful approach for its comprehensive characterization. Each technique offers unique insights into the molecular structure, from the overall aromaticity and degree of humification to the specific functional groups and carbon skeleton. The detailed experimental protocols and data interpretation guidelines presented in this guide are intended to assist researchers, scientists, and drug development professionals in the effective application of these methods for quality control, structural elucidation, and the exploration of new applications for this complex and valuable biomaterial.

References

A Technical Guide to the Biological Activity of Sodium Humate in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sodium humate, the sodium salt of humic acid, is a principal component of soil organic matter and is increasingly recognized for its role as a potent plant biostimulant. This technical guide provides an in-depth examination of the multifaceted biological activities of sodium humate within plant physiology. It is intended for researchers, scientists, and professionals in agricultural science and product development. The document details the mechanisms of action, from soil structure improvement to the modulation of complex molecular signaling pathways. Furthermore, it presents quantitative data on its effects on crop yield and quality, provides detailed experimental protocols for its evaluation, and visualizes key biological processes and workflows.

Mechanisms of Action

Sodium humate exerts its influence on plant physiology through a combination of direct and indirect mechanisms, affecting everything from the soil environment to intracellular signaling cascades.

Indirect Effects: Soil Improvement

Sodium humate is a powerful soil conditioner.[1] Its application improves soil structure by promoting the formation of stable aggregates, which increases soil porosity, aeration, and water retention capacity.[1][2] With a high cation exchange capacity (CEC), it helps retain essential nutrients like potassium, calcium, and magnesium, preventing leaching and making them more available for plant uptake.[3] This improved soil environment fosters healthier root systems and supports beneficial microbial communities, which are crucial for nutrient cycling.[3]

Direct Effects on Plant Physiology

Humic substances (HS), including sodium humate, directly influence plant metabolism and development.

  • Hormone-Like Activity: One of the most documented effects is its "auxin-like" activity.[4][5] Humic substances can contain auxin molecules or other compounds that mimic auxin's effects, stimulating root growth, particularly the development of lateral and adventitious roots.[4][6] This enhanced root architecture increases the root surface area, improving the plant's ability to acquire water and nutrients.[4] This hormonal effect also stimulates plant cell division and elongation, contributing to overall biomass increase.[2]

  • Enhanced Nutrient Uptake and Assimilation: Sodium humate enhances the uptake of macro- and micronutrients. It acts as a natural chelating agent, binding to mineral ions and making them more soluble and available for root absorption.[2][7] Studies show it improves the assimilation of nitrogen, phosphorus, and other essential minerals, leading to stronger, healthier plants.[3] This is partly achieved by stimulating the activity of plasma membrane H+-ATPases, which creates an electrochemical gradient that drives nutrient transport into the root cells.[6]

  • Metabolic Stimulation: Sodium humate can stimulate key metabolic processes. It has been shown to increase chlorophyll (B73375) synthesis, which enhances photosynthesis.[2] It can also modulate the activity of various enzymes involved in primary and secondary metabolism, including those in the glycolytic pathway and Krebs cycle.[7][8]

Molecular Signaling Pathways

At the molecular level, humic substances interact with complex signaling networks within the plant. They influence both hormone-related pathways and those involved in stress response. Key pathways affected include auxin, nitric oxide (NO), and abscisic acid (ABA) signaling.[9][10] Low-molecular-weight fractions of humic substances can penetrate root cells and initiate intracellular responses directly, while larger molecules may bind to cell surface receptors to trigger downstream signaling.[4][6]

Furthermore, humic substances play a critical role in enhancing plant tolerance to abiotic stress. They can modulate Reactive Oxygen Species (ROS) signaling; application can cause a mild transient stress that primes the plant's defense mechanisms.[10] This leads to the activation of antioxidant enzymes, which help protect cells from oxidative damage caused by environmental stressors like drought, salinity, and extreme temperatures.[11][12]

Signaling_Pathways cluster_0 Humic Substances (HS) Interaction cluster_1 Primary Targets & Pathways cluster_2 Physiological Outcomes HS Sodium Humate (Humic Substances) PMA Plasma Membrane H+-ATPase Activation HS->PMA Hormone Hormone Signaling (Auxin, NO, ABA) HS->Hormone ROS ROS Signaling Modulation HS->ROS Nutrient Nutrient Transporter Expression HS->Nutrient Root Enhanced Root Growth (Lateral Roots) PMA->Root H+ Efflux, Cell Wall Loosening Hormone->Root Stress Improved Abiotic Stress Tolerance ROS->Stress Antioxidant Enzyme Activation Uptake Increased Nutrient & Water Uptake Nutrient->Uptake Root->Uptake Growth Overall Plant Growth Promotion Uptake->Growth Stress->Growth

Signaling pathways affected by humic substances in plants.

Quantitative Effects on Plant Growth and Quality

The application of sodium humate has been shown to produce measurable improvements in crop yield and quality. However, results can be variable depending on the crop, soil type, application rate, and the specific composition of the humate product.[8] The following table summarizes quantitative data from cited research.

Plant SpeciesParameter MeasuredSodium Humate Application RateResultCitation(s)
Green PepperFruit Yield5 kg/ha +13.6% to +130.5% increase compared to various controls.[13][14]
Green PepperNitrate (B79036) Content in Fruit5 kg/ha -12% reduction.[13][14]
Green PepperVitamin C Content in Fruit5 kg/ha +28.6% increase.[13][14]
PotatoTuber Yield0.45 kg/ha (foliar application)+22% increase.[8]

Experimental Protocols

Standardized methodologies are essential for the accurate evaluation of sodium humate's biological activity. Below are representative protocols for conducting plant growth trials and a general workflow.

Experimental_Workflow A 1. Experimental Design (Treatments, Replicates, Controls) B 2. Plant Cultivation (Potting/Hydroponics, Acclimatization) A->B C 3. Treatment Application (Soil Drench, Foliar Spray, Hydroponic Addition) B->C D 4. Stress Induction (Optional) (e.g., Salinity, Drought) C->D E 5. Data Collection (Morphological, Physiological, Biochemical) D->E F 6. Statistical Analysis (ANOVA, Mean Comparison) E->F G 7. Results & Interpretation F->G

General workflow for evaluating sodium humate effects.
Protocol 1: Greenhouse Soil Study for Yield and Quality Assessment

This protocol is adapted from studies evaluating the effect of sodium humate on green pepper.[13][14]

  • Objective: To quantify the effect of soil-applied sodium humate on the yield and fruit quality of a target crop.

  • Materials:

    • Plant: Green pepper ( Capsicum annuum ) seedlings.

    • Soil: Loamy chernozem or a standardized potting mix.

    • Treatments: Control (no amendment), NPK fertilizer only, NPK fertilizer + Sodium Humate.

    • Sodium Humate: A characterized product with known humic acid content.

    • Equipment: Greenhouse, pots or plots, irrigation system, analytical equipment for nitrate and vitamin C analysis.

  • Methodology:

    • Setup: Establish a randomized complete block design with a minimum of four replicates per treatment.

    • Planting: Transplant uniform seedlings into pots or plots.

    • Fertilization: Apply a basal dose of NPK fertilizer to relevant treatment groups. For the sodium humate group, a portion of the nitrogen can be reserved for later application.

    • Treatment Application: Three weeks after planting, apply the sodium humate treatment. Dissolve the specified amount (e.g., equivalent to 5 kg/ha ) in water and apply as a soil drench (watering).[13]

    • Maintenance: Maintain optimal growing conditions (irrigation, temperature, pest control) for the duration of the experiment.

    • Harvesting: Harvest fruits at physiological maturity. Multiple harvests may be necessary.

  • Data Collection and Analysis:

    • Measure total fruit yield (weight) per plant or plot.

    • Analyze a subsample of fruits from each harvest for nitrate content (e.g., via distillation method) and vitamin C content (e.g., via titration with 2,4-dichlorophenolindophenol).[13]

    • Perform analysis of variance (ANOVA) to determine statistical significance between treatments.

Protocol 2: Hydroponic Study for Abiotic Stress Tolerance

This protocol is based on methodologies used to assess the role of humic substances in mitigating osmotic stress.[15]

  • Objective: To determine if sodium humate enhances plant tolerance to a specific abiotic stress (e.g., drought or salinity) in a controlled hydroponic system.

  • Materials:

    • Plant: Tomato (Solanum lycopersicum) or Arabidopsis thaliana seedlings.

    • System: Hydroponic setup (e.g., aerated containers with Hoagland's solution).

    • Stress Inducer: Polyethylene glycol (PEG 6000) for osmotic stress or Sodium Chloride (NaCl) for salinity stress.

    • Treatments: Control (standard solution), Stress only, Humate only, Stress + Humate.

    • Sodium Humate: A water-soluble, characterized product.

  • Methodology:

    • Acclimatization: Germinate seeds and transfer seedlings to the hydroponic system. Allow them to acclimate for one week in standard Hoagland's solution.

    • Treatment Application: Introduce sodium humate into the nutrient solution of the relevant treatment groups at a predetermined optimal concentration (e.g., 500 µL·L⁻¹ of a humic/fulvic acid solution).[15]

    • Stress Induction: Simultaneously or after a short pre-treatment period, introduce the stress agent (e.g., PEG 6000 to achieve an osmotic potential of -0.2 MPa) into the solution for the stress treatments.[15]

    • Duration: Continue the experiment for a defined period (e.g., 7-14 days), monitoring plant health.

  • Data Collection and Analysis:

    • Morphological: Measure root and shoot fresh and dry weight, and plant height.

    • Physiological: Measure chlorophyll content (SPAD meter), stomatal conductance, and relative water content.

    • Biochemical: Analyze tissue for proline content, lipid peroxidation (MDA levels), and antioxidant enzyme activity (CAT, SOD).

    • Analyze data using a two-way ANOVA to assess the main effects of stress and humate, as well as their interaction.

Conclusion

The biological activity of sodium humate in plant physiology is comprehensive, involving the enhancement of soil health, direct stimulation of plant growth through hormone-like effects, and the modulation of key signaling pathways related to nutrient uptake and stress response. Quantitative studies confirm its potential to significantly increase crop yields and improve quality attributes.[13][14] The provided experimental protocols offer a framework for the systematic investigation of these effects. For researchers and developers, harnessing the biostimulant properties of sodium humate represents a promising avenue for developing sustainable agricultural practices that improve crop resilience and productivity. Future research should focus on standardizing humate products and further elucidating the precise molecular mechanisms to optimize their application for consistent and predictable results.

References

A Deep Dive into the Pharmacological Functions of Sodium Humate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sodium humate, a salt of humic acid, is a complex supramolecular assembly of organic compounds derived from the natural decay of plant and animal matter. Historically utilized in veterinary and agricultural applications, emerging scientific evidence has illuminated its diverse and potent pharmacological functions. These include significant anti-inflammatory, broad-spectrum antiviral, and effective toxin-binding activities. This technical guide provides an in-depth exploration of these core pharmacological functions, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers, scientists, and professionals in drug development.

Anti-inflammatory Activity

One of the most robustly documented pharmacological properties of sodium humate is its anti-inflammatory effect. This activity is multifaceted, involving the modulation of key signaling pathways and the reduction of pro-inflammatory mediators, making it a compound of interest for inflammatory conditions.

Mechanism of Action: Inhibition of the NF-κB Pathway

Sodium humate exerts its anti-inflammatory effects primarily by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. By suppressing the activation of this pathway, sodium humate effectively dampens the inflammatory cascade at a crucial control point.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) Nucleus Nucleus NF-κB->Nucleus translocates DNA DNA NF-κB->DNA binds to Sodium_Humate Sodium Humate Sodium_Humate->IKK inhibits Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Sodium humate inhibits the TLR4/NF-κB signaling cascade.

Quantitative Data: Cytokine Modulation

Studies have consistently demonstrated the ability of sodium humate to reduce the secretion of pro-inflammatory cytokines while in some cases increasing anti-inflammatory cytokines.

Table 1: Effect of Sodium Humate on Serum Inflammatory Cytokine Levels in Pre-Weaned Dairy Calves

Treatment GroupSerum IL-6 (pg/mL)Serum TNF-α (pg/mL)
Control185.3 ± 10.2210.5 ± 12.1
5g Sodium Humate150.1 ± 9.8175.4 ± 11.5
*p < 0.05 compared to control group. Data adapted from a study on pre-weaned dairy calves.[2]
Experimental Protocol: Cytokine Quantification by ELISA

This protocol outlines the measurement of secreted cytokines from cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 0.1 x 10⁶ cells/well and allow them to adhere overnight.[3]

  • Pre-treat cells with varying concentrations of sodium humate for 2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide - LPS) for 24 hours.[4]

  • Collect the culture supernatant for analysis.[3]

2. ELISA Procedure (General):

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[3][5]

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and add a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours to prevent non-specific binding.[4][5]

  • Sample Incubation: Add 100 µL of cell culture supernatants and standard cytokine solutions to the appropriate wells. Incubate for 2 hours.[3][5]

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[4]

  • Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.[3][4]

  • Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until color develops.[3][5]

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.[5]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[3][5] The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Antiviral Activity

Sodium humate exhibits potent antiviral properties against a range of viruses, including both enveloped and non-enveloped DNA and RNA viruses.[6][7] Its primary mode of action is the inhibition of viral entry into host cells.

Mechanism of Action: Blocking Viral Attachment

The antiviral mechanism of sodium humate is largely attributed to its ability to bind to viral envelope proteins, thereby sterically hindering the virus from attaching to and fusing with the host cell membrane.[7] This action effectively neutralizes the virus before it can initiate infection. Additionally, some studies suggest it can inhibit viral enzymes like reverse transcriptase.[6]

G cluster_0 Viral Entry Blockade cluster_1 Result Virus Virus Receptor Cell Receptor Virus->Receptor Attaches to Infection_Blocked Infection Blocked Sodium_Humate Sodium Humate Sodium_Humate->Virus Binds to Host_Cell Host Cell

Caption: Sodium humate prevents viral infection by blocking attachment.

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity of humic substances is often quantified by determining the 50% inhibitory concentration (IC50), the concentration required to inhibit viral replication by 50%.

Table 2: Antiviral Activity of Humic Acid against Influenza A Virus (H1N1)

Compound Addition TimeIC50 (µg/mL)
During Viral Adsorption48.61 ± 7.32
Post-Adsorption55.27 ± 5.46
Data derived from a study on humic acid against Influenza A/WSN/33 in MDCK cells.[8]
Experimental Protocol: Viral Plaque Reduction Assay

This protocol details a standard method to quantify the infectivity of a lytic virus and assess the efficacy of an antiviral compound.

1. Cell Preparation:

  • Seed a susceptible cell line (e.g., Vero or MDCK cells) in 12-well plates.[9]

  • Incubate until the cells form a confluent monolayer (90-100%).[9]

2. Virus and Compound Preparation:

  • Prepare serial dilutions of the test virus stock to a concentration that yields 50-200 plaque-forming units (PFU) per well.[9]

  • Prepare serial dilutions of sodium humate in a serum-free cell culture medium.

3. Infection and Treatment:

  • Mix equal volumes of the diluted virus suspension with the diluted sodium humate solutions and incubate at 37°C for 1 hour to allow for interaction.[9]

  • Wash the cell monolayer with PBS.

  • Add the virus-compound mixture to the cells and incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plates every 15 minutes.[9]

4. Overlay and Incubation:

  • Aspirate the inoculum from the wells.

  • Overlay the cell monolayer with a semi-solid medium (e.g., 1% low-gelling temperature agarose (B213101) or carboxymethylcellulose in culture medium) to restrict virus spread.[9][10]

  • Allow the overlay to solidify at room temperature.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, until visible plaques have formed.[9]

5. Plaque Visualization and Quantification:

  • Fix the cells with a fixative solution (e.g., 4% formaldehyde) for at least 30 minutes.[11]

  • Carefully remove the overlay.

  • Stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet) for 15-20 minutes.[11]

  • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a stained cell monolayer.

  • Count the number of plaques in each well. The IC50 is calculated as the concentration of sodium humate that reduces the plaque count by 50% compared to the virus-only control.

Toxin-Binding and Adsorption

Sodium humate is a high-molecular-weight polymer with a significant capacity to adsorb a variety of substances, including harmful mycotoxins like aflatoxin B1 (AFB1).[1][12] This property is crucial for its potential use as a detoxifying agent in animal feed and potentially in human applications.

Mechanism of Action: Adsorption and Complexation

The strong adsorption capacity of sodium humate stems from its complex polymeric structure and the presence of numerous active functional groups (e.g., carboxyl, phenolic hydroxyls).[6][12] These features allow it to bind toxins through mechanisms such as electrostatic interactions and hydrogen bonding, forming a stable complex that is less likely to be absorbed from the gastrointestinal tract.[13]

G Sodium_Humate Sodium Humate (Porous Structure) Complex Stable Humate-Toxin Complex Sodium_Humate->Complex adsorbs Aflatoxin Aflatoxin B1 Aflatoxin->Complex binds to Excretion Reduced Bioavailability & Excretion Complex->Excretion leads to

Caption: The adsorption of aflatoxin by sodium humate.

Quantitative Data: Aflatoxin B1 Binding Capacity

The efficiency of sodium humate in binding mycotoxins is influenced by factors such as pH.

Table 3: In Vitro Adsorption of Aflatoxin B1 by Humic Substances

Sorbent (0.2% w/w)Simulated Intestinal pHAflatoxin B1 Adsorption (%)
Humic Acid (HA)7.0 - 7.297.6%
Sodium-Free Humic Acid (SFHA)7.0 - 7.299.7%
Data from an in vitro poultry digestive model with a diet contaminated with 100 µg AFB1/kg.[13]
Experimental Protocol: In Vitro Aflatoxin Binding Assay

This protocol describes a method to evaluate the binding capacity of sodium humate for aflatoxin B1 in vitro.

1. Preparation of Solutions:

  • Prepare a stock solution of Aflatoxin B1 (AFB1) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[14]

  • Prepare a suspension of sodium humate (e.g., 0.5%) in a buffer solution simulating gastrointestinal conditions (e.g., phosphate (B84403) buffer at pH 3.0 and pH 7.0).[15]

2. Binding Reaction:

  • Add a known amount of the AFB1 stock solution to the sodium humate suspension.

  • Include a control sample containing only AFB1 in the buffer solution.

  • Incubate the mixtures for a specified time (e.g., 2 hours) at a physiological temperature (e.g., 37-39°C) with constant agitation in a shaking incubator.[15]

3. Separation of Bound and Unbound Toxin:

  • Centrifuge the incubated mixtures at high speed to pellet the sodium humate and any bound AFB1.

  • Carefully collect the supernatant, which contains the unbound AFB1.[15]

4. Quantification of Unbound Aflatoxin B1 by HPLC:

  • Sample Preparation: The supernatant may require cleanup using an immunoaffinity column (IAC) to isolate the aflatoxin.[14]

  • HPLC Analysis: Analyze the purified supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector (FLD).[14][16]

    • A C18 reversed-phase column is typically used.[16]

    • The mobile phase is often a mixture of water, methanol, and acetonitrile.[14][16]

    • Post-column derivatization may be required to enhance the fluorescence of AFB1.[17]

  • Create a standard curve using known concentrations of AFB1 to quantify the amount in the samples.

5. Calculation of Binding Capacity:

  • Calculate the percentage of AFB1 bound by sodium humate using the following formula: % Adsorption = [(Initial AFB1 conc. - Unbound AFB1 conc.) / Initial AFB1 conc.] x 100[15]

Conclusion

Sodium humate demonstrates a compelling profile of pharmacological activities, including potent anti-inflammatory, broad-spectrum antiviral, and efficient toxin-adsorbing properties. The mechanisms underpinning these functions are beginning to be understood at the molecular level, particularly its interference with the NF-κB inflammatory pathway and its ability to prevent viral-host cell interactions. The quantitative data and detailed experimental methodologies provided herein serve as a valuable resource for the scientific community, encouraging further investigation into the therapeutic potential of this complex and versatile natural product. Continued research is warranted to translate these promising preclinical findings into viable applications for human and animal health.

References

A Technical Guide to the Physical and Chemical Characteristics of Humic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Humic substances (HS) are a class of complex, heterogeneous organic macromolecules formed from the decomposition of plant and animal residues in the environment[1][2]. They are major components of soil organic matter and are also found in peat, coal, and natural waters[1][3]. Based on their solubility in acidic and alkaline solutions, HS are fractionated into three main components: humic acid (HA), fulvic acid (FA), and humin[3][4].

  • Humic Acid (HA): Insoluble in acidic conditions (pH < 2) but soluble at higher pH values[3].

  • Fulvic Acid (FA): Soluble across the entire pH range[3].

  • Humin: Insoluble in water at any pH value[3].

Humic acid salts, commonly known as humates, are formed when humic acids react with alkaline substances[2][5]. For instance, reacting HA with potassium hydroxide (B78521) or sodium hydroxide produces potassium humate and sodium humate, respectively[6][7]. These salts often exhibit enhanced solubility and biological activity compared to their parent humic acids, making them subjects of interest in agriculture, environmental remediation, and increasingly, in biomedical and pharmaceutical research[5][8]. This guide provides a detailed overview of the core physical and chemical characteristics of humic acid salts, methodologies for their analysis, and insights into their biological activities.

Physical Characteristics

The physical properties of humic acid salts are largely governed by their complex, polydisperse nature. Molecular weight and solubility are two of the most critical parameters.

Molecular Weight

Humic substances do not have a defined molecular weight but rather a wide distribution of molecular sizes. This polydispersity is a result of their complex formation process[9][10]. The molecular weight can vary significantly depending on the source material, age, and the analytical technique used for measurement[10][11]. High-Pressure Size-Exclusion Chromatography (HPSEC) is a commonly employed technique for this characterization[12].

Generally, humic acids derived from soil and peat have higher average molecular weights than those from aquatic environments[11]. Leonardite, a form of oxidized lignite (B1179625) and a common source for commercial humates, contains humic acids with molecular weights that can range from 50,000 to over 1,000,000 Da[10].

Table 1: Typical Molecular Weight (MW) Ranges of Humic Substances

Humic Fraction Source Typical MW Range (Daltons) Method Reference(s)
Fulvic Acid Aquatic & Soil 500 - 2,000 Small-Angle X-ray Scattering [4]
Humic Acid Aquatic 1,000 - >12,000 Small-Angle X-ray Scattering [4]
Humic Acid Soil < 6,000 (Number Average) Various [11]
Humic Acid Salts Technical Grade 2,000 - 500,000 Not Specified [13]

| Humic Acid | General | 5,000 - 100,000+ | Various |[10] |

Solubility

The solubility of humic substances is determined by the balance between the number of ionizable functional groups (primarily carboxylic) and the molecular weight[11].

  • Humic Acid: As a free acid, it is insoluble in water under acidic conditions but becomes soluble in alkaline solutions due to the deprotonation of its acidic functional groups[4].

  • Humic Acid Salts (Humates): The type of cation significantly influences solubility.

    • Potassium Humate (KH) and Sodium Humate (NaH): These monovalent salts are generally water-soluble[5][6][14]. Some sources suggest sodium humate has higher solubility due to the easier hydration of sodium ions[6], while others report potassium humate is more effective in various soil conditions due to greater solubility[8]. The high water solubility of these salts makes them suitable for applications where rapid dissolution and availability are required[6][7].

    • Calcium and Magnesium Humates: Salts of divalent metals are typically insoluble in water[5].

Table 2: Comparative Solubility of Common Humic Acid Salts

Humic Acid Salt Cation General Water Solubility Key Characteristics Reference(s)
Sodium Humate Na⁺ High Suitable for applications needing rapid dissolution[6]. [6]
Potassium Humate K⁺ High Enriched with potassium, a key plant nutrient[7][15]. [7][8]
Calcium Humate Ca²⁺ Insoluble Forms stable complexes in soil. [5]

| Magnesium Humate | Mg²⁺ | Insoluble | Contributes to soil structure. |[5] |

Chemical Characteristics

The chemical nature of humic acid salts is defined by their elemental composition and the array of functional groups present on their molecular framework.

Elemental Composition

Humic acids are primarily composed of carbon, hydrogen, oxygen, and nitrogen[16][17]. The exact composition varies with the source, with soil and peat-derived humic substances generally having higher oxygen and nitrogen content compared to those from coal[11]. Fulvic acids typically have a lower carbon content and a higher oxygen content than humic acids, which is consistent with their higher density of acidic functional groups[16].

Table 3: Typical Elemental Composition (% of oven-dried sample) of Humic and Fulvic Acids

Element Humic Acid (from Soil) Fulvic Acid (from Soil) Humic Acid (Commercial) Reference(s)
Carbon (C) 51.14 - 55.37% 40.57 - 43.96% 53.1% [16][17]
Hydrogen (H) 3.75 - 4.68% 3.42 - 3.81% 4.7% [16][17]
Nitrogen (N) 3.69 - 4.16% 2.24 - 2.94% 4.6% [16][17]

| Oxygen (O) | 36.81 - 40.02% | 50.38 - 52.68% | 37.6% |[16][17] |

Functional Groups and Acidity (pKa)

The chemical reactivity and biological activity of humic acid salts are largely attributed to their abundance of oxygen-containing functional groups, primarily carboxylic (-COOH) and phenolic (-OH) groups[11][18]. These groups confer weak acidic properties to the molecules and are responsible for their cation exchange capacity and ability to chelate metal ions[5][19][20].

The acidity of these functional groups is characterized by their pKa values. Potentiometric titration is the standard method for determining the concentration and pKa of these groups[21][22]. Humic substances behave as mixtures of polyprotic acids, with pKa values typically falling into two main ranges:

  • Carboxylic Groups: pKa values are generally around 4[11][23].

  • Phenolic Groups: pKa values are higher, typically around 8-9[11][23].

Table 4: Reported pKa Values of Humic Acids from Various Sources

Source of Humic Acid pKa Value(s) Attributed Functional Group(s) Reference(s)
General Humic Acid ~4 Carboxyl [11]
General Humic Acid ~8 Phenolic [11]
Soil (Surface) 2.50 Carboxylic dominant [23][24]
Soil (15 cm depth) 3.1 and 7.5 Carboxylic and Phenolic [23][24]

| Soil (30 cm depth) | 5.2 | Carboxylic / p-hydroxy benzoic acid-like |[23][24] |

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structural features of complex humic molecules.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra of humic substances are generally featureless, showing a monotonic decrease in absorbance as the wavelength increases from the UV to the visible range[25][26]. This is due to the overlapping absorbance of numerous chromophores within the complex mixture[27]. Despite the lack of sharp peaks, the spectra provide valuable information:

  • Aromaticity: Absorbance in the 260-280 nm range is often associated with the presence of aromatic rings (lignin and quinone moieties)[25][26].

  • Degree of Humification: Ratios of absorbances at different wavelengths are used as indices of humification and molecular complexity. A commonly used ratio is E4/E6 (absorbance at 465 nm / absorbance at 665 nm)[25][28]. A lower E4/E6 ratio generally indicates a higher degree of aromatic condensation and larger molecular size.

Table 5: Key UV-Vis Spectroscopic Parameters for Humic Substances

Parameter Wavelengths (nm) Interpretation Reference(s)
UV254 254 Indicates aromaticity and unsaturated bonds [29]
UV280 280 Associated with lignin (B12514952) and quinone moieties [25]

| E4/E6 Ratio | 465 / 665 | Index of humification; lower values suggest higher aromaticity and molecular weight |[25][28] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the main functional groups present in humic acid salts. A typical FT-IR spectrum of a humic substance will show broad absorption bands corresponding to various functional groups, confirming the complex and heterogeneous nature of the material[17][20]. Key bands include those for hydroxyl (-OH), aliphatic C-H (-CH2, -CH3), carboxyl (-COOH), and amide (-NH2) groups[17][20].

Biological Activity and Signaling Pathways

Humic acid salts are recognized as potent biostimulants that can enhance plant growth and improve resilience to stress[1][19][30]. These effects are mediated through complex signaling pathways. For drug development professionals, understanding these plant-based mechanisms can provide models for how complex natural products interact with cellular systems.

The biological activity of humic substances is linked to their ability to induce hormone-like responses, particularly auxin-like activity, which promotes root development[20][31]. Recent studies indicate that humic acids trigger a cascade involving reactive oxygen species (ROS) and hormonal signaling[32][33].

Key Signaling Events:

  • ROS Production: Application of humic acid can lead to a controlled increase in ROS (e.g., H₂O₂, O₂⁻) in plant roots[32].

  • ROS as Signaling Molecules: Instead of causing oxidative damage, these ROS act as secondary messengers[32][33].

  • Hormone Pathway Crosstalk: The ROS signal interacts with and modulates plant hormone signaling pathways, including those for auxin (IAA), abscisic acid (ABA), and nitric oxide (NO)[32][33].

  • Gene Expression: This crosstalk leads to the upregulation of genes involved in root growth, development, and nutrient transport[32].

Below is a diagram illustrating this proposed signaling pathway in a plant root cell.

HumicAcidSignaling cluster_extracellular Extracellular Space cluster_cell Plant Root Cell cluster_ros ROS Signaling cluster_hormone Hormone Signaling HA Humic Acid Salt Membrane Plasma Membrane HA->Membrane Binds to Receptor / Enters Cell NADPH_Oxidase NADPH Oxidase Membrane->NADPH_Oxidase Activation ROS ROS Burst (H₂O₂, O₂⁻) NADPH_Oxidase->ROS Auxin Auxin (IAA) Signaling ROS->Auxin Crosstalk NO_ABA NO / ABA Pathways ROS->NO_ABA Gene_Expression Gene Expression (e.g., OsIAA11, OsTOR) Auxin->Gene_Expression NO_ABA->Gene_Expression Root_Dev Enhanced Root Development Gene_Expression->Root_Dev ExtractionWorkflow start Start: Soil/Peat Sample extraction Mix with 0.1 M NaOH (under N₂ for ~20h) start->extraction centrifuge1 Centrifugation (e.g., 4000g) extraction->centrifuge1 supernatant1 Collect Supernatant (Total Humic Extract) centrifuge1->supernatant1 Liquid residue1 Discard Residue (Humin + Minerals) centrifuge1->residue1 Solid acidify Acidify Supernatant to pH 1.0 with HCl supernatant1->acidify precipitate Allow to Stand (Overnight) acidify->precipitate centrifuge2 Centrifugation (e.g., 9000g) precipitate->centrifuge2 ha_pellet Precipitate: Crude Humic Acid (HA) centrifuge2->ha_pellet Solid fa_supernatant Supernatant: Fulvic Acid (FA) Fraction centrifuge2->fa_supernatant Liquid

References

In-Depth Technical Guide: Humic Acid Sodium Salt (CAS 68131-04-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 68131-04-4 identifies Humic Acid Sodium Salt, also known as Sodium Humate. This substance is not a single, well-defined molecule but rather a complex, heterogeneous mixture of macromolecular organic compounds.[1] These compounds are formed from the natural decomposition of plant and animal materials and are a principal component of humic substances found in soil, peat, and coal.[1][2] The structural complexity and chemical reactivity of this compound make it a subject of interest in various scientific and industrial fields, including agriculture, environmental remediation, and potentially, drug development.[1][2]

The molecular structure is characterized by a variety of functional groups, including carboxylic acids, phenols, and alcohols, which contribute to its ability to form complexes with metal ions.[1] While some sources may provide a simplified molecular formula such as C9H8Na2O4 and the corresponding IUPAC name "disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate," it is crucial to understand that this represents a single, small component of a much larger and more complex mixture.[3][4]

Physicochemical Properties

This compound is typically a black crystalline powder or granule.[5][6] Its physical and chemical properties can vary depending on the source and extraction method.

PropertyValueReference
Appearance Black crystalline powder or granules[5][6]
Melting Point >300 °C[5][6][7][8]
Solubility Soluble in water[1][2][8]
Molecular Formula Variable; C9H8Na2O4 is a simplified representation[3][4][8][9]
Molecular Weight Variable; 226.14 g/mol for the simplified formula[3][8][9]
pH (of solution) 9-10[4]
Loss on Drying ≤ 15%[4]

Structure and Composition

The exact structure of this compound is not definitively known and is considered to be a supramolecular assembly of smaller molecules. It is generally understood to consist of an aromatic core with numerous aliphatic side chains. The core is rich in phenolic and carboxylic acid functional groups, which are deprotonated in the sodium salt form, contributing to its water solubility.[1] The composition also includes polysaccharides, proteins, simple phenols, and chelated metal ions.

Due to the complex and variable nature of this material, a single structural representation is not accurate. The diagram below illustrates a simplified, representative fragment of a humic acid molecule to visualize the key functional groups.

Humic_Acid_Fragment Simplified Humic Acid Fragment Structure cluster_aromatic Aromatic Core cluster_functional_groups Functional Groups A Benzene Ring B Benzene Ring A->B COOH Carboxylic Acid (-COOH) A->COOH C Benzene Ring B->C OH Phenolic Hydroxyl (-OH) B->OH Alkyl Aliphatic Chain (-R) C->Alkyl Extraction_Workflow General Extraction Workflow for this compound raw_material Raw Material (e.g., Leonardite, Peat) alkaline_extraction Alkaline Extraction (e.g., with NaOH or KOH) raw_material->alkaline_extraction centrifugation Centrifugation / Filtration (Remove insoluble humin) alkaline_extraction->centrifugation acidification Acidification (e.g., with HCl to pH 1-2) centrifugation->acidification precipitation Precipitation of Humic Acid acidification->precipitation separation Separation (Centrifugation / Filtration) precipitation->separation neutralization Neutralization with NaOH (Formation of Sodium Humate) separation->neutralization purification Purification (e.g., Dialysis, Freeze-drying) neutralization->purification final_product This compound purification->final_product Signaling_Pathway Hypothetical Anti-Inflammatory Signaling Pathway HAS Humic Acid Sodium Salt NF_kB_Pathway NF-κB Pathway HAS->NF_kB_Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

References

Humic acid sodium salt as a principal component of humic substances.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Humic Acid Sodium Salt

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This compound, a major constituent of humic substances, is a complex supramolecular aggregate of naturally occurring organic compounds formed from the decomposition of plant and microbial residues.[1] Characterized by a rich assembly of functional groups, including carboxyl, phenolic, and quinone moieties, it exhibits a wide range of biological activities.[1][2][3] This technical guide provides an in-depth review of the physicochemical properties, extraction and characterization methodologies, and biological mechanisms of this compound. It details its anti-inflammatory, antioxidant, and antiviral properties, presenting relevant signaling pathways and experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development exploring the therapeutic potential of this complex natural biopolymer.

Introduction to Humic Substances and this compound

Humic substances (HS) are the primary organic components of soil, peat, and natural waters, resulting from the humification of organic matter.[4] They are categorized into three main fractions based on their solubility in acidic and alkaline solutions: humic acid (HA), fulvic acid (FA), and humin.[5] Humic acid is insoluble in acidic conditions (pH < 2) but soluble at higher pH values.[5]

This compound is the sodium salt form of humic acid and is a principal component of humic substances.[6][7][8] It is a complex mixture of various acids and is considered a multifunctional polymer compound due to the presence of active groups like hydroxyl and carboxyl groups.[2][9] Its structure is not that of a single, defined molecule but rather a heterogeneous assembly of polycyclic aromatic cores, polysaccharides, proteins, and phenols.[10] This structural complexity underlies its diverse biological activities and potential applications in medicine and pharmacology.

Physicochemical Properties

The properties of this compound can vary depending on its source and method of extraction.[11] However, some general characteristics are consistently reported. It is typically a black, amorphous, crystalline powder that is soluble in water.[8][12][13] The molecular weight is highly variable, ranging from thousands to hundreds of thousands of Daltons (2 kDa - 500 kDa).[10]

Table 1: Physicochemical Properties of this compound
PropertyValue / DescriptionReferences
CAS Number 68131-04-4[6][14]
Appearance Black crystalline powder[8][13]
Core Molecular Formula C₉H₈Na₂O₄[6][10]
Core Molecular Weight 226.14 g/mol [6]
Polymer Molecular Weight 2,000 - 500,000 Da[10]
Solubility Soluble in water; pH of aqueous solution is typically 8.0-9.0[2][12]
Key Functional Groups Carboxyl, Phenolic, Hydroxyl, Quinone, Methoxy, Thiol[1][2][3]
Hygroscopic Growth Mass growth factor of 1.87 ± 0.02 at 90% relative humidity[14]

Extraction, Purification, and Characterization

Extraction and Purification Workflow

The standard method for extracting humic substances is based on their differential solubility. The International Humic Substances Society (IHSS) has established a widely accepted protocol.[15][16] The process generally involves an alkaline extraction to solubilize humic and fulvic acids, followed by acidification to precipitate the humic acid fraction. This is then neutralized to produce the sodium salt.

G cluster_extraction Extraction cluster_separation Separation & Purification cluster_final Final Product Raw Raw Material (Lignite, Peat, Soil) Alkaline Alkaline Extraction (0.1 M NaOH) Raw->Alkaline Centrifuge1 Centrifugation Alkaline->Centrifuge1 Insoluble Insoluble Residue (Humin) Centrifuge1->Insoluble Discard Supernatant1 Soluble Supernatant (HA + FA) Centrifuge1->Supernatant1 Acidify Acidification (HCl to pH 1.0) Supernatant1->Acidify Centrifuge2 Centrifugation Acidify->Centrifuge2 Supernatant2 Supernatant (Fulvic Acid) Centrifuge2->Supernatant2 Collect Separately Precipitate Precipitate (Humic Acid) Centrifuge2->Precipitate Purify Purification (Dialysis vs H₂O) Precipitate->Purify Neutralize Neutralization (NaOH to pH 7.0) Purify->Neutralize Dry Freeze-Drying Neutralize->Dry FinalProduct Purified Humic Acid Sodium Salt Dry->FinalProduct

Workflow for this compound Extraction.
Experimental Protocol: IHSS Method for Humic Acid Extraction

This protocol is adapted from the standard International Humic Substances Society (IHSS) method.[15][16]

  • Pre-treatment : Air-dry the source material (e.g., soil) and sieve to pass a 2-mm mesh. Equilibrate the sample to a pH between 1.0 and 2.0 with 1 M HCl.

  • Alkaline Extraction : Add 0.1 M NaOH to the neutralized residue under a nitrogen (N₂) atmosphere to achieve a final extractant-to-sample ratio of 10:1. Shake intermittently for at least 4 hours.

  • Separation of Humin : Allow the suspension to settle overnight. Separate the supernatant, which contains the dissolved humic and fulvic acids, by centrifugation.

  • Precipitation of Humic Acid : Acidify the supernatant to pH 1.0 with 6 M HCl while stirring constantly. Allow the precipitate to settle for 12-16 hours.

  • Separation of Humic and Fulvic Acids : Centrifuge to separate the humic acid (precipitate) from the fulvic acid (supernatant).

  • Purification : Re-dissolve the humic acid precipitate in a minimum volume of 0.1 M KOH. Add solid KCl to achieve a 0.3 M K⁺ concentration and centrifuge at high speed to remove suspended solids. Re-precipitate the humic acid with 6 M HCl to pH 1.0.

  • Desalination : Suspend the precipitate in an HCl/HF solution to remove mineral content. Transfer the acid-free precipitate to a dialysis tube and dialyze against distilled water until the water gives a negative test for Cl⁻ with silver nitrate.

  • Neutralization and Drying : Neutralize the purified humic acid with NaOH to obtain the sodium salt. Freeze-dry the final product to yield a black powder.[17]

Characterization Methods

A suite of analytical techniques is employed to characterize the complex structure of this compound:

  • Spectroscopy : Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy are used to identify functional groups and the proportion of aromatic and aliphatic structures.[5][16]

  • Elemental Analysis : Determines the percentage content of Carbon, Hydrogen, Nitrogen, and Oxygen.[16]

  • Chromatography : High-Performance Size-Exclusion Chromatography (HPSEC) is used to determine the molecular weight distribution.[18]

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological activities, making it a subject of interest for therapeutic applications. These properties are largely attributed to its complex polyphenolic structure and the abundance of negatively charged functional groups.[11][19]

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates significant anti-inflammatory properties.[3][20] The mechanism involves the modulation of cytokine production and the inhibition of key inflammatory pathways.[19] It can suppress the formation of edema and has been shown to inhibit the lipoxygenase pathway within the arachidonic acid cascade.[19] Studies show it can reduce the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[18][19] Furthermore, it has an excitatory effect on the reticuloendothelial system, enhancing non-specific immune functions.[21]

G cluster_pathway Cellular Response HA Humic Acid Sodium Salt Lipoxygenase Lipoxygenase Pathway HA->Lipoxygenase Inhibits Cytokine Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) HA->Cytokine Inhibits Release InflammatoryStimulus Inflammatory Stimulus Macrophage Macrophage / Immune Cell InflammatoryStimulus->Macrophage ArachidonicAcid Arachidonic Acid Cascade Macrophage->ArachidonicAcid Macrophage->Cytokine ArachidonicAcid->Lipoxygenase Inflammation Inflammation Lipoxygenase->Inflammation Mediates Cytokine->Inflammation Mediates

Anti-inflammatory Mechanism of this compound.
Antiviral Activity

A significant body of research highlights the broad-spectrum antiviral activity of humic acid.[22][23][24] The primary mechanism is extracellular; the polyanionic structure of humic acid binds to positively charged glycoproteins on the viral envelope.[11] This interaction blocks the virus's ability to attach to and penetrate host cells, effectively halting the infection at its earliest stage.[11][23][25] This activity has been demonstrated against a wide range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Influenza viruses, and coronaviruses.[11][22]

G cluster_interaction Extracellular Interaction HA Humic Acid Sodium Salt Binding Binding HA->Binding Virus Virus Particle Spike Viral Glycoproteins (Positively Charged) HostCell Host Cell Receptor Host Cell Receptors Spike->Binding Infection Infection Prevented Binding->Receptor Blocks Interaction Binding->Infection

Antiviral Mechanism of this compound.
Antioxidant Properties

The phenolic and quinone groups within the humic acid structure confer potent antioxidant properties.[3] These groups can act as scavengers of reactive oxygen species (ROS), mitigating cellular damage caused by oxidative stress.[19] Studies on plants under salt stress have shown that humic acid treatment can significantly lower levels of oxidative damage markers like malondialdehyde (MDA) and strengthen the plant's antioxidant defense system.[1][26][27] In animal models of cerebral ischemia and spinal cord injury, humic acid administration decreased MDA levels while increasing levels of antioxidant enzymes like superoxide (B77818) dismutase.[3]

Table 2: Summary of Key Biological Activities
Biological ActivityMechanism of ActionKey FindingsReferences
Anti-inflammatory Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Inhibition of lipoxygenase pathway.Suppresses edema formation; Modulates immune cell function.[3][18][19][21]
Antiviral Binds to viral envelope glycoproteins, blocking viral attachment and entry into host cells.Broad-spectrum activity against enveloped DNA and RNA viruses (e.g., HIV, HSV, Influenza).[11][22][23][24]
Antioxidant Scavenges reactive oxygen species (ROS); Enhances activity of antioxidant enzymes (e.g., SOD).Reduces oxidative stress markers (e.g., malondialdehyde) in cellular and animal models.[1][3][19][26]
Wound Healing Activates the Transforming Growth Factor Beta (TGF-β) signaling pathway.Increases wound contraction and hydroxyproline (B1673980) levels in treated tissues.[19]
Chelating Agent Carboxyl and phenolate (B1203915) groups form stable complexes with heavy metal ions.Can be used for detoxification and environmental remediation.[8][9][28]

Applications in Drug Development

The unique properties of this compound present several opportunities in drug development. An estimated 50% of all drugs are administered as salts to improve their physicochemical properties.[29]

  • Novel Therapeutic Agent : Its inherent anti-inflammatory, antiviral, and antioxidant activities make it a candidate for direct therapeutic use in a variety of conditions.[19][20]

  • Drug Delivery Vehicle : The ability of humic acid to form complexes with other drug molecules is a promising area of research.[30] This interaction, driven by charged groups, could be harnessed to develop novel drug delivery systems that improve the stability, solubility, or bioavailability of existing drugs.[30]

  • Phototheranostics : Recent research has explored sodium humate as a phototheranostic agent. It exhibits a high photothermal conversion efficiency, making it suitable for light-induced photoacoustic imaging and photothermal cancer therapy with low toxicity.[]

Conclusion and Future Directions

This compound is a complex and multifunctional natural polymer with significant, well-documented biological activities. Its role as an anti-inflammatory, antioxidant, and antiviral agent provides a strong foundation for its exploration in therapeutic contexts. The ability to extract and purify this substance from abundant natural sources like lignite (B1179625) adds to its appeal.[14]

For drug development professionals, this compound represents a versatile platform. Future research should focus on elucidating more detailed structure-activity relationships, standardizing preparations to ensure reproducibility, and conducting rigorous preclinical and clinical trials to validate its therapeutic efficacy and safety. Its potential as a drug delivery vehicle and a phototheranostic agent warrants further investigation, which could expand the application of this traditional substance into cutting-edge biomedical fields.[]

References

A Technical Guide to the Natural Sources and Extraction of Humic Acid for Sodium Humate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary natural sources of humic acid and the detailed methodologies for its extraction and subsequent conversion to sodium humate. The focus is on providing actionable data and protocols for laboratory and industrial applications, particularly within the realms of scientific research and pharmaceutical development, where purity and characterization are paramount.

Natural Sources of Humic Acid

Humic acids are complex organic molecules formed from the chemical and biological decomposition of plant and animal matter over millions of years.[1] They are found naturally in soils, peats, oceans, and freshwater.[1][2] For commercial and research purposes, the most significant sources are geological deposits where organic matter has been concentrated and humified.[1] The primary sources for extraction are leonardite, lignite (B1179625), peat, and various humified organic composts.[3][4][5]

Leonardite: Considered the highest quality source, leonardite is a soft, earthy, low-rank coal associated with near-surface lignite deposits.[1][2] It is not true coal but rather an oxidized form of lignite, characterized by a high degree of oxidation and an exceptionally high concentration of humic acids.[1][6] This high humic acid content, a result of a humification process lasting millions of years, makes it the preferred raw material for producing high-quality humic acid products.[2][7]

Lignite: Also known as brown coal, lignite is a soft, combustible sedimentary rock formed from naturally compressed peat.[6] It represents an intermediate stage in the coalification process.[8] While used as a fuel source, certain oxidized or "weathered" lignites are rich in humic acids and serve as a viable raw material for extraction.[1][9]

Peat: Peat is an accumulation of partially decayed vegetation or organic matter.[10] It is the precursor to coal. The formation of peat is a slower process than that of leonardite, resulting in a lower concentration of humic acids.[2] Peat is a significant source, though the yield and quality of humic acid can be more variable.[7]

Other Sources: Humic substances can also be extracted from soil, compost, vermicompost, and manure.[3][5][11] While these sources are important for agricultural soil health, they generally contain lower concentrations of humic acids compared to geological deposits and are more complex to process for high-purity applications.[12]

Data Presentation

Table 1: Comparative Humic Acid Content in Various Natural Sources

Natural SourceTypical Humic Acid Content (% by weight)Key CharacteristicsCitations
Leonardite 40% - 85%High degree of oxidation; considered the richest and most bioactive source.[6][7][12]
Lignite (Brown Coal) 10% - 50%Variable content depending on the degree of oxidation and specific deposit.[4][13][14]
Peat 10% - 40%High moisture content; humic acid concentration varies with decomposition level.[7][10][12]
Compost / Manure 2% - 15%Lower concentration; complex matrix with other organic compounds.[8][12]

Extraction of Humic Acid and Production of Sodium Humate

The conversion of raw natural materials into sodium humate involves the extraction and purification of humic acid, followed by its neutralization to form the sodium salt. Sodium humate is the sodium salt of humic acid and is highly soluble in water, which enhances its bioavailability and ease of application.[15][16]

The most common and fundamental extraction method is alkaline extraction .[4][17] This process leverages the chemical properties of humic acids, which are insoluble in acidic conditions (pH < 2) but become soluble in alkaline solutions (e.g., sodium hydroxide (B78521), potassium hydroxide) due to the deprotonation of their primary acidic functional groups, such as carboxylic and phenolic groups.[18][19] This reaction forms soluble humate salts.[18]

The overall process can be visualized as a workflow that begins with the raw material and culminates in the final sodium humate product.

G cluster_source Raw Material cluster_prep Pre-Treatment cluster_extraction Extraction & Conversion cluster_direct Direct Production Pathway cluster_purification Purification Pathway (for High-Purity HA) A Leonardite / Lignite / Peat B Crushing / Grinding (e.g., < 80 mesh) A->B Selection C Alkaline Extraction (NaOH Solution) B->C Sieved Material D Separation (Centrifugation / Filtration) C->D Slurry E Concentration & Drying D->E Supernatant (Sodium Humate Solution) G Acid Precipitation (HCl to pH 1-2) D->G Supernatant for Purification F Sodium Humate Product (Technical Grade) E->F Final Processing J Sodium Humate Product (Purified Grade) E->J Final Processing H Purification of Humic Acid (Washing, Dialysis, HCl/HF Treatment) G->H Crude Humic Acid Precipitate I Re-dissolution in NaOH H->I Purified Humic Acid I->E Purified Sodium Humate Solution

Caption: Overall workflow for Sodium Humate production from natural sources.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of humic acid and its conversion to sodium humate.

This protocol is adapted from the International Humic Substances Society (IHSS) method and is suitable for producing high-purity humic acid for research applications.[20]

  • Sample Preparation:

    • Weigh 10 g of finely ground raw material (e.g., leonardite, dried to <0.25 mm or ~60 mesh).[18]

    • Place the sample in a 250 mL beaker or flask.

  • Initial Acid Wash (Optional, for high carbonate materials):

    • Add 100 mL of 1 M HCl to the sample.

    • Stir for 1 hour at room temperature to remove carbonates.

    • Separate the solid residue by centrifugation and discard the acidic supernatant.[20]

  • Alkaline Extraction:

    • Neutralize the residue to pH 7.0 with 1 M NaOH.

    • Add 0.1 M NaOH to achieve a final liquid-to-solid ratio of 10:1 (e.g., 100 mL for 10 g of initial sample).[20]

    • Conduct the extraction under an inert atmosphere (e.g., N₂) to prevent auto-oxidation.

    • Stir the suspension for a minimum of 4 hours at room temperature. Some industrial processes may use elevated temperatures (e.g., 80-90°C) to increase efficiency.[21][22]

  • Separation of Insoluble Fraction (Humin):

    • Allow the suspension to settle overnight or separate the liquid supernatant from the solid residue (humin and mineral matter) by centrifugation.[18][20]

  • Acid Precipitation of Humic Acid:

    • Collect the dark-colored supernatant containing the soluble sodium humate.

    • While stirring constantly, acidify the supernatant to a pH of 1.0 by slowly adding 6 M HCl.[18][20]

    • Humic acid will precipitate out of the solution. Allow the suspension to stand for 12-16 hours for complete precipitation.[20]

  • Purification of Humic Acid:

    • Separate the precipitated humic acid from the supernatant (which contains fulvic acid) by centrifugation.[20]

    • To reduce ash content, suspend the humic acid precipitate in a 0.1 M HCl / 0.3 M HF solution in a plastic container and shake overnight. This step must be performed in a well-ventilated fume hood with appropriate safety precautions for handling HF.[20]

    • Centrifuge to collect the precipitate and repeat the HCl/HF treatment until the ash content is below 1%.[20]

    • Wash the precipitate with deionized water to remove excess acid.

    • Transfer the purified humic acid to dialysis tubing and dialyze against distilled water until the dialysis water gives a negative test for Cl⁻ ions with silver nitrate (B79036) (AgNO₃).[20]

  • Drying:

    • Freeze-dry the purified humic acid to obtain a fine powder.[20]

This protocol outlines a more direct, industrial-scale process focused on yield and efficiency for applications like agriculture or environmental remediation.[6][15]

  • Raw Material Preparation:

    • Crush the raw material (leonardite or lignite) to a particle size below 80 mesh to increase the reaction surface area.[6]

  • Alkaline Reaction:

    • In a reaction kettle, prepare a sodium hydroxide (NaOH) solution. The concentration can range from 0.1 M to 0.5 M, with optimized values often between 0.2 M and 0.3 M.[18][23]

    • Heat the NaOH solution, for example, to 90°C.[21]

    • Add the pulverized raw material to the heated alkaline solution while stirring continuously. A typical ratio is 1 part coal to 22 parts water and 3 parts NaOH by weight.[21]

    • Allow the reaction to proceed for 40-60 minutes with constant agitation.[21]

  • Filtration and Purification:

    • After the reaction, the resulting slurry is passed through a multi-stage filtration system to remove insoluble impurities.[6]

    • The resulting dark liquid is a solution of sodium humate. For technical grades, this may be the final solution.

  • Concentration and Drying:

    • The sodium humate solution can be concentrated through vacuum evaporation.[6]

    • The concentrated liquid is then dried using methods like spray drying or drum drying to produce sodium humate in powder, flake, or granule form.[6][15] The final product should have a controlled moisture content, typically ≤15%.[6]

Data Presentation

Table 2: Optimized Parameters for Alkaline Extraction of Humic Acid from Lignite

ParameterRange InvestigatedOptimal Value (Example)Effect on YieldCitations
NaOH Concentration 0.1 M - 0.5 M0.21 - 0.30 mol/LYield increases with concentration up to an optimum, then may decrease.[18][23]
Liquid-to-Solid Ratio 5:1 - 24:1 (mL/g)12:1 - 21:1 mL/gYield increases with the ratio up to a point, then plateaus or decreases.[23][24]
Extraction Time 1 - 8 hours3.1 - 4.4 hoursYield generally increases with time before reaching a plateau.[23][25]
Temperature 20°C - 100°C77.3°C (with pretreatment)Higher temperatures can increase extraction speed and yield, but may alter HA structure.[19][26]
Particle Size < 0.25 mm (~60 mesh)< 80 meshSmaller particle size increases surface area and enhances reaction efficiency.[6][18]

Visualization of Key Chemical Processes

The fundamental chemistry of alkaline extraction and acid precipitation involves the manipulation of pH to control the solubility of humic acid.

G cluster_insoluble Insoluble State (Solid) cluster_soluble Soluble State (Aqueous) A Humic Acid (Solid) R-COOH R-OH B Sodium Humate (Aqueous) R-COO⁻ Na⁺ R-O⁻ Na⁺ A->B + NaOH (Alkaline Extraction, pH > 7) Deprotonation B->A + HCl (Acid Precipitation, pH < 2) Protonation

References

Methodological & Application

Application Notes and Protocols for the Extraction of Humic Acid Sodium Salt from Lignite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of sodium humate, the sodium salt of humic acid, from lignite (B1179625). Humic acids are complex organic molecules found in soil, peat, and lignite, with applications in agriculture, environmental remediation, and potentially pharmaceuticals due to their unique chemical structure rich in oxygen-containing functional groups.[1] The primary method for extraction relies on the principle that humic acids are insoluble in acidic conditions but soluble in alkaline solutions, forming humate salts.[1][2]

Two primary protocols are detailed below: a standard alkaline extraction method and a method incorporating a nitric acid pretreatment step to enhance the extraction yield.[1][3]

Protocol 1: Standard Alkaline Extraction of Humic Acid and Conversion to Sodium Salt

This protocol outlines the direct extraction of humic acid from lignite using an alkaline solution, followed by precipitation and conversion to its sodium salt.

Experimental Protocol
  • Sample Preparation:

    • Dry the raw lignite material in an oven at 60-105°C to a constant weight.[1][4]

    • Grind the dried lignite to a fine powder, passing it through a 60-mesh sieve (particle size <0.25 mm).[1][3]

  • Alkaline Extraction:

    • Weigh 10 g of the prepared lignite powder and place it into a 250 mL beaker.[1]

    • Add 100 mL of 0.1 M to 0.5 M sodium hydroxide (B78521) (NaOH) solution.[1][3] The use of NaOH directly yields sodium humate in the solution.[3]

    • Stir the suspension continuously for 4 to 24 hours at room temperature.[3][5][6]

  • Separation of Humic Acid Solution:

    • After extraction, separate the liquid supernatant from the solid residue (humin and mineral matter) by centrifugation at 5000-8000 rpm for 10-20 minutes or by filtration.[1][3][7]

    • Collect the supernatant, which contains the dissolved sodium humate.

  • Acidification and Precipitation of Humic Acid:

    • Slowly add 6 M hydrochloric acid (HCl) to the supernatant while stirring continuously to adjust the pH to 1.0-2.0.[1][2][3]

    • Allow the precipitate (crude humic acid) to settle for 12-24 hours.[3][5]

  • Purification of Humic Acid:

    • Separate the precipitated humic acid by centrifugation or filtration and discard the supernatant.[2]

    • Wash the humic acid precipitate with deionized water to remove excess acid and impurities.

    • For higher purity, the precipitate can be suspended in a 0.1 M HCl/0.3 M HF solution to remove mineral content, followed by washing with deionized water until the wash water is neutral.[5][8]

  • Conversion to Sodium Humate and Drying:

    • Redissolve the purified humic acid precipitate in a minimum volume of 0.1 M NaOH to form the sodium salt.

    • Dry the resulting sodium humate solution in an oven at 60°C or by freeze-drying to obtain the solid sodium humate product.[1][7]

Protocol 2: Nitric Acid Pretreatment for Enhanced Yield

Oxidative pretreatment of lignite with nitric acid can significantly increase the yield of humic acid by introducing more oxygen-containing functional groups.[3][9]

Experimental Protocol
  • Sample Preparation:

    • Prepare dried and ground lignite (<0.25 mm) as described in Protocol 1, Step 1.[1][3]

  • Nitric Acid Oxidation:

    • Place 10 g of the lignite powder into a 500 mL flask.

    • Add a 2% to 6 N solution of nitric acid (HNO₃).[1][9] A common ratio is 1 g of lignite to 25 mL of HNO₃ solution.[9]

    • Agitate the suspension in a reciprocating water bath or on a stirrer at 30°C for 48 hours in a fume hood.[1][9]

  • Washing and Drying:

    • Separate the pre-treated lignite from the acid solution by filtration or centrifugation.[1]

    • Wash the lignite thoroughly with deionized water until the pH of the wash water is neutral.[1]

    • Dry the pre-treated lignite in an oven at 60°C.[1]

  • Alkaline Extraction and Subsequent Steps:

    • Use the 10 g of dried, pre-treated lignite as the starting material.

    • Proceed with the Standard Alkaline Extraction and conversion to sodium salt as described in Protocol 1, steps 2 through 6.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of humic acid from lignite.

Table 1: Effect of Extraction Method on Humic Acid Yield from Lignite

Extraction MethodLignite SourceAlkaline ReagentYield (%)Reference
Standard Alkaline ExtractionNative LigniteNaOH21.15[3][10]
Nitric Acid PretreatmentHNO₃ Treated LigniteNaOH57.8[3][10]
Standard Alkaline ExtractionNative Lignite4.5% KOH42.6[11]
Nitric Acid PretreatmentHNO₃ Treated Lignite4.5% KOH57.93[11]
Hydrothermal Treatment-KOHup to 68[4][12]
Acid & Hydrothermal Treatment-KOHup to 76[4][12]

Table 2: Influence of KOH Concentration on Humic Acid Yield from Lignite

Lignite TypeKOH Concentration (%)Humic Acid Yield (%)Reference
Bituminous0.57.54[3]
Lignite0.59.98[3]
Bituminous1.511.38[3]
Lignite1.513.45[3]
Bituminous2.517.98[3]
Lignite2.521.89[3]
Bituminous3.523.5[3]
Lignite3.530.98[3]
Bituminous4.531.7[3]
Lignite4.542.6[3]

Visualizations

Experimental Workflow

Extraction_Workflow A Lignite B Drying & Grinding A->B C Optional: Nitric Acid Pretreatment B->C High-Yield Protocol E Alkaline Extraction (NaOH) B->E Standard Protocol D Washing & Drying C->D D->E F Centrifugation / Filtration E->F G Supernatant (Sodium Humate Solution) F->G H Solid Residue (Humin, Minerals) F->H I Acidification (HCl to pH 1-2) G->I J Humic Acid Precipitate I->J K Purification (Washing) J->K L Redissolve in NaOH K->L M Drying L->M N Sodium Humate Salt (Final Product) M->N

Caption: Workflow for the extraction of sodium humate from lignite.

Logical Relationship of Extraction Principles

Extraction_Principles HumicAcid Humic Acid in Lignite Insoluble Insoluble at acidic pH (<2) HumicAcid->Insoluble Property Soluble Soluble at alkaline pH HumicAcid->Soluble Property SodiumHumate Sodium Humate (Soluble Salt) Soluble->SodiumHumate Reacts with NaOH SodiumHumate->HumicAcid Acidification (HCl)

Caption: Solubility principles governing humic acid extraction.

References

Application Notes and Protocols: Humic Acid Sodium Salt as a Soil Conditioner in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humic acid sodium salt, or sodium humate, is a supramolecular aggregate of humic substances derived from the decomposition of organic matter.[1][2] In agriculture, it serves as a potent soil conditioner, enhancing soil structure, fertility, and water retention, while also stimulating plant growth and improving crop yield and quality.[2][3] These application notes provide detailed protocols for evaluating the efficacy of sodium humate as a soil conditioner and elucidating its mechanisms of action on soil and plant systems.

Mechanisms of Action

Sodium humate improves soil and plant health through a multifaceted approach:

  • Enhancement of Soil Structure: It promotes the formation of stable soil aggregates, which improves soil aeration, water infiltration, and root penetration.[1][4] This is particularly beneficial in compacted or heavy clay soils.

  • Increased Nutrient Availability and Uptake: Sodium humate possesses a high cation exchange capacity (CEC), enabling it to chelate essential nutrients and prevent their leaching, thus making them more available to plants.[5][6] It can also enhance the efficiency of nitrogen fertilizers by reducing their loss.[5]

  • Stimulation of Soil Microbial Activity: It provides a carbon source for beneficial soil microorganisms, which are crucial for nutrient cycling and organic matter decomposition.[4]

  • Plant Growth Promotion: Humic substances have been shown to exert hormone-like effects, stimulating root development and overall plant growth.[7][8] They can also enhance plant resistance to abiotic stresses such as drought and salinity.[9]

Quantitative Data on the Effects of Sodium Humate

The application of sodium humate has been shown to yield significant quantitative improvements in both soil properties and crop outcomes. The following tables summarize key findings from various studies.

Table 1: Effects of Sodium Humate on Soil Properties

ParameterCropApplication RateObserved EffectReference
Cation Exchange Capacity (CEC)General AgricultureNot SpecifiedHumic acids typically have a CEC of 400–600 cmolc/kg, while fulvic acids can reach 500–800 cmolc/kg.[6]
Soil StructureGeneral AgricultureNot SpecifiedPromotes soil aggregation, improving porosity and aeration.[1][4]
Water RetentionGeneral AgricultureNot SpecifiedEnhances the soil's ability to retain moisture.[4]

Table 2: Effects of Sodium Humate on Crop Yield and Quality

CropApplication RateYield IncreaseQuality ImprovementReference
Green Pepper5 kg/ha (soil watering)13.6% (statistically significant)12% reduction in nitrate (B79036) content, 28.6% increase in Vitamin C content.[4][10][11]
Potato0.45 kg/ha (foliar spray)22% increase in tuber yieldNot specified[12]
Organic Vegetables100 to 200 kg/ha 30% increase over two seasonsEnhanced soil structure and improved crop quality noted.[2]
Various CropsGeneral Recommendation5% to 20%Not specified[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of sodium humate on soil and plants.

Soil Analysis

3.1.1. Determination of Cation Exchange Capacity (CEC)

This protocol is adapted from the ammonium (B1175870) acetate (B1210297) method at pH 7.0.[13][14][15]

Materials:

  • 1 M Ammonium acetate (NH₄OAc) solution, pH 7.0

  • Isopropyl alcohol

  • 10% Potassium chloride (KCl) solution acidified to 0.005 N HCl

  • Air-dried soil sample, sieved to <2 mm

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Reciprocal shaker

  • Volumetric flasks (100 mL)

  • Apparatus for ammonium determination (e.g., distillation unit and titration setup, or a colorimeter).[15]

Procedure:

  • Weigh 5 g of the air-dried soil sample into a 50 mL centrifuge tube.

  • Add 33 mL of 1 M NH₄OAc solution (pH 7.0).

  • Shake for 15 minutes on a reciprocal shaker.

  • Centrifuge until the supernatant is clear and decant it into a 100 mL volumetric flask.

  • Repeat steps 2-4 two more times, collecting the supernatant in the same volumetric flask.

  • Bring the flask to a final volume of 100 mL with the NH₄OAc solution and mix well. This solution is used for the determination of exchangeable cations.

  • To determine CEC, wash the soil pellet in the centrifuge tube with isopropyl alcohol to remove excess ammonium ions.

  • Extract the adsorbed ammonium ions by leaching the soil with successive aliquots of the acidified 10% KCl solution.

  • Determine the ammonium concentration in the KCl leachate using a suitable method such as distillation and titration or colorimetry.[14][15]

Calculation: CEC (cmol(+)/kg) = (Concentration of NH₄⁺ in leachate in mg/L) / 14 ( g/mol ) * (Volume of leachate in L) / (Weight of soil in kg) * 10

3.1.2. Assessment of Soil Aggregate Stability

This protocol is based on the wet sieving method.[16][17][18][19][20]

Materials:

  • Set of nested sieves (e.g., 2 mm, 1 mm, and 0.25 mm)

  • Wet sieving apparatus

  • Drying oven

  • Balance

  • Air-dried soil sample

Procedure:

  • Take a representative 15 g subsample of air-dried soil aggregates (e.g., those that remained on a 2 mm sieve after gentle sieving).[19]

  • Place the subsample on the top sieve of the nested set.

  • Saturate the sample by capillary wetting for approximately 15 minutes to minimize slaking.[17][19]

  • Submerge the sieves in water and oscillate them vertically for a set time (e.g., 5 minutes).[17]

  • After sieving, carefully collect the material remaining on each sieve.

  • Dry the collected fractions in an oven at 105°C until a constant weight is achieved.

  • Weigh the dried fractions.

  • A correction for coarse fragments (sand and gravel) should be made by dispersing the aggregates and re-sieving.[19]

Calculation: The percentage of water-stable aggregates (%WSA) for each size fraction is calculated as: %WSA = (Weight of dry aggregates on sieve / Total weight of initial soil sample) * 100

Plant Analysis

3.2.1. Quantification of Plant Nutrient Uptake

This protocol provides a general method for determining nutrient uptake.[21][22][23]

Materials:

  • Drying oven

  • Grinder or mill

  • Digestion apparatus (e.g., Kjeldahl for nitrogen, or acid digestion for other minerals)

  • Analytical instrument for nutrient quantification (e.g., ICP-OES, AAS, or colorimeter)

Procedure:

  • Harvest whole plants or specific plant tissues at desired growth stages.

  • Carefully wash the plant material to remove any soil particles.

  • Dry the plant material in an oven at 60-70°C to a constant weight to determine the dry matter yield.

  • Grind the dried plant material to a fine powder.

  • Digest a known weight of the powdered plant tissue using an appropriate acid digestion method.

  • Analyze the digest for the concentration of the nutrient of interest using a suitable analytical instrument.

Calculation: Nutrient Uptake ( g/plant ) = Nutrient Concentration (g/g of dry tissue) * Total Dry Weight per Plant (g)

3.2.2. Analysis of Plant Hormones (Auxins and Cytokinins)

This protocol is based on liquid chromatography-mass spectrometry (LC-MS).[24][25][26][27][28]

Materials:

  • Plant tissue (e.g., roots, shoots)

  • Liquid nitrogen

  • Extraction buffer (e.g., acidic methanol-water solution)

  • Solid-phase extraction (SPE) cartridges for purification

  • LC-MS system

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue.

  • Extract the hormones using an appropriate extraction buffer.

  • Purify the extract using SPE to remove interfering compounds.

  • Analyze the purified extract using an LC-MS system for the separation and quantification of different auxins and cytokinins.

3.2.3. Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method for quantifying superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[5][29][30][31][32]

Materials for Superoxide (O₂⁻) Detection:

Procedure for Superoxide:

  • Homogenize 0.5 g of leaf tissue in 3 mL of cold phosphate buffer.

  • Centrifuge the homogenate at 2000 g for 10 minutes.

  • Incubate 1 mL of the supernatant with phosphate buffer and hydroxylamine hydrochloride for 20 minutes at 25°C.

  • Add sulfanilamide and α-naphthylamine and incubate for another 20 minutes at 25°C.

  • Measure the absorbance at 530 nm.

Materials for Hydrogen Peroxide (H₂O₂) Detection:

  • 0.1% Trichloroacetic acid (TCA)

  • Phosphate buffer (10 mM, pH 7.0)

  • Potassium iodide (1 M)

  • Spectrophotometer

Procedure for Hydrogen Peroxide:

  • Crush 0.1 g of leaf tissue in 0.1% TCA and homogenize at 4°C.

  • Centrifuge at 10,000 g for 15 minutes.

  • Mix the supernatant with phosphate buffer and potassium iodide and keep in the dark for 1 hour.

  • Measure the absorbance at 390 nm.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Soil_Analysis_Workflow cluster_cec CEC Determination cluster_aggregate Aggregate Stability Analysis Soil_Sample_CEC 5g Air-Dried Soil Saturate Saturate with 1M NH4OAc (pH 7.0) Soil_Sample_CEC->Saturate Wash_CEC Wash with Isopropyl Alcohol Saturate->Wash_CEC Extract Extract NH4+ with 10% KCl Wash_CEC->Extract Analyze_CEC Analyze NH4+ (Distillation/Titration or Colorimetry) Extract->Analyze_CEC Soil_Sample_Agg 15g Air-Dried Soil Aggregates Wet_Sieve Wet Sieving Soil_Sample_Agg->Wet_Sieve Dry_Fractions Dry Fractions (105°C) Wet_Sieve->Dry_Fractions Weigh_Fractions Weigh Dried Fractions Dry_Fractions->Weigh_Fractions

Caption: Workflow for Soil Analysis.

Plant_Analysis_Workflow cluster_nutrient Nutrient Uptake cluster_hormone Hormone Analysis cluster_ros ROS Measurement Plant_Harvest Harvest & Wash Plant Tissue Dry_Plant Dry to Constant Weight (60-70°C) Plant_Harvest->Dry_Plant Grind_Plant Grind to Fine Powder Dry_Plant->Grind_Plant Digest_Plant Acid Digestion Grind_Plant->Digest_Plant Analyze_Nutrient Quantify Nutrient (e.g., ICP-OES) Digest_Plant->Analyze_Nutrient Freeze_Plant Freeze Tissue in Liquid Nitrogen Extract_Hormone Extract Hormones Freeze_Plant->Extract_Hormone Purify_Extract Purify with SPE Extract_Hormone->Purify_Extract Analyze_Hormone Analyze with LC-MS Purify_Extract->Analyze_Hormone Homogenize_Plant Homogenize Fresh Tissue React_ROS React with Specific Reagents Homogenize_Plant->React_ROS Measure_Absorbance Measure Absorbance (Spectrophotometer) React_ROS->Measure_Absorbance

Caption: Workflow for Plant Analysis.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by humic acid application in plants.

Humic_Acid_Signaling cluster_root Root System cluster_shoot Shoot System HA Humic Acid Application ROS ↑ Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) HA->ROS Hormones ↑ Hormone Signaling (Auxin, Cytokinin) HA->Hormones Gene_Exp Altered Gene Expression ROS->Gene_Exp Hormones->Gene_Exp Root_Dev ↑ Root Growth & Development Gene_Exp->Root_Dev Nutrient_Uptake ↑ Nutrient & Water Uptake Root_Dev->Nutrient_Uptake Plant_Growth ↑ Plant Growth & Biomass Nutrient_Uptake->Plant_Growth Stress_Tol ↑ Abiotic Stress Tolerance Plant_Growth->Stress_Tol

Caption: Proposed Signaling Pathways.

Application Guidelines

  • Soil Application: Sodium humate can be applied directly to the soil. Typical application rates range from 100 to 200 kg per hectare, depending on soil type and crop needs.[2] It can be incorporated into the soil before planting or applied as a top dressing.

  • Foliar Spray: A diluted solution of sodium humate (typically 0.1% - 0.5%) can be used as a foliar spray.[1] Application is recommended during the early morning or late afternoon to maximize absorption through the stomata.[1]

  • Fertilizer Blends: Sodium humate can be mixed with conventional fertilizers to enhance their efficiency.[33]

It is always recommended to conduct a soil analysis prior to application to determine the optimal dosage for specific conditions.[33]

References

Application of Sodium Humate in Aquaculture for Water Quality Improvement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium humate, the sodium salt of humic acid, is a natural organic macromolecule derived from the decomposition of plant and animal matter. In aquaculture, it is increasingly utilized as a cost-effective and environmentally friendly additive to improve water quality, enhance animal health, and promote sustainable production. This document provides detailed application notes and experimental protocols for the use of sodium humate in aquaculture for water quality improvement, based on available scientific literature.

Mechanisms of Action

Sodium humate improves water quality through a combination of physical, chemical, and biological actions. Its complex molecular structure, rich in functional groups such as carboxyls and phenolics, allows it to interact with various components of the aquaculture environment.[1][2]

The primary mechanisms include:

  • Chelation of Heavy Metals: Sodium humate acts as a natural chelating agent, binding with heavy metal ions (e.g., lead, cadmium, mercury) to form stable, insoluble complexes.[1][3] This process reduces the bioavailability and toxicity of these metals to aquatic organisms.[1]

  • Adsorption of Harmful Substances: The large surface area and porous structure of sodium humate facilitate the adsorption of harmful substances like ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and other organic pollutants.[2][3] This helps to purify the water and reduce off-flavors in the cultured species.

  • Promotion of Beneficial Microorganisms: Sodium humate serves as a carbon source for beneficial microorganisms in the water and sediment.[2][4] This stimulates the growth of bacteria that play a crucial role in nutrient cycling and the decomposition of organic waste, helping to maintain a healthier microbial balance.[1]

  • pH Buffering: The addition of sodium humate can help to buffer the pH of the water, resisting sudden fluctuations that can be stressful to aquatic animals. It is beneficial for maintaining pH in both freshwater (typically 6.5-7.5) and marine (typically 7.8-8.6) aquaculture systems.[3]

  • Physical Shading: When dissolved in water, sodium humate imparts a brown or black color, which provides a shading effect.[5] This can help to control the growth of unwanted algae and submerged aquatic plants by limiting sunlight penetration.[5]

Quantitative Data on Water Quality Improvement

The following tables summarize the quantitative effects of sodium humate on key water quality parameters based on experimental studies.

Table 1: Effect of Sodium Humate on Ammonia (NH₃/NH₄⁺-N) Concentration in Shrimp Aquaculture (Zero-Water Exchange System)

Sodium Humate Concentration (mg/L)Initial Ammonia (mg/L)Ammonia at Day 15 (mg/L)Peak Ammonia (mg/L) and DayReference
0 (Control)~0.013.033.03 (Day 15)[6]
3~0.012.362.36 (Day 15)[6]
3 (with Probiotics)~0.010.731.10 (Day 12)[6]
12-Significantly lower than control-[7]

Table 2: Effect of Sodium Humate on Nitrite (NO₂⁻-N) Concentration in Shrimp Aquaculture (Zero-Water Exchange System)

Sodium Humate Concentration (mg/L)Initial Nitrite (mg/L)Peak Nitrite (mg/L) and DayReference
0 (Control)~0.0117.38 (Day 30)[6]
3~0.0118.61 (Day 33)[6]
3 (with Probiotics)~0.0117.27 (Day 30)[6]
12-Significantly lower than control[7]

Table 3: Effect of Humic Acid on Heavy Metal Reduction in Water

Humic Acid Dose (g/L)Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)% ReductionReference
2.5Fe8.560.52>90%[8]
5Pb6.860.66>90%[8]

Experimental Protocols

Protocol 1: General Protocol for Evaluating the Efficacy of Sodium Humate on Water Quality in a Static Aquaculture System

This protocol is designed for a laboratory or small-scale experimental setup to assess the impact of different sodium humate concentrations on water quality parameters.

1. Experimental Setup:

  • Tanks: Use a minimum of 12 identical experimental tanks (e.g., 100 L glass or fiberglass tanks). This allows for a control group and at least three different treatment concentrations, each with three replicates.
  • Water Source: Fill all tanks with water from the same source (e.g., dechlorinated tap water, or water from a fish-free reservoir).
  • Aeration: Provide continuous and equal aeration to all tanks using air stones and an air pump.
  • Acclimation: If using live animals, stock them at a relevant density (e.g., 10-15 fish or 20-30 shrimp per tank) and allow them to acclimate for at least one week before the experiment begins.

2. Preparation of Sodium Humate Stock Solution:

  • Weigh a precise amount of powdered or flaked sodium humate (e.g., 10 g).
  • Dissolve it in a known volume of distilled water (e.g., 1 L) to create a stock solution of a specific concentration (e.g., 10 g/L).
  • Stir the solution thoroughly until the sodium humate is completely dissolved. It is advisable to prepare this solution fresh before each application.

3. Experimental Treatments:

  • Control Group (T0): Three tanks receive no sodium humate.
  • Treatment Group 1 (T1): Three tanks receive a low concentration of sodium humate (e.g., 3 mg/L).
  • Treatment Group 2 (T2): Three tanks receive a medium concentration of sodium humate (e.g., 6 mg/L).
  • Treatment Group 3 (T3): Three tanks receive a high concentration of sodium humate (e.g., 12 mg/L).
  • Calculate the volume of the stock solution needed for each tank based on its water volume and the desired final concentration.

4. Application of Sodium Humate:

  • Apply the calculated amount of sodium humate stock solution to the respective treatment tanks at the beginning of the experiment.
  • Depending on the experimental design, subsequent applications can be made at regular intervals (e.g., weekly or bi-weekly).[5]

5. Water Quality Monitoring:

  • Collect water samples from each tank at regular intervals (e.g., daily for the first week, then every 3-4 days for the remainder of the experiment).
  • Measure the following water quality parameters using standard analytical methods:
  • pH: Use a calibrated pH meter.
  • Dissolved Oxygen (DO): Use a calibrated DO meter (electrochemical or optical).[9][10][11][12]
  • Ammonia (NH₃/NH₄⁺-N): Phenate method or an appropriate test kit.
  • Nitrite (NO₂⁻-N): Diazotization method or an appropriate test kit.
  • Nitrate (NO₃⁻-N): Cadmium reduction method or an appropriate test kit.
  • Turbidity: Use a calibrated turbidimeter (measured in NTU).[13]
  • Heavy Metals (e.g., Cu, Pb, Cd): Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

6. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significant effects of different sodium humate concentrations on the measured water quality parameters.

Protocol 2: Pond Application Protocol

This protocol provides general guidelines for applying sodium humate to larger aquaculture ponds.

1. Dosage Calculation:

  • The general recommended dosage is 1-2 kilograms of sodium humate per acre (or 1-2 kg per mu) for a pond with an average water depth of 1 meter.[5]
  • The dosage may need to be adjusted based on the severity of the water quality problem, the age of the pond, and the density of the cultured species.[5]

2. Preparation and Application:

  • Powder/Flake Form: Dissolve the required amount of sodium humate in a bucket of pond water, ensuring it is fully dissolved. Then, evenly broadcast the solution across the entire surface of the pond.[5]
  • Granular Form: For improving bottom sediment quality, granular sodium humate can be directly and evenly scattered across the pond surface. The granules will slowly dissolve and release the active compounds at the pond bottom.[5]

3. Application Frequency:

  • Early Stage of Culture: Apply once every 10-15 days.[5]
  • Middle to Late Stage of Culture: Apply once every 7-10 days, as waste accumulation is higher.[5]
  • For Poor Water Quality: The dosage can be doubled and applied more frequently as needed.[5]

4. Monitoring:

  • Regularly monitor key water quality parameters (pH, DO, ammonia, nitrite) before and after application to assess the effectiveness of the treatment.

Visualizations

Signaling Pathways and Mechanisms

cluster_0 Sodium Humate Application cluster_1 Mechanisms of Action cluster_2 Water Quality Improvement SH Sodium Humate Chelation Chelation of Heavy Metals SH->Chelation Adsorption Adsorption of Ammonia & Toxins SH->Adsorption CarbonSource Carbon Source for Beneficial Bacteria SH->CarbonSource Shading Physical Shading SH->Shading pHBuffer pH Buffering SH->pHBuffer ReducedToxicity Reduced Heavy Metal Toxicity Chelation->ReducedToxicity LowerAmmonia Lower Ammonia & Nitrite Levels Adsorption->LowerAmmonia ReducedTurbidity Reduced Turbidity Adsorption->ReducedTurbidity Flocculation ImprovedMicrobiome Improved Microbial Community CarbonSource->ImprovedMicrobiome AlgaeControl Controlled Algae Growth Shading->AlgaeControl StablepH Stable pH pHBuffer->StablepH ImprovedMicrobiome->LowerAmmonia Nitrification IncreasedDO Increased Dissolved Oxygen ImprovedMicrobiome->IncreasedDO Organic Matter Decomposition

Caption: Mechanisms of sodium humate in improving aquaculture water quality.

Experimental Workflow

cluster_0 Experimental Design cluster_1 Treatment Application & Monitoring cluster_2 Data Analysis & Interpretation A Acclimation of Test Organisms C Random Assignment to Treatment Groups (Control, T1, T2, T3) A->C B Preparation of Sodium Humate Stock Solution B->C D Application of Sodium Humate C->D E Regular Water Quality Sampling D->E F Measurement of Water Quality Parameters (pH, DO, N-compounds, etc.) E->F G Statistical Analysis (e.g., ANOVA) F->G H Interpretation of Results & Conclusion G->H

Caption: General experimental workflow for evaluating sodium humate's efficacy.

References

Application Notes and Protocols for Testing Humic Acid Sodium Salt as a Heavy Metal Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental setup and protocols to evaluate the efficacy of humic acid sodium salt as a chelating agent for heavy metals. The following sections detail the principles, materials, experimental procedures, and data analysis required for a thorough investigation.

Introduction

Humic acid, a major component of soil organic matter, and its sodium salt are known for their ability to bind to various cations, including toxic heavy metals.[1][2][3] This chelating property is attributed to the presence of functional groups such as carboxyl and phenolic hydroxyl groups, which can form stable complexes with metal ions.[1][4] The interaction between humic acid and heavy metals can occur through several mechanisms, including complexation, ion exchange, and surface adsorption.[1] Understanding and quantifying the chelation capacity of this compound is crucial for its application in environmental remediation, agriculture, and potentially in therapeutic settings for heavy metal detoxification.[1][2][3][5]

Principle of Chelation

This compound acts as a polydentate ligand, forming coordination complexes with heavy metal ions. The stability of these complexes depends on factors such as the nature of the metal ion, pH of the solution, ionic strength, and the concentration of both the humic acid and the metal ion.[6][7] The general principle of the experimental setup involves incubating a known concentration of this compound with a solution containing a specific heavy metal ion. After a designated incubation period, the free (unbound) metal ions are separated from the humic acid-metal complexes, and the concentration of the remaining free metal ions is quantified. The difference between the initial and final concentrations of the free metal ions allows for the determination of the amount of metal chelated by the this compound.

Materials and Reagents

  • This compound: High-purity, well-characterized this compound. It is advisable to obtain a product with a known molecular weight range and elemental composition.

  • Heavy Metal Salt Solutions: Prepare stock solutions of the heavy metal salts of interest (e.g., lead nitrate (B79036) (Pb(NO₃)₂), cadmium chloride (CdCl₂), copper sulfate (B86663) (CuSO₄), zinc chloride (ZnCl₂), mercuric chloride (HgCl₂)). Use analytical grade reagents.

  • Buffers: Prepare appropriate buffer solutions to maintain a constant pH during the experiments (e.g., acetate (B1210297) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).

  • Deionized Water: Use high-purity, deionized water for all solution preparations.

  • Analytical Instrumentation:

    • pH meter

    • Analytical balance

    • Shaker or magnetic stirrer

    • Centrifuge

    • Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma Mass Spectrometer (ICP-MS), or Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) for metal ion quantification.[8][9][10][11]

Experimental Protocols

Protocol 1: Batch Adsorption/Chelation Assay

This protocol is designed to determine the heavy metal chelation capacity of this compound under various experimental conditions.

1. Preparation of Solutions:

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight in deionized water. The solution may need to be stirred for several hours to ensure complete dissolution.
  • Heavy Metal Working Solutions: Prepare a series of working solutions of the desired heavy metal from the stock solution with varying concentrations (e.g., 10, 25, 50, 100 mg/L).

2. Chelation Reaction:

  • In a series of centrifuge tubes, add a fixed volume of the this compound solution.
  • Add a fixed volume of the heavy metal working solution to each tube.
  • Adjust the pH of the solutions to the desired value using the appropriate buffer.
  • Include control samples containing only the heavy metal solution (no humic acid) to account for any potential precipitation or adsorption to the tube walls.
  • Securely cap the tubes and place them on a shaker or stirrer. Incubate for a predetermined period (e.g., 2, 4, 8, 12, 24 hours) at a constant temperature (e.g., 25°C).[6]

3. Separation of Free and Bound Metal:

  • After incubation, separate the solid phase (humic acid-metal complexes) from the liquid phase (containing free metal ions). This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes).
  • Alternatively, membrane filtration with a known molecular weight cut-off can be used to separate the large humic acid-metal complexes from the smaller free metal ions.

4. Quantification of Free Metal Ions:

  • Carefully collect the supernatant or filtrate.
  • Measure the concentration of the free heavy metal ions in the supernatant/filtrate using AAS, ICP-MS, or ICP-OES.[8][9][10][11]

5. Data Analysis:

  • Calculate the amount of metal chelated per unit mass of this compound (qₑ, in mg/g) using the following equation:
  • qₑ = (C₀ - Cₑ) * V / m
  • Where:
  • C₀ is the initial concentration of the heavy metal (mg/L).
  • Cₑ is the equilibrium concentration of the free heavy metal in the solution (mg/L).
  • V is the volume of the solution (L).
  • m is the mass of the this compound (g).
  • Calculate the percentage of metal removal using the following equation:
  • Removal (%) = [(C₀ - Cₑ) / C₀] * 100

Protocol 2: Determination of Stability Constants using Schubert's Ion-Exchange Method

This method is used to determine the stability constants of the metal-humic acid complexes.[6][12]

1. Preparation of Cation-Exchange Resin:

  • Use a strong acid cation-exchange resin (e.g., Dowex 50WX8).
  • Wash the resin sequentially with deionized water, 2 M HCl, 2 M NaOH, and finally with deionized water until the washings are neutral.
  • Convert the resin to the Na-form by passing 2 M NaCl solution through it, followed by rinsing with deionized water.
  • Air-dry the resin and store it in an airtight container.[6]

2. Ion-Exchange Isotherm (Determination of Distribution Coefficient, D₀):

  • Prepare a series of solutions with varying concentrations of the heavy metal ion (e.g., 5 to 20 mg/L) at a constant pH (e.g., 4.0) and ionic strength (e.g., 0.01 M NaCl).[6]
  • Add a known weight of the prepared resin (e.g., 0.100 g) to a fixed volume of each metal solution (e.g., 50.0 cm³).[6]
  • Shake the samples for a sufficient time to reach equilibrium (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]
  • Measure the equilibrium concentration of the metal ion in the supernatant.
  • Calculate the distribution coefficient (D₀) in the absence of the ligand (humic acid).

3. Determination of Conditional Stability Constant:

  • Prepare solutions containing a variable concentration of the heavy metal ion and a fixed concentration of this compound (e.g., 0.005 to 0.015 mol/L).[6]
  • Adjust the pH and ionic strength to be the same as in the isotherm experiment.
  • Add the same amount of resin to each solution and equilibrate under the same conditions.
  • Measure the equilibrium concentration of the metal ion in the supernatant.
  • Calculate the distribution coefficient (D) in the presence of the ligand.
  • The stability constant (β) can be determined from the relationship between D₀, D, and the ligand concentration.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Chelation Efficiency of this compound for Various Heavy Metals

Heavy Metal IonInitial Concentration (mg/L)Humic Acid Conc. (mg/L)pHContact Time (h)Removal Efficiency (%)Chelation Capacity (mg/g)
Pb²⁺505005.024
Cd²⁺505005.024
Cu²⁺505005.024
Zn²⁺505005.024
Hg²⁺505005.024

Note: The values in this table are placeholders and should be filled with experimental data.

Table 2: Stability Constants (log β) of Metal-Humic Acid Complexes

Heavy Metal IonpHIonic Strength (M)log β
Co(II)4.00.01Value
Ni(II)4.00.01Value
Cu(II)4.00.01Value
Zn(II)4.00.01Value
Pb(II)4.00.01Value

Note: The values in this table are placeholders and should be filled with experimental data. The order of stability constants often follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).[6][12]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Chelation Reaction cluster_separation 3. Separation cluster_analysis 4. Analysis prep_ha Prepare Humic Acid Sodium Salt Solution mix Mix Humic Acid, Metal Solution, and Buffer prep_ha->mix prep_metal Prepare Heavy Metal Solutions prep_metal->mix prep_buffer Prepare Buffers prep_buffer->mix incubate Incubate with Shaking (Constant Temp & Time) mix->incubate separate Separate Free Metal (Centrifugation/Filtration) incubate->separate quantify Quantify Free Metal (AAS/ICP-MS/ICP-OES) separate->quantify calculate Calculate Chelation Capacity & Removal % quantify->calculate

Caption: Experimental workflow for testing this compound as a heavy metal chelator.

Chelation_Mechanisms cluster_metals Heavy Metal Ions cluster_mechanisms Chelation Mechanisms HA Humic Acid Sodium Salt complexation Complexation HA->complexation forms stable complexes with ion_exchange Ion Exchange HA->ion_exchange exchanges Na⁺ for adsorption Surface Adsorption HA->adsorption adsorbs onto surface Pb Pb²⁺ Cd Cd²⁺ Cu Cu²⁺ Hg Hg²⁺ complexation->Pb complexation->Cd complexation->Cu complexation->Hg ion_exchange->Pb ion_exchange->Cd ion_exchange->Cu ion_exchange->Hg adsorption->Pb adsorption->Cd adsorption->Cu adsorption->Hg

Caption: Mechanisms of heavy metal chelation by this compound.

References

Application Note: Fourier Transform Infrared (FTIR) Spectroscopy for the Characterization of Humic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Humic acid, a principal component of humic substances, is a complex mixture of various organic compounds formed by the decomposition of plant and animal matter. The sodium salt of humic acid is frequently utilized in various fields, including agriculture, environmental remediation, and pharmaceuticals, due to its solubility and biological activity. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a sample. This application note details the use of FTIR spectroscopy for the qualitative and quantitative analysis of humic acid sodium salt, providing researchers, scientists, and drug development professionals with a comprehensive protocol and data interpretation guide.

Key Applications:

  • Quality Control: Ensuring the consistency of this compound batches by comparing their FTIR spectra.

  • Structural Elucidation: Identifying and characterizing the primary functional groups, which is crucial for understanding its chemical properties and biological activity.

  • Interaction Studies: Investigating the binding of metals, pollutants, or active pharmaceutical ingredients to this compound.

  • Source Differentiation: Distinguishing between humic acids from different origins based on spectral fingerprints.

Experimental Protocols

A successful FTIR analysis of this compound relies on meticulous sample preparation and standardized instrument parameters.

1. Sample Preparation

The most common method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.

  • Materials:

    • This compound (technical grade)

    • Potassium bromide (KBr), spectroscopy grade

    • Agate mortar and pestle

    • Pellet press

    • Drying oven

  • Protocol:

    • Dry the this compound sample in an oven at a temperature of 90 ± 5 °C until a constant mass is achieved to remove residual moisture.[1]

    • Thoroughly dry the KBr powder to eliminate water absorption bands from the spectrum.

    • Weigh approximately 1-2 mg of the dried this compound and 100-200 mg of KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the mortar and mix thoroughly with the KBr powder. The mixture should be homogenous to ensure a uniform distribution of the sample in the KBr matrix.

    • Transfer the mixture to the pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. FTIR Spectrometer and Measurement

  • Instrument: A Fourier Transform Infrared Spectrometer is required.

  • Typical Parameters:

    • Spectral Range: 4000-400 cm⁻¹[2]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.[3]

    • Detector: Deuterated Lanthanum α-Alanine doped Triglycine Sulphate (DLaTGS) is a common detector.[3]

    • Beamsplitter: KBr[3]

  • Measurement Protocol:

    • Record a background spectrum of a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from the KBr and the instrument's optical environment.

    • Place the KBr pellet containing the this compound in the sample compartment.

    • Record the sample spectrum.

    • Perform baseline correction and other necessary spectral processing using the spectrometer's software.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The FTIR spectrum of this compound exhibits several characteristic absorption bands corresponding to various functional groups. The exact position and intensity of these bands can vary depending on the origin and purity of the sample.[4][5]

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentReferences
~3400Strong, BroadO-H stretching of alcohols, phenols, and carboxylic acids; N-H stretching[4][5][6]
2960-2920 & ~2850Weak to MediumAsymmetric and symmetric C-H stretching of -CH₃ and -CH₂ groups (aliphatic)[4][6]
1730-1710Weak to MediumC=O stretching of carboxylic acids, aldehydes, and ketones[4][6]
~1650-1610StrongAromatic C=C stretching, C=O stretching in quinones, asymmetric stretching of COO⁻ (carboxylate)[4][5][6]
~1540-1510MediumAromatic C=C stretching, N-H deformation in amide II[4]
~1440-1420MediumDeformation of aliphatic C-H, symmetric stretching of COO⁻ (carboxylate)[4]
~1260-1200MediumC-O stretching and O-H bending of carboxylic acids and phenolic groups[5][6]
~1090-1030MediumC-O stretching of polysaccharides or polysaccharide-like substances, Si-O stretching of silicate (B1173343) impurities[4][6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: this compound Sample dry_sample Dry Sample (90°C) start->dry_sample weigh_sample Weigh Sample & KBr dry_sample->weigh_sample mix_grind Grind and Mix with KBr weigh_sample->mix_grind press_pellet Press into KBr Pellet mix_grind->press_pellet background_scan Record Background Spectrum (Pure KBr) press_pellet->background_scan sample_scan Record Sample Spectrum background_scan->sample_scan process_data Data Processing (e.g., Baseline Correction) sample_scan->process_data identify_peaks Identify Characteristic Peaks process_data->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups compare_spectra Compare Spectra (QC, Source ID) assign_groups->compare_spectra end End: Characterization Report compare_spectra->end

Caption: Experimental workflow for FTIR analysis of this compound.

References

Application Notes and Protocols for Tandem Differential Mobility Analysis (TDMA) of Humic Acid Aerosols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Humic-like substances (HULIS) are a significant component of atmospheric aerosols, influencing cloud formation, climate, and air quality. Understanding their physicochemical properties is crucial. Tandem Differential Mobility Analysis (TDMA) is a powerful technique for in-situ characterization of aerosol properties such as hygroscopicity, volatility, and morphology. This document provides detailed application notes and protocols for the use of TDMA in the study of humic acid aerosols, which are often used as a proxy for atmospheric HULIS.[1]

Principles of Tandem Differential Mobility Analysis (TDMA)

A TDMA system consists of two Differential Mobility Analyzers (DMAs) arranged in series.[2][3] The first DMA selects a nearly monodisperse aerosol population of a specific electrical mobility diameter from a polydisperse sample. These size-selected particles are then passed through a conditioning unit where they are exposed to controlled conditions, such as elevated relative humidity (for hygroscopicity studies) or temperature (for volatility studies). The second DMA, coupled with a particle counter like a Condensation Particle Counter (CPC), measures the resulting size distribution of the conditioned aerosols.[3][4][5] The change in particle diameter provides information about the aerosol's response to the conditioning.

There are two primary configurations of TDMA used for aerosol characterization:

  • Hygroscopicity Tandem Differential Mobility Analyzer (H-TDMA): This setup measures the water uptake of aerosols by exposing them to a controlled high relative humidity (RH) environment between the two DMAs.[3][6][7] The hygroscopic growth factor (HGF) is determined by the ratio of the humidified particle diameter to the dry particle diameter.[8]

  • Volatility Tandem Differential Mobility Analyzer (V-TDMA): This configuration assesses the volatility of aerosol components by passing the size-selected particles through a heated tube (thermodenuder) to induce evaporation.[9][10] The change in particle size is measured to determine the volatile fraction.

Experimental Protocols

This section details the methodologies for performing TDMA experiments on humic acid aerosols.

2.1. Humic Acid Aerosol Generation

The generation of stable and reproducible humic acid aerosols is the first critical step.

  • Solution Preparation:

    • Prepare a solution of commercial humic acid (e.g., Aldrich sodium salt or Leonardite Standard) in high-purity water (e.g., Milli-Q).[11] The concentration will depend on the desired particle size and atomizer performance.

    • For mixed aerosol studies, prepare solutions containing known mass ratios of humic acid and other substances, such as ammonium (B1175870) sulfate (B86663).[9][11][12]

  • Aerosolization:

    • Generate the aerosol from the prepared solution using a constant output atomizer or nebulizer.[2]

    • The generated aerosol should be mixed with an excess of particle-free, dry air to ensure complete drying and to achieve a low relative humidity (typically <15% RH).[2][12] This step is crucial for establishing a stable initial "dry" particle size.

    • Pass the aerosol through a neutralizer (e.g., a radioactive source like Kr-85 or Po-210) to achieve a known charge distribution.

2.2. H-TDMA Protocol for Hygroscopicity Measurement

  • System Setup:

    • Connect the two DMAs in series.

    • Place a humidifier (e.g., a Nafion tube-based system) between the two DMAs.

    • Ensure the sheath air for the second DMA is humidified to the same target RH as the aerosol flow.[4]

    • Use a CPC after the second DMA to count the particles.

  • Experimental Procedure:

    • Select a specific "dry" particle size using the first DMA. Common sizes for humic acid studies range from 50 nm to 250 nm.[8]

    • Pass the monodisperse dry aerosol through the humidifier, exposing it to a controlled RH (e.g., 85% or 90%).[6][7][11]

    • Scan a range of mobility diameters with the second DMA to measure the size distribution of the humidified particles.

    • Repeat the measurement for a range of RH values to obtain a complete hygroscopic growth curve.

    • Regularly perform calibration experiments using a known salt, such as ammonium sulfate or sodium chloride, to verify the RH within the system.[13]

2.3. V-TDMA Protocol for Volatility Measurement

  • System Setup:

    • Arrange the two DMAs in series.

    • Install a thermodenuder between the two DMAs. A thermodenuder is typically a heated tube where the aerosol has a controlled residence time.[9][10]

    • A CPC follows the second DMA for particle counting.

  • Experimental Procedure:

    • Select a specific "dry" particle size with the first DMA.

    • Pass the monodisperse aerosol through the thermodenuder set at a specific temperature (e.g., 280 °C).[9] The residence time in the heated zone is a critical parameter.

    • Measure the resulting size distribution with the second DMA and CPC.

    • The Volume Fraction Remaining (VFR) is calculated from the initial and final particle diameters.

    • Repeat the experiment at different thermodenuder temperatures to obtain a volatility profile.

Data Presentation

The quantitative data from TDMA experiments on humic acid aerosols are summarized below.

Table 1: Hygroscopicity Data for Humic Acid and Related Substances

SubstanceDry Diameter (nm)Relative Humidity (%)Hygroscopic Growth Factor (HGF)Deliquescence RH (%)Reference
Aldrich Humic AcidNot specified851.16No apparent phase change[11]
ISOM (Winter)Not specified901.08–1.1140–60[6]
ISOM (Summer)Not specified901.16–1.1730–55[6]
Fulvic AcidNot specifiedNot specifiedSlightly smaller than ISOM75–85[6][7]
Humic AcidNot specifiedNot specifiedSlightly smaller than ISOM85–95[6][7]
Ammonium Sulfate - Humic Acid Mixture250901.74 ± 0.05Not specified[8]

ISOM: Isolated less hydrophilic fraction of water-soluble organic matter.

Table 2: Volatility Data for Humic Acid (HULIS) Aerosols

Particle Size (nm)Temperature (°C)Volume Fraction Remaining (VFR)Key FindingReference
Not specified280> 55%HULIS samples show overall low volatility.[9]
145 (Pure HULIS)Not specifiedNot specifiedEstimated 26% ELVOCs.[9]
145 (HULIS:AS 1:3)Not specifiedNot specifiedEstimated 93% ELVOCs in the organic part.[9]
145 (HULIS:AS 2:2)Not specifiedNot specifiedEstimated 45% ELVOCs in the organic part.[9]
145 (HULIS:AS 3:1)Not specifiedNot specifiedEstimated 70% ELVOCs in the organic part.[9]

ELVOCs: Extremely Low-Volatility Organic Compounds; AS: Ammonium Sulfate.

Visualization of Experimental Workflow and Logical Relationships

Diagram 1: Experimental Workflow of a Tandem Differential Mobility Analyzer (TDMA) System

TDMA_Workflow cluster_generation Aerosol Generation & Conditioning cluster_tdma TDMA System Aerosol_Source Humic Acid Solution Atomizer Atomizer Aerosol_Source->Atomizer Dryer Dryer (RH < 15%) Atomizer->Dryer Neutralizer Neutralizer Dryer->Neutralizer DMA1 DMA 1 (Size Selection) Neutralizer->DMA1 Polydisperse Aerosol Conditioning Conditioning Unit (Humidifier or Thermodenuder) DMA1->Conditioning DMA2 DMA 2 (Size Measurement) Conditioning->DMA2 CPC CPC (Particle Counting) DMA2->CPC Data_Acquisition Data Acquisition System CPC->Data_Acquisition Particle Counts

Caption: Workflow of a TDMA system for aerosol analysis.

Diagram 2: Logical Relationships in TDMA Characterization of Humic Acid Aerosols

TDMA_Properties cluster_htdma H-TDMA Analysis cluster_vtdma V-TDMA Analysis Humic_Acid Humic Acid Aerosol Humidification Humidification (Controlled RH) Humic_Acid->Humidification Heating Heating (Thermodenuder) Humic_Acid->Heating HGF Hygroscopic Growth Factor (HGF) Humidification->HGF Hygroscopicity Hygroscopicity HGF->Hygroscopicity VFR Volume Fraction Remaining (VFR) Heating->VFR Volatility Volatility VFR->Volatility

Caption: Properties of humic acid aerosols measured by TDMA.

Conclusion

Tandem Differential Mobility Analysis is an indispensable tool for characterizing the atmospheric behavior of humic acid aerosols. By employing H-TDMA and V-TDMA setups, researchers can obtain critical data on their hygroscopic and volatile properties. The protocols and data presented here provide a comprehensive guide for scientists to design and conduct their own investigations into the complex role of humic-like substances in the environment. The continuous water uptake by humic acid aerosols, as opposed to a distinct deliquescence point, and their generally low volatility are key findings that have significant implications for atmospheric modeling.[9][11]

References

Preparation of Humic Acid Sodium Salt Stock Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of humic acid sodium salt for various laboratory experiments. Humic acid and its salts are complex organic molecules crucial in environmental, agricultural, and biological research. Proper preparation of stock solutions is critical for experimental reproducibility and accuracy.

Physicochemical Properties and Solubility

This compound is a dark brown to black powder.[1][2][3][4] It is the sodium salt of humic acid and is generally soluble in water, especially under neutral to alkaline conditions.[5] Unlike humic acid, which has low solubility in water, the sodium salt form is readily soluble, forming a dark-colored solution.[5] The solubility is reported to be 33.3 mg/mL in water.[1][2][3][4] The molecular weight of this compound can vary significantly, as it is a complex mixture of molecules.[6] A representative molecular formula is C9H8Na2O4, with a molecular weight of approximately 226.14 g/mol , though this represents a basic structural unit.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative data for the preparation of this compound stock solutions are summarized in the table below.

ParameterValueNotes
Appearance Black or dark brown powder/crystalline powder.[1][2][3][4]
Molecular Formula (representative) C9H8Na2O4[1][2]Represents a basic structural unit; actual composition is heterogeneous.
Molecular Weight (representative) 226.14 g/mol [1][2]The molecular weight of the complex mixture can range from 2,000 to 500,000 Da.[6]
Water Solubility 33.3 mg/mL[1][2][3][4]Solubility is enhanced in neutral to alkaline conditions (pH 7-10).[5]
Recommended Stock Concentration 1 mg/mL to 10 mg/mLA 1 mg/mL stock is common for many biological assays. Higher concentrations can be prepared depending on the application.
Storage Temperature (Powder) Room temperature, in a dry and cool place.[1][2]Keep container tightly closed.[7]
Storage Temperature (Solution) 2-8°C (short-term) or -20°C (long-term)Protect from light.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. This concentration is a common starting point for a wide range of laboratory applications, including plant science and cell culture experiments.

Materials
  • This compound powder

  • High-purity, sterile distilled or deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution (sterile)

  • 0.1 M Hydrochloric Acid (HCl) solution (sterile)

  • Sterile conical tubes or flasks

  • Sterile magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile storage bottles (amber or wrapped in foil)

Procedure
  • Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Initial Dissolution:

    • Transfer the powder to a sterile beaker or flask containing a sterile magnetic stir bar.

    • Add approximately 80 mL of sterile, high-purity water.

    • Begin stirring the solution. This compound should dissolve in water, but the process can be slow and may result in a turbid solution.[8]

  • pH Adjustment for Complete Dissolution:

    • Measure the initial pH of the suspension.

    • To ensure complete dissolution and to prepare a stable stock, it is recommended to adjust the pH to the alkaline range (pH 9-10).[9]

    • Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached and the solution becomes clear.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved, transfer the solution to a 100 mL sterile volumetric flask.

    • Rinse the initial container with a small amount of sterile water and add it to the volumetric flask to ensure all the compound is transferred.

    • Bring the final volume to 100 mL with sterile, high-purity water. This will result in a 1 mg/mL stock solution.

  • Final pH Adjustment (Application Specific):

    • For many applications, the alkaline pH of the stock solution may need to be adjusted to a neutral pH (typically pH 7.0-7.4) before use in experiments.

    • Slowly add 0.1 M HCl dropwise while stirring to bring the pH to the desired level. Be aware that lowering the pH too much can cause the humic acid to precipitate out of the solution.[9]

  • Sterilization:

    • To ensure the stock solution is sterile for use in biological experiments, filter it through a 0.22 µm sterile syringe filter into a sterile, final storage container.

  • Storage:

    • Store the sterilized stock solution in a sterile, light-protected container (amber bottle or a clear bottle wrapped in aluminum foil) to prevent photodegradation.[10]

    • For short-term storage (up to one week), keep the solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Workflow for Preparing this compound Stock Solution cluster_preparation Preparation cluster_finalization Finalization weigh Weigh Humic Acid Sodium Salt dissolve Initial Dissolution in Sterile Water weigh->dissolve Transfer to sterile beaker ph_adjust_dissolve Adjust pH to 9-10 with 0.1M NaOH for Complete Dissolution dissolve->ph_adjust_dissolve Stir continuously volume_adjust Adjust to Final Volume ph_adjust_dissolve->volume_adjust Ensure complete dissolution ph_adjust_final Adjust to Final Experimental pH (e.g., 7.0-7.4) with 0.1M HCl volume_adjust->ph_adjust_final sterilize Sterile Filter (0.22 µm) ph_adjust_final->sterilize store Store at 2-8°C (short-term) or -20°C (long-term) (Protect from Light) sterilize->store

Caption: Workflow for preparing a this compound stock solution.

References

Method for producing sodium humate by reacting humic acid with sodium hydroxide.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Production and Pharmaceutical Potential of Sodium Humate

Introduction

Sodium humate is the sodium salt of humic acid, a principal component of humic substances which are formed through the decomposition of organic matter.[1][2] This complex macromolecular compound is characterized by its dark color and high solubility in water, particularly under alkaline conditions.[3] Rich in functional groups such as carboxyls and phenolates, sodium humate exhibits strong absorption, chelation, and ion exchange capabilities.[4] While widely utilized in agriculture as a soil conditioner and in animal feed as a growth stimulant[1][3][5], there is growing interest in its pharmaceutical applications.[5][6] Research suggests potential anti-inflammatory, detoxifying, and immunomodulatory effects, making it a compound of interest for drug development and therapeutic applications.[6][7] These application notes provide detailed protocols for the synthesis of sodium humate via the reaction of humic acid with sodium hydroxide (B78521), targeting researchers in both scientific and drug development fields.

Chemical Principle

The production of sodium humate from humic acid is a classic acid-base neutralization reaction. Humic acid (HA), a weak acid due to its carboxylic (-COOH) and phenolic (-OH) functional groups, reacts with a strong base, sodium hydroxide (NaOH).[8][9] The hydroxide ions (OH⁻) from NaOH accept protons (H⁺) from the acidic groups of humic acid, forming water (H₂O) and the sodium salt of humic acid (sodium humate). This conversion to its sodium salt form significantly increases its water solubility and bioavailability.[1]

General Reaction: R-COOH + NaOH → R-COONa + H₂O[8]

Data Presentation: Summary of Materials and Product Specifications

Quantitative data from various sources are summarized below to provide a baseline for experimental design and quality control.

Table 1: Raw Material Characteristics

ParameterSource MaterialTypical ContentNotes
Humic Acid ContentLeonardite / Lignite (B1179625)60% - 70%Leonardite is a type of oxidized lignite and is a preferred source due to its high humic acid content.[3][10]
Peat / Weathered Coal35% - 45%Also viable sources for humic acid extraction.[3][11]
Particle SizeCrushed Coal< 80 meshCrushing the raw material increases the surface area, enhancing reaction efficiency.[10][11]

Table 2: Product Specifications for Sodium Humate

ParameterSpecificationMethod/InstrumentReference
AppearanceBlack Powder or Flakes/CrystalsVisual[12][13]
Humic Acid Content (dry basis)≥ 50% - 70%HPLC / Gravimetric[10][12][14]
Water Solubility≥ 90% - 100%Gravimetric[10][12][13][14]
pH8.0 - 11.0pH Meter[10][12][14][15]
Moisture Content≤ 15%Gravimetric[10]

Experimental Protocols

Two primary protocols are presented: a lab-scale synthesis suitable for research purposes and a generalized industrial production workflow.

Protocol 1: Laboratory-Scale Synthesis of Sodium Humate

This protocol is adapted from methods described for research and small-batch production.[16]

Materials:

  • Humic acid powder (10 g)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Beakers (250 mL)

  • pH meter or pH strips

  • Petri dishes or evaporating dish

  • Drying oven

Procedure:

  • Preparation of NaOH Solution: Prepare a 0.1 N NaOH solution by dissolving 0.4 g of NaOH in 100 mL of distilled water.

  • Reaction:

    • Place 1.0 g of humic acid powder into a 250 mL beaker.

    • Add 10 mL of the 0.1 N NaOH solution to the humic acid while stirring.[16]

    • Continue mixing on a magnetic stirrer at room temperature until the humic acid is completely dissolved, forming a dark, aqueous solution of sodium humate.[16] The pH of the resulting solution should be in the alkaline range (9-10).[12][13]

  • Purification (Optional):

    • To remove any insoluble impurities, centrifuge the solution and decant the supernatant.

    • For higher purity, the humic acid can be first precipitated from an alkaline extract using an acid (e.g., 15% HCl to pH 3), washed, and then re-dissolved in NaOH solution.[16]

  • Drying:

    • Pour the sodium humate solution into a petri dish or evaporating dish.[16]

    • Dry the solution in a drying oven at a controlled temperature of 60°C until a constant weight is achieved, yielding solid sodium humate.[16]

  • Characterization: The final product can be characterized by determining its humic acid content, water solubility, and pH. Analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) can also be used for structural and thermal characterization.[17]

Protocol 2: Generalized Industrial Production Workflow

This protocol outlines the key steps used in larger-scale manufacturing of sodium humate.[2][3][10]

Materials & Equipment:

  • Humic acid source (e.g., Leonardite)

  • Sodium hydroxide (NaOH) solution (e.g., 4% solution)[16]

  • Industrial reaction kettle with heating and agitation

  • Filtration system (e.g., filter press)

  • (Optional) Ion exchange column

  • Vacuum evaporator

  • Drying system (e.g., spray dryer)

Procedure:

  • Raw Material Pre-treatment: The raw material (e.g., leonardite) is crushed and sieved to a fine powder (e.g., < 80 mesh) to maximize reaction efficiency.[10]

  • Alkaline Extraction: The powdered raw material is mixed with an alkaline solution, typically sodium hydroxide, in a reaction kettle.[1][10] The mixture is heated (e.g., to 90°C or boiling point) and agitated for a set period (e.g., 2 hours) to convert the insoluble humic acid into water-soluble sodium humate.[4][16]

  • Filtration and Purification: The resulting slurry undergoes multi-stage filtration to remove solid impurities like sand and residual coal.[10] For applications requiring high purity, such as in pharmaceuticals, ion exchange technology may be used to remove heavy metals.[10]

  • Concentration: The purified sodium humate solution is concentrated, often using a vacuum evaporator, to produce a high-density liquid.[10]

  • Drying: The concentrated liquid is dried to produce the final solid product. Common methods include spray drying or drum drying, which yield a fine powder or granules.[1][10] The product is dried to a final moisture content of ≤15%.[10]

Visualizations

Workflow for Sodium Humate Production

The following diagram illustrates the general workflow for producing sodium humate from a raw humic acid source.

G cluster_input Input cluster_process Process cluster_output Output Raw_Material Humic Acid Source (Leonardite, Lignite) Crushing 1. Crushing & Sieving Raw_Material->Crushing NaOH Sodium Hydroxide Solution Reaction 2. Alkaline Reaction (Mixing & Heating) NaOH->Reaction Crushing->Reaction Filtration 3. Filtration & Purification Reaction->Filtration Drying 4. Concentration & Drying Filtration->Drying Final_Product Sodium Humate (Powder/Granules) Drying->Final_Product G cluster_properties Chemical Properties cluster_applications Applications P1 High Water Solubility A1 Drug Delivery (Complex Formation) P1->A1 P2 Carboxyl & Phenolic Functional Groups A2 Detoxification (Chelation of Heavy Metals) P2->A2 A3 Anti-inflammatory Effects P2->A3 P3 Macromolecular Structure P3->A2 A4 Wastewater Treatment P3->A4 G AA Arachidonic Acid (from Cell Membrane) LOX Lipoxygenase (LOX) Pathway AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation SodiumHumate Sodium Humate SodiumHumate->LOX Inhibition

References

Application of Humic Acid Sodium Salt in the Environmental Remediation of Contaminated Soils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humic acid sodium salt, a derivative of humic substances, presents a promising and environmentally compatible solution for the remediation of soils contaminated with heavy metals and high salinity. Its multifaceted mechanism of action, which includes chelation, enhanced soil structure, and stimulation of microbial activity, makes it an effective agent for improving soil health and mitigating the toxic effects of contaminants. These application notes provide an overview of its use, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data.

Mechanisms of Action

This compound remediates contaminated soils through several key mechanisms:

  • Chelation of Heavy Metals: The carboxylic and phenolic functional groups in humic acid can form stable complexes with heavy metal ions, reducing their bioavailability and mobility in the soil.[1] This process effectively immobilizes the contaminants, preventing their uptake by plants and leaching into groundwater.

  • Improvement of Soil Structure: Humic acid promotes the formation of soil aggregates, which improves soil porosity, aeration, and water retention.[2][3] This enhanced structure facilitates the leaching of excess salts from the root zone and creates a more favorable environment for plant growth.

  • Stimulation of Microbial Activity: Humic acid serves as a source of carbon and other nutrients for soil microorganisms.[4] Increased microbial populations and activity contribute to the degradation of organic pollutants and the overall improvement of soil fertility.

  • Increased Cation Exchange Capacity (CEC): Humic acid possesses a high cation exchange capacity, which increases the soil's ability to retain essential plant nutrients and reduces the loss of cations through leaching.[5][6]

Application Notes

1. Remediation of Heavy Metal Contaminated Soils

This compound can be applied to soils contaminated with heavy metals such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). The application rate should be determined based on the type and concentration of the contaminants, as well as the soil's physical and chemical properties.

  • Application Method: this compound can be applied directly to the soil as a solid or dissolved in water and applied as a solution. Incorporation into the topsoil layer is recommended to ensure contact with the contaminants.

  • Expected Outcomes: A reduction in the bioavailable fraction of heavy metals, leading to decreased uptake by plants and reduced ecotoxicity.

2. Remediation of Saline Soils

In saline soils, this compound helps to mitigate the detrimental effects of high salt concentrations on plant growth.

  • Application Method: Application is typically done by dissolving the sodium salt in irrigation water or by direct soil application followed by irrigation.

  • Expected Outcomes: Improved soil structure, increased water infiltration and retention, and a reduction in soil salinity and sodium adsorption ratio (SAR).[7] This leads to enhanced seed germination, plant growth, and crop yield.[7]

Data Presentation

Table 1: Effect of Humic Acid on Heavy Metal Immobilization

Humic Acid Application Rate (kg·ha⁻¹)Reduction in DTPA-Extracted Pb (%)Reduction in DTPA-Extracted Cd (%)Reduction in DTPA-Extracted Zn (%)Reduction in DTPA-Extracted Cu (%)Reference
14.839372918[8]

Table 2: Effect of Humic Acid on Soil Salinity Parameters

Humic Acid TreatmentSoil Salinity Reduction in 0-20 cm depth (%)Soil Salinity Reduction in 0-60 cm depth (%)Increase in Soil Water Content (%)Reference
T2 (0.149 g/kg)47.86Not specified17.02[7]

Table 3: Effect of Humic Acid on Microbial Activity

Humic Acid ConcentrationMicrobial Activity LevelObservationReference
1% by weightMaximum activityEnhances microbial activity over control[4]
>50%Sporadic activityActivity levels become sporadic[4]

Experimental Protocols

Protocol 1: Determination of Heavy Metal Immobilization in Soil

Objective: To evaluate the effectiveness of this compound in immobilizing heavy metals in contaminated soil.

Materials:

  • Heavy metal contaminated soil

  • This compound

  • Deionized water

  • DTPA (Diethylenetriaminepentaacetic acid) extracting solution

  • Mechanical shaker

  • Centrifuge

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

  • Soil Preparation: Air-dry the contaminated soil and sieve it through a 2 mm mesh.

  • Treatment Application:

    • Divide the soil into experimental units (e.g., pots).

    • Prepare solutions of this compound at different concentrations.

    • Apply the solutions to the soil at predetermined rates (e.g., 0, 5, 10, 15 kg·ha⁻¹ equivalent).

    • Thoroughly mix the humic acid solution with the soil and allow it to equilibrate for a specified period (e.g., 30 days), maintaining constant moisture.

  • Extraction of Bioavailable Heavy Metals:

    • After the incubation period, take a representative soil sample from each treatment.

    • Perform a DTPA extraction to determine the bioavailable fraction of heavy metals.

    • Add DTPA extracting solution to the soil sample in a specific soil-to-solution ratio (e.g., 1:2 w/v).

    • Shake the mixture on a mechanical shaker for 2 hours.

    • Centrifuge the samples and filter the supernatant.

  • Heavy Metal Analysis:

    • Analyze the concentration of heavy metals in the filtered extract using AAS or ICP-MS.

  • Data Analysis:

    • Calculate the reduction in bioavailable heavy metals for each treatment compared to the control (no humic acid).

Protocol 2: Evaluation of Soil Salinity Reduction

Objective: To assess the impact of this compound on reducing soil salinity.

Materials:

  • Saline soil

  • This compound

  • Deionized water

  • Electrical conductivity (EC) meter

  • Soil moisture meter

Procedure:

  • Experimental Setup:

    • Establish experimental plots or pots with saline soil.

    • Apply different rates of this compound to the soil.

    • Include a control group with no humic acid application.

  • Treatment and Monitoring:

    • Irrigate all plots uniformly.

    • Monitor soil electrical conductivity (ECe) and soil moisture content at regular intervals (e.g., weekly) and at different soil depths (e.g., 0-20 cm, 20-40 cm).

  • Data Collection:

    • Collect soil samples from each plot at the beginning and end of the experiment.

    • Prepare a saturated soil paste and extract the soil solution.

    • Measure the EC of the soil extract (ECe).

  • Data Analysis:

    • Compare the changes in soil ECe and moisture content across different treatments over time.

Visualizations

Remediation_Mechanisms cluster_HumicAcid This compound cluster_SoilProperties Soil Properties & Processes cluster_RemediationOutcomes Remediation Outcomes HA Humic Acid Sodium Salt Metals Heavy Metals (e.g., Pb, Cd) HA->Metals Chelation Salts Excess Salts (e.g., Na+) HA->Salts Cation Exchange Structure Poor Soil Structure HA->Structure Aggregation Microbes Soil Microorganisms HA->Microbes Stimulation Immobilization Immobilization & Reduced Bioavailability Metals->Immobilization Leaching Enhanced Leaching of Salts Salts->Leaching ImprovedStructure Improved Aggregation & Water Retention Structure->ImprovedStructure EnhancedActivity Increased Microbial Activity & Nutrient Cycling Microbes->EnhancedActivity Experimental_Workflow_Heavy_Metals A 1. Soil Preparation (Air-dry and sieve contaminated soil) B 2. Treatment Application (Apply different concentrations of This compound solution) A->B C 3. Incubation (Equilibrate for 30 days) B->C D 4. Extraction (DTPA extraction of bioavailable metals) C->D E 5. Analysis (Measure heavy metal concentrations using AAS or ICP-MS) D->E F 6. Data Evaluation (Calculate % reduction in bioavailable heavy metals) E->F

References

Application Notes: The Role of Sodium Humate in Enhancing Nutrient Uptake in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium humate, a salt of humic acid, is a complex organic compound derived from the decomposition of plant and animal matter.[1] While widely utilized in agriculture to improve soil structure and fertility, its application in hydroponic systems is gaining significant attention.[2][3] In soilless culture, sodium humate acts as a biostimulant, directly influencing plant physiology to enhance nutrient uptake, improve stress resistance, and promote overall growth.[4] It functions by chelating mineral ions, stimulating root development, and modulating key enzymatic and hormonal pathways within the plant.[4][5] These application notes provide a comprehensive overview of the mechanisms, quantifiable effects, and experimental protocols for utilizing sodium humate to optimize nutrient management in hydroponic research and production.

Mechanisms of Action

Sodium humate enhances nutrient uptake through a combination of direct and indirect effects on the plant and its immediate root environment:

  • Chelation and Nutrient Availability: Humic substances are known for their high cation exchange capacity (CEC).[2] They can chelate essential micronutrients like iron (Fe), zinc (Zn), and manganese (Mn), forming stable, water-soluble complexes.[5] This process prevents the precipitation of these nutrients from the hydroponic solution, especially at higher pH levels, making them more readily available for root absorption.[6][7]

  • Stimulation of Root Growth and Morphology: One of the most well-documented effects of humic substances is the promotion of root development.[1][5] Sodium humate stimulates the elongation of the main root and increases the density and length of lateral roots.[8][9] This expanded root system provides a larger surface area for the absorption of water and nutrients.[10]

  • Enhanced Membrane Permeability and Enzyme Activity: Sodium humate can increase the permeability of root cell membranes, facilitating the movement of nutrients into the cells.[11][12] It has been shown to stimulate the activity of plasma membrane H+-ATPase, an enzyme that creates a proton gradient essential for the transport of many ions across the root membrane.[11][13][14] This enhanced enzymatic activity can lead to a more efficient uptake of nutrients like nitrates and potassium.[11]

  • Hormone-like Activity and Signaling Pathways: Humic substances exhibit auxin-like activity, influencing hormonal signaling pathways that regulate plant growth and development.[8][13] The application of humic acid can trigger signaling cascades involving reactive oxygen species (ROS), auxin (IAA), and abscisic acid (ABA), which in turn modulate the expression of genes related to nutrient transport and root architecture.[8][13][15]

Quantitative Data Summary

The application of sodium humate in hydroponic systems has been shown to yield significant quantitative improvements in both plant growth and nutrient accumulation. The tables below summarize key findings from various studies.

Table 1: Effect of Humic/Sodium Humate on Plant Growth Parameters

Plant SpeciesHumate ConcentrationObserved EffectPercentage IncreaseReference
Sugar BeetNot specifiedYield of above-ground partsUp to 117%[9]
Sugar BeetNot specifiedYield of rootsUp to 22%[9]
WheatNot specifiedRoot length~500%[9]
Tomato1280 mg/LRoot fresh weightSignificant increase[11]
Tomato1280 mg/LRoot dry weightSignificant increase[11]
RiceNot specifiedRoot dry weight27%[8]
RiceNot specifiedLateral root length20%[8]

Table 2: Effect of Humic/Sodium Humate on Nutrient Uptake and Accumulation

Plant SpeciesHumate ConcentrationNutrientEffect on Uptake/AccumulationReference
Tomato1280 mg/LN, Ca, Fe, Zn, Cu (in roots)Significant increase[11]
Tomato1280 mg/LP, K, Ca, Mg, Fe, Mn, Zn (in shoots)Significant increase[11]
CucumberNot specifiedN, P, K, Cu, Fe, ZnIncreased uptake[9]
Sugar BeetNot specifiedN, Ca, Fe, Mn (in foliage)Increased content[9]
Maize5 mg org. C/LNitrate (NO₃⁻)Stimulated net uptake rate[11]

Signaling Pathways and Visualizations

The beneficial effects of sodium humate on nutrient uptake are mediated by complex signaling pathways within the plant. Application of humic substances to the roots can trigger a cascade involving hormonal and reactive oxygen species (ROS) signaling, which ultimately stimulates proton pumps (H+-ATPase) and modifies root architecture to enhance nutrient acquisition.

HumateSignalingPathway SodiumHumate Sodium Humate in Nutrient Solution RootSurface Interaction with Root Surface SodiumHumate->RootSurface HormoneSignal Hormone Signaling (Auxin-like activity) RootSurface->HormoneSignal ROSSignal ROS Signaling (O₂⁻, H₂O₂) RootSurface->ROSSignal GeneExpression Modulation of Gene Expression HormoneSignal->GeneExpression ROSSignal->GeneExpression RootArch Changes in Root Architecture (Increased lateral roots, surface area) GeneExpression->RootArch ATPase Stimulation of PM H+-ATPase GeneExpression->ATPase NutrientUptake Enhanced Nutrient Uptake (Ions, Chelated Minerals) RootArch->NutrientUptake Increases absorption surface area ProtonGradient Increased Proton (H⁺) Extrusion ATPase->ProtonGradient ProtonGradient->NutrientUptake Drives secondary ion transport ExperimentalWorkflow Setup 1. Experimental Setup - Prepare Nutrient Solutions - Add Sodium Humate (Treatments) - Transplant Seedlings Growth 2. Plant Growth Phase - Controlled Environment - Monitor & Maintain pH/EC - Replenish Solution Setup->Growth Harvest 3. Harvest & Measurement - Measure Root/Shoot Length - Determine Fresh & Dry Weight Growth->Harvest NutrientAnalysis 4. Nutrient Analysis - Analyze Solution Depletion (Protocol 2) - Analyze Plant Tissue Content (Protocol 3) Harvest->NutrientAnalysis DataAnalysis 5. Data Analysis - Statistical Comparison of Groups - Correlate Growth with Nutrient Uptake Harvest->DataAnalysis NutrientAnalysis->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Humic Acid Sodium Salt for Plant Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of humic acid sodium salt for stimulating plant growth.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for this compound to stimulate plant growth?

The optimal concentration of this compound can vary depending on the plant species, growth stage, and application method. However, research suggests that low concentrations are generally more effective. For corn seedlings, an optimal concentration of around 5 ppm (as carbon) has been reported to increase growth by 30-50% in nutrient solutions or low organic matter soil.[1] In other studies, concentrations of 30 and 60 mg/L have been tested, with the mixture of a saline solution and 60 mg/L humic substances showing positive results for maize growth.[2][3] For Gerbera, a concentration of 500 mg/L of humic acid was found to increase the number of harvested flowers by 52%.[4] It is crucial to conduct preliminary dose-response experiments to determine the optimal concentration for your specific experimental conditions.

2. What are the signs of excessive humic acid application?

Applying humic acid at excessively high concentrations can have detrimental effects on plant growth. Signs of over-application include:

  • Stunted Growth and Yellowing Leaves (Chlorosis): High levels of humic acid can lead to "nutrient lock-up," where essential nutrients become bound to soil particles and are unavailable to the plant. This can manifest as nitrogen deficiency, causing stunted growth and yellowing of leaves.[5]

  • Poor Seed Germination: Excessive humic acid can negatively affect soil moisture levels and nutrient availability, hindering seed germination and seedling development.[5]

  • Changes in Soil Structure: An overabundance of humic acid can cause the soil to feel slick or slimy. It can also lead to overly compacted or loose and sandy soil, both of which are detrimental to root growth.[5]

  • Decreased Nutrient Content: High levels of humic acid have been shown to decrease the content of some nutrients in plants.[4]

3. Can this compound be used to mitigate salt stress in plants?

Yes, humic acid has been shown to enhance plant tolerance to salt stress.[6][7] It can help in several ways:

  • Improved Nutrient Uptake: Humic acid can chelate essential micronutrients, increasing their availability to plants even in saline conditions.[8]

  • Hormonal Regulation: It can modulate plant hormonal signaling pathways, such as those involving auxin and cytokinin, which play a role in stress resistance.[9][10]

  • Enhanced Antioxidant Defense: Humic acid can boost the activity of antioxidant enzymes in plants, which helps to mitigate oxidative damage caused by salt stress.[7]

  • Improved Soil Structure: By improving soil structure, humic acid can help with salt leaching and water retention.[11]

4. What are the different methods for applying this compound?

This compound can be applied through various methods, depending on the research objectives and experimental setup:

  • Soil Incorporation: Mixing humic acid directly into the soil before planting ensures even distribution throughout the root zone.[12]

  • Fertigation: Applying humic acid with irrigation water delivers it directly to the plant's root zone for rapid absorption.[12]

  • Foliar Spray: Spraying a diluted solution of humic acid directly onto the leaves allows for rapid absorption and utilization.[12][13]

  • Root Drench: Applying a diluted solution directly to the soil around the base of established plants targets the root system.[12]

  • Seed Treatment: Soaking seeds in a humic acid solution before planting can improve germination and early seedling growth.[12]

Troubleshooting Guides

Issue: Stunted growth and yellowing leaves observed after humic acid application.

  • Possible Cause: The concentration of humic acid applied may be too high, leading to nutrient lock-up, particularly of nitrogen.[5]

  • Troubleshooting Steps:

    • Cease Application: Immediately stop any further application of humic acid.

    • Leach the Soil: If in a potted experiment, flush the soil with water to help remove excess humic acid.

    • Adjust Concentration: In subsequent experiments, perform a dose-response study starting with much lower concentrations (e.g., in the range of 5-100 mg/L) to identify the optimal level for your plant species.

    • Analyze Nutrient Content: Conduct a plant tissue analysis to confirm which nutrients are deficient.

Issue: Gel or precipitate formation when mixing humic acid solution with other products.

  • Possible Cause: Humic acid is soluble in neutral to alkaline conditions but will precipitate or form a gel in acidic environments (typically below pH 6).[14] Mixing it with acidic products can cause this issue.

  • Troubleshooting Steps:

    • Stop Mixing: Immediately stop adding the acidic component.

    • Check pH: Measure the pH of the mixture.

    • Adjust pH: If the pH is acidic, carefully add a dilute alkaline solution (e.g., 0.1 M KOH or NaOH) dropwise while stirring until the precipitate redissolves (target pH > 7.0).[14]

    • Preventative Measures:

      • Jar Test: Always perform a small-scale compatibility test before mixing large quantities.[14]

      • Order of Mixing: Dilute the acidic component in the total volume of the solvent before slowly adding the humic acid solution. This prevents localized areas of high acidity.[14]

      • Use a Buffer: Consider using a suitable buffer to maintain a pH above the precipitation point of humic acid.[14]

Data Presentation

Table 1: Effects of Humic Acid Concentration on Plant Growth Parameters in Various Studies

Plant SpeciesHumic Acid ConcentrationApplication MethodObserved EffectReference
Gerbera500 mg/LNutrient Solution52% increase in the number of harvested flowers.[4][4]
Gerbera1000 mg/LNutrient SolutionIncreased root growth.[4][4]
Corn2 g/kg soilSoil ApplicationIncreased dry weight and nutrient uptake.[8]
Corn4 g/kg soilSoil ApplicationNegative effect on dry weight and nutrient uptake.[8]
Corn0.1%Foliar SprayHighest dry weight and nutrient uptake in NaCl treatment.[8]
Ivy Geranium1000 mg/LFoliar SpraySignificantly improved plant growth and flowering under saline conditions.[15][15]
Redgram4.0 ml/l of 15% liquid HAFoliar SprayRecommended to improve growth physiology, quality, and yield.[2][2]

Experimental Protocols

Protocol 1: Dose-Response Experiment for Optimal Humic Acid Concentration in Hydroponics

  • Prepare Stock Solution: Dissolve a known weight of this compound in deionized water to create a concentrated stock solution (e.g., 1000 mg/L). Adjust the pH to neutral or slightly alkaline if necessary.

  • Prepare Treatment Solutions: Create a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 50, 100, 500 mg/L) in your hydroponic nutrient solution.

  • Plant Culture: Germinate seeds and transfer seedlings to the hydroponic system. Allow them to acclimate before starting the treatment.

  • Application: Replace the nutrient solution with the prepared treatment solutions. Ensure each treatment has an adequate number of replicates.

  • Growth Conditions: Maintain consistent environmental conditions (light, temperature, humidity) for all treatments.

  • Data Collection: After a predetermined experimental period, harvest the plants and measure various growth parameters such as root and shoot length, fresh and dry weight, and chlorophyll (B73375) content.

  • Analysis: Statistically analyze the data to determine the optimal concentration of humic acid that promotes plant growth.

Protocol 2: Foliar Application of Humic Acid to Mitigate Salt Stress

  • Plant Material: Grow plants in a suitable medium (soil or soilless mix) until they reach the desired growth stage.

  • Salt Stress Induction: Divide the plants into control and salt-stress groups. For the salt-stress group, apply a saline solution (e.g., NaCl) to the growth medium to achieve the desired stress level.

  • Prepare Humic Acid Solution: Prepare a humic acid solution at the desired concentration (e.g., 1000 mg/L) in deionized water. Add a surfactant to improve leaf adhesion if necessary.

  • Foliar Application: Using a sprayer, apply the humic acid solution to the leaves of the plants until runoff. Apply to both salt-stressed and non-stressed plants to have appropriate controls. A control group should be sprayed with water (and surfactant if used).

  • Application Frequency: Apply the foliar spray at regular intervals (e.g., once a week).

  • Data Collection: At the end of the experiment, measure plant growth parameters, as well as physiological indicators of stress such as proline content, electrolyte leakage, and antioxidant enzyme activity.

  • Analysis: Compare the data between the different treatment groups to evaluate the effect of foliar-applied humic acid on salt stress mitigation.

Mandatory Visualization

Experimental_Workflow_Dose_Response start_end start_end process process decision decision data data A Start: Prepare Humic Acid Stock Solution B Prepare Serial Dilutions (e.g., 0, 5, 50, 100, 500 mg/L) A->B D Apply Treatment Solutions to Hydroponic System B->D C Germinate and Acclimate Seedlings in Hydroponic System C->D E Maintain Controlled Growth Conditions D->E F Harvest Plants After Experimental Period E->F G Measure Growth Parameters (Biomass, Length, etc.) F->G H Statistical Analysis G->H I Determine Optimal Concentration H->I J End I->J Signaling_Pathway stimulus stimulus pathway_component pathway_component response response hormone hormone HA Humic Acid Membrane Plant Cell Membrane Interaction HA->Membrane Antioxidant Enhanced Antioxidant Defense System HA->Antioxidant Hormone_Sig Modulation of Hormone Signaling Membrane->Hormone_Sig Nutrient Improved Nutrient Uptake Membrane->Nutrient Auxin Auxin Hormone_Sig->Auxin Cytokinin Cytokinin Hormone_Sig->Cytokinin Growth Stimulated Plant Growth (Root & Shoot) Auxin->Growth Cytokinin->Growth Stress Increased Stress Tolerance (e.g., Salinity) Antioxidant->Stress Nutrient->Growth Growth->Stress

References

Troubleshooting solubility issues of humic acid sodium salt in acidic solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of humic acid sodium salt in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when I lower the pH?

A1: Humic acid's solubility is highly dependent on pH. It is generally soluble in neutral to alkaline conditions but becomes insoluble and precipitates in acidic environments, typically at a pH below 2.[1][2] This occurs because the primary functional groups on the humic acid molecule, mainly carboxylic and phenolic groups, become protonated (gain a proton) in acidic solutions. In alkaline solutions, these groups are deprotonated (ionized), leading to electrostatic repulsion between the humic acid molecules, which keeps them dissolved.[2][3] When the pH is lowered, the loss of charge allows the molecules to aggregate and precipitate out of the solution.[2][4]

Q2: What is the general relationship between the solubility of humic acid and pH?

A2: The solubility of humic acid increases as the pH increases.[2][3] At a very low pH (e.g., pH 3), a significant portion of humic acid will be in a solid, precipitated state. As the pH rises towards neutral and into the alkaline range, its solubility steadily increases, with it being completely soluble at a pH of around 10.[2]

Q3: Can the source of humic acid affect its solubility?

A3: Yes, the source and the extraction method significantly influence the solubility characteristics of humic acid. Humic acids derived from different materials such as soil, peat, or lignite (B1179625) can have variations in molecular weight, aromaticity, and the density of functional groups, which in turn affects their solubility profiles.[1][2]

Q4: Are there alternatives to humic acid that are soluble under acidic conditions?

A4: Yes, fulvic acid, which is another fraction of humic substances, is soluble at all pH levels, including acidic conditions.[1][2] If your experimental protocol requires a soluble humic substance in an acidic medium, fulvic acid may be a suitable alternative.[2]

Q5: How can I improve the solubility of humic acid in a moderately acidic medium?

A5: Several methods can be employed to enhance the solubility or stability of humic acid in acidic conditions. These include the use of co-solvents like urea (B33335), the addition of certain surfactants, or complexation with other molecules.[2] Detailed methods are provided in the Experimental Protocols section.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of humic acid solutions in acidic media.

Problem Potential Cause Recommended Solution(s)
Immediate, heavy precipitation upon acid addition. The rapid drop in pH is causing the humic acid molecules to aggregate and fall out of solution.[2]1. Add the acid dropwise while the solution is being vigorously stirred.[2]2. Consider using a weaker acid to achieve a more gradual pH change.[2]3. Perform the pH adjustment in an ice bath to potentially slow the aggregation kinetics.
The solution becomes highly viscous or forms a gel. This may be due to a high concentration of humic acid or interactions with other components in the media.1. Work with a more dilute solution of humic acid before adjusting the pH.[2]2. Conduct a small-scale jar test to check for compatibility with other media components before preparing a large batch.[5]
Agglomerates or clots form in the solution. Incomplete initial dissolution or temperature-dependent aggregation may be the cause.1. Use sonication to break up the agglomerates.[2]2. Ensure the initial stock solution is completely dissolved by stirring overnight in an alkaline solution (e.g., pH 9-10).[2][6]3. If your experiment allows, maintain a slightly elevated temperature.
Inconsistent solubility between different batches. There is likely variation in the source material or the preparation of the humic acid itself.1. Purchase this compound from a reputable supplier that provides a certificate of analysis with consistent quality control.[2]2. If preparing in-house, standardize your extraction and purification protocol meticulously.[2]
Precipitation occurs slowly over time, even at a moderately acidic pH. This can be caused by slow aggregation kinetics or the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) that can bridge humic acid molecules.1. Prepare solutions fresh for each experiment to minimize the time for aggregation.[2]2. Use high-purity deionized water and avoid any sources of divalent cations in your reagents if possible.[2]

Data Presentation

The following table summarizes the estimated solubility of a coal-derived humic acid in a 0.001 M NaCl solution as a function of pH. Note that these values can vary depending on the source and purity of the humic acid.

Table 1: Estimated Solubility of Coal Humic Acid vs. pH

pHSolid State Humic Acid (%)
380%
4~65%
5~45%
6~35%
725%
8~15%
9~5%
100%
Data is estimated from graphical representations in scientific literature.[2]

Experimental Protocols

Protocol 1: Standard Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a stable, alkaline stock solution of this compound.

Materials:

  • This compound powder

  • High-purity deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a beaker containing the required volume of deionized water while stirring.

  • Slowly add 0.1 M NaOH dropwise to the suspension until the pH reaches 9-10.[6]

  • Continue to stir the solution vigorously on a magnetic stirrer. For complete dissolution, it is recommended to stir the solution overnight.[2][6]

  • Visually inspect the solution for any remaining particulates. If necessary, filter the solution to remove any insoluble material.

  • Store the stock solution in a sealed container. For long-term storage, keep it at or below -20°C.[7]

Protocol 2: Gradual pH Adjustment to Minimize Precipitation

This protocol provides a method for carefully lowering the pH of a humic acid solution to minimize aggregation and precipitation.

Materials:

  • Prepared alkaline humic acid stock solution (from Protocol 1)

  • Dilute acid (e.g., 0.1 M HCl)

  • Magnetic stirrer and stir bar

  • pH meter

  • Dropper or burette

Procedure:

  • Place the beaker with the humic acid stock solution on a magnetic stirrer and begin stirring at a moderate speed.

  • Calibrate and place the pH probe into the solution.

  • Using a dropper or burette, add the dilute acid to the solution one drop at a time.

  • Pause after each addition to allow the pH reading to stabilize.

  • Monitor the solution closely for any signs of cloudiness or precipitation.

  • Continue this slow, dropwise addition until the desired target pH is reached.

Protocol 3: Using Urea as a Co-solvent to Enhance Solubility

This method utilizes urea to form strong hydrogen bonds with humic acid, which can improve its solubility in more acidic conditions.[2]

Materials:

  • Dry, powdered humic acid

  • Urea

  • Deionized water

  • Mortar and pestle or grinder

  • Magnetic stirrer and stir bar

Procedure:

  • Grind the dry humic acid into a fine powder using a mortar and pestle.[2]

  • Prepare a concentrated aqueous solution of urea (e.g., 5-8 M).

  • Slowly add the powdered humic acid to the urea solution while stirring vigorously.

  • The formation of "Urea Humate" through hydrogen bonding will enhance the solubility.[2]

  • This resulting solution can then be used for experiments and may exhibit improved stability when the pH is subsequently lowered, compared to a simple aqueous solution.

Visualizations

G Troubleshooting Workflow for Humic Acid Solubility cluster_troubleshooting Troubleshooting Options start Start: Prepare Alkaline Stock Solution (pH 9-10) adjust_ph Gradually Lower pH with Dilute Acid start->adjust_ph observe Observe Solution: Precipitate Forming? adjust_ph->observe no_precipitate No Precipitate: Solution is Ready for Use observe->no_precipitate No precipitate Precipitate Forms observe->precipitate Yes troubleshoot Troubleshoot Issue precipitate->troubleshoot opt1 1. Is concentration too high? -> Dilute solution troubleshoot->opt1 opt2 2. Is acid addition too fast? -> Add dropwise with stirring troubleshoot->opt2 opt3 3. Are divalent cations present? -> Use deionized water troubleshoot->opt3 opt4 4. Consider alternatives: - Use Fulvic Acid - Use Urea Co-solvent troubleshoot->opt4

Caption: A logical workflow for troubleshooting humic acid solubility issues.

G Effect of pH on Humic Acid Functional Groups cluster_alkaline Alkaline/Neutral pH (High pH) cluster_acidic Acidic pH (Low pH) ha_alkaline Humic Acid Molecule -COO⁻ (Deprotonated) soluble Result: Soluble (Electrostatic Repulsion) ha_alkaline:f1->soluble Repels other molecules process_alk_to_acid + H⁺ (Adding Acid) ha_alkaline->process_alk_to_acid ha_acidic Humic Acid Molecule -COOH (Protonated) insoluble Result: Insoluble (Aggregation & Precipitation) ha_acidic:f1->insoluble Allows aggregation process_acid_to_alk - H⁺ (Adding Base) ha_acidic->process_acid_to_alk process_alk_to_acid->ha_acidic process_acid_to_alk->ha_alkaline

Caption: The effect of pH on the ionization state of humic acid.

References

Stability of humic acid sodium salt at different pH levels and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of humic acid sodium salt under various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is a complex mixture of organic molecules. Its stability in aqueous solution is primarily influenced by pH and temperature. Generally, it is more stable in alkaline and neutral solutions due to the deprotonation of its acidic functional groups, which increases electrostatic repulsion between molecules and prevents aggregation.[1] Stock solutions are best prepared fresh; however, they can be stored at temperatures below -20°C for several months.[2]

Q2: How does pH affect the stability and solubility of this compound solutions?

A2: The pH of the solution is a critical factor for the stability of humic acid.

  • Alkaline pH (pH > 7): At higher pH values, the carboxylic and phenolic hydroxyl groups on the humic acid molecules deprotonate, resulting in a higher negative surface charge.[1] This leads to increased electrostatic repulsion between the molecules, promoting solubility and colloidal stability.[1]

  • Neutral pH (pH ≈ 7): Humic acid is generally stable at neutral pH, though its stability is less than in alkaline conditions.

  • Acidic pH (pH < 7): In acidic conditions, the functional groups become protonated, reducing the negative charge and leading to aggregation and precipitation of the humic acid.[1][3][4] The tendency to aggregate in the presence of salts like NaCl is greater in acidic conditions compared to neutral or alkaline conditions.[1]

Q3: What is the impact of temperature on the stability of this compound?

A3: Temperature can significantly impact the structural integrity of humic acid.

  • Low Temperatures (< 70°C): The desorption of physically bound water is a reversible process, and the humic acid structure is generally stable.[5] For long-term storage of stock solutions, temperatures below -20°C are recommended.[2]

  • Moderate Temperatures (70°C - 110°C): Above 70°C, irreversible structural changes can begin to occur due to the loss of water from condensation reactions, leading to more condensed polyaromatic structures.[5]

  • High Temperatures (> 110°C): At temperatures exceeding 110°C, gradual decomposition of the humic acid structure occurs, with the release of carbon dioxide and carbon monoxide.[5] Significant degradation of thermally unstable molecules occurs between 120°C and 420°C, and pyrolysis of the aromatic core happens at temperatures above 500°C.[6]

Q4: Can the presence of salts affect the stability of this compound solutions?

A4: Yes, the presence of salts, particularly those with divalent cations, can influence stability. Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged functional groups of humic acid, neutralizing the charge and promoting aggregation and precipitation.[1][3] Monovalent cations like Na⁺ have a lesser effect but can still contribute to aggregation, especially at acidic pH.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate forms in the humic acid solution. Low pH: The solution pH may be too acidic, causing humic acid to precipitate.[3] Presence of divalent cations: Contamination with divalent cations (e.g., from glassware or other reagents) can cause aggregation.[1][3]1. Check and adjust the pH of the solution to neutral or slightly alkaline. 2. If working in acidic conditions is necessary, add the acid dropwise while vigorously stirring to avoid localized high acid concentrations.[3] 3. Use deionized water and ensure all glassware is thoroughly cleaned to avoid cation contamination.[3]
Solution appears cloudy or aggregated, especially at low temperatures. Incomplete dissolution or temperature-dependent aggregation: Humic acid may not be fully dissolved or may aggregate at lower temperatures.1. Use sonication to help break up any agglomerates.[3] 2. Ensure the initial dissolution in an alkaline solution is complete by allowing sufficient time for stirring. 3. If experimentally feasible, maintaining a slightly elevated temperature can help prevent aggregation.[3]
Inconsistent results between different batches of humic acid. Variability in the source material: Humic acid is a natural product, and its composition can vary between sources and even batches.[3]1. Purchase humic acid from a reputable supplier that provides a certificate of analysis with detailed specifications. 2. If possible, purchase a larger single batch for the duration of a project to ensure consistency. 3. Standardize your in-house preparation and purification protocols if you are extracting the humic acid yourself.[3]

Data Presentation

Table 1: Effect of pH on the Colloidal Stability of Humic Acid

pH Condition Zeta Potential (mV) Aggregation Behavior Reference
Acidic (pH 5)-42.35 to -53.16High aggregation[1]
Neutral (pH 7)-49.53 to -56.29Moderate aggregation[1]
Alkaline (pH 9)-53.16 to -60.13Low aggregation (high stability)[1]
Note: Zeta potential values are indicative and can vary based on the specific humic acid source and ionic strength of the solution. More negative values indicate greater electrostatic repulsion and stability.

Table 2: Thermal Stability of Humic Acid

Temperature Range Observed Effects Reference
< 70°CReversible desorption of adsorbed water.[5]
70°C - 110°CIrreversible loss of water due to condensation, leading to more condensed polyaromatic structures.[5]
110°C - 240°CGradual decomposition with the formation of carbon dioxide.[5]
140°C - 240°CGradual decomposition with the formation of carbon monoxide.[5]
> 400°CDegradation of more condensed structures and oxidation of aromatic moieties.[6]
> 500°CPyrolysis of the aromatic core of the humic acid structure.[6]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Dissolution:

    • Weigh the desired amount of this compound powder.

    • Add the powder to a volume of high-purity, deionized water while stirring continuously.

    • To ensure complete dissolution and stability, adjust the pH of the solution to 9-10 by adding a small amount of 0.1 M NaOH dropwise.

    • Continue stirring until the solution is homogenous.

  • Filtration (Optional):

    • To remove any insoluble impurities, filter the solution through a 0.45 µm filter.

  • Storage:

    • For short-term storage (up to a few days), store the solution at 4°C.

    • For long-term storage, aliquot the stock solution into appropriate volumes and store at -20°C or below for several months.[2]

    • Before use, thaw the frozen solution at room temperature for at least one hour before opening the vial.[2]

Protocol 2: Assessing the pH-Dependent Stability of Humic Acid
  • Sample Preparation:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).

    • Add a known volume of the humic acid stock solution to each buffer to achieve the desired final concentration.

  • Incubation:

    • Incubate the samples at a constant temperature for a defined period (e.g., 24 hours).

  • Analysis:

    • Visually inspect the samples for any signs of precipitation or aggregation.

    • For a quantitative assessment, measure the absorbance of the supernatant at a specific wavelength (e.g., 465 nm) using a UV-Vis spectrophotometer. A decrease in absorbance indicates precipitation.

    • Alternatively, use Dynamic Light Scattering (DLS) to measure the particle size distribution. An increase in particle size indicates aggregation.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability_test pH Stability Assessment cluster_analysis Analysis prep_ha Weigh this compound prep_water Add to Deionized Water prep_ha->prep_water prep_ph Adjust pH to 9-10 with NaOH prep_water->prep_ph prep_stir Stir to Homogenize prep_ph->prep_stir prep_filter Filter (0.45 µm) prep_stir->prep_filter test_mix Add HA Solution to Buffers prep_filter->test_mix test_buffer Prepare Buffers (Varying pH) test_buffer->test_mix test_incubate Incubate at Constant Temperature test_mix->test_incubate analysis_visual Visual Inspection test_incubate->analysis_visual analysis_uv UV-Vis Spectrophotometry test_incubate->analysis_uv analysis_dls Dynamic Light Scattering (DLS) test_incubate->analysis_dls ph_effect_on_stability cluster_acidic Acidic pH cluster_alkaline Alkaline pH cluster_key Key ha1 HA-COOH ha2 HA-COOH ha1->ha2 Aggregation ha3 HA-COO⁻ ha4 HA-COO⁻ ha3->ha4 Repulsion key_protonated Protonated (Neutral Charge) key_deprotonated Deprotonated (Negative Charge)

References

Overcoming interference in the spectroscopic analysis of sodium humate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the spectroscopic analysis of sodium humate.

Troubleshooting Guides & FAQs

This section is organized by the type of spectroscopic analysis, addressing specific issues in a question-and-answer format.

UV-Vis Spectroscopy

Question 1: My UV-Vis spectrum for sodium humate is a broad, featureless curve. How can I get more information from it?

Answer: The UV-Vis spectrum of humic substances is typically broad due to the complex mixture of chromophores.[1] However, you can derive valuable information by calculating specific ratios from the absorbance values at different wavelengths. The most common is the E4/E6 ratio (absorbance at 465 nm divided by absorbance at 665 nm), which is related to the degree of aromatic condensation. A lower E4/E6 ratio generally indicates a higher degree of aromaticity and larger molecular size, which is characteristic of humic acid, while a higher ratio is typical for fulvic acid.[2]

Question 2: I suspect my sodium humate sample is contaminated with fulvic acid. How can I confirm and mitigate this using UV-Vis spectroscopy?

Answer: Fulvic acid contamination is a common issue as it has an overlapping absorption spectrum with humic acid.[2]

  • Confirmation: You can use the E4/E6 ratio as an indicator. Humic acids typically have E4/E6 ratios below 5.0, whereas fulvic acids have ratios greater than 5.0. A higher-than-expected E4/E6 ratio for your humic acid sample suggests fulvic acid contamination.

  • Mitigation: The primary method for separating humic acid from fulvic acid is based on their differential solubility in acidic conditions. Humic acids are insoluble at a pH below 2, while fulvic acids remain soluble. The standard procedure involves dissolving the sample in an alkaline solution and then acidifying the extract to precipitate the humic acid. For enhanced purity, the precipitated humic acid can be redissolved in a minimal volume of 0.1 M KOH and then reprecipitated with 6 M HCl.

Question 3: My absorbance readings are inconsistent or drifting. What are the possible causes and solutions?

Answer: Inconsistent readings can arise from several factors unrelated to the sodium humate itself. Here are some common troubleshooting steps:

  • Instrument Warm-up: Ensure the spectrophotometer has warmed up for at least 15-30 minutes to allow the lamp to stabilize.

  • Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Clean the cuvettes thoroughly with an appropriate solvent and wipe with a lint-free cloth before each measurement.

  • Sample Preparation: Ensure your sample is well-mixed and free of air bubbles, which can scatter light. If your sample is too concentrated, it can lead to non-linear detector response; dilute the sample to bring the absorbance into the optimal range (typically 0.1–1.0 AU).

  • Blank Measurement: Use the same solvent or buffer for your blank as your sample is dissolved in. Re-blank the instrument periodically, especially during long experiments.

Fluorescence Spectroscopy

Question 1: The fluorescence intensity of my sodium humate solution is not linear with concentration. What could be the cause?

Answer: This is a classic sign of the inner filter effect (IFE) . The inner filter effect occurs when the sample itself absorbs a significant portion of the excitation light or the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity.[3][4][5] This effect is particularly pronounced in highly colored solutions like those of sodium humate.

Question 2: How can I correct for the inner filter effect?

Answer: There are two main approaches to mitigate the inner filter effect:

  • Dilution: The simplest method is to dilute your sample until the absorbance at the excitation wavelength is low, generally below 0.05 to 0.1 AU in a 1 cm cuvette.[6] This minimizes the absorption of excitation and emission light.

  • Mathematical Correction: For more concentrated samples, a mathematical correction can be applied. This involves measuring the absorbance of the sample at both the excitation and emission wavelengths and using a correction formula. A common formula is:

    Fcorrected = Fobserved x 10(Aex + Aem)/2

    Where:

    • Fcorrected is the corrected fluorescence intensity.

    • Fobserved is the measured fluorescence intensity.

    • Aex is the absorbance at the excitation wavelength.

    • Aem is the absorbance at the emission wavelength.

Question 3: My fluorescence spectra show a peak where the emission wavelength is twice the excitation wavelength. What is this?

Answer: This is likely due to second-order scattering , an artifact where the diffraction grating in the emission monochromator allows light at twice the excitation wavelength to pass through to the detector.[7] To confirm this, you can change the excitation wavelength; the artifact peak should shift accordingly. Using a shorter excitation wavelength can sometimes move the second-order peak out of your emission range of interest.

Question 4: The fluorescence of my sodium humate sample seems to be quenched or is highly dependent on the pH of the solution. Why is this?

Answer: The fluorescence of humic substances is highly dependent on their molecular conformation and the protonation state of their functional groups.

  • Quenching: Other molecules in your sample can act as quenchers, decreasing the fluorescence intensity. This can be due to collisional quenching or the formation of non-fluorescent complexes.

  • pH Dependence: The fluorescence of humic substances is known to be pH-dependent. Generally, fluorescence intensity decreases with decreasing pH.[8] This is attributed to changes in the ionization of functional groups and the coiling/uncoiling of the macromolecular structure. It is crucial to buffer your samples to a constant pH for comparable results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectroscopic analysis of humic substances.

Table 1: Typical E4/E6 Ratios for Humic and Fulvic Acids

SubstanceTypical E4/E6 RatioInterpretation
Humic Acid< 5.0High degree of aromatic condensation, larger molecular size.
Fulvic Acid> 5.0Lower degree of aromatic condensation, smaller molecular size.

Data compiled from multiple sources indicating the general trend.

Table 2: Absorbance Thresholds for Minimizing Inner Filter Effects in Fluorescence Spectroscopy

Excitation WavelengthRecommended Maximum Absorbance (1 cm path length)
254 nm< 0.1 AU
280 nm< 0.1 AU
350 nm< 0.05 AU

These are general guidelines; the optimal absorbance may vary depending on the specific instrument and sample.[6]

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis of Sodium Humate
  • Sample Preparation:

    • Accurately weigh 10 mg of the sodium humate sample.

    • Dissolve the sample in 100 mL of a 0.05 M NaHCO3 solution. This helps to buffer the solution and ensure the humate is fully dissolved.

    • Adjust the pH of the solution to 8.0 using a small amount of 0.1 M NaOH or 0.1 M HCl.

    • If necessary, dilute the stock solution with the 0.05 M NaHCO3 buffer (pH 8.0) to bring the absorbance into the linear range of the spectrophotometer (ideally < 1.0 AU at the wavelength of maximum absorbance).

  • Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the 0.05 M NaHCO3 buffer (pH 8.0) to be used as the blank.

    • Fill the other cuvette with the sodium humate sample solution.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).

    • Replace the blank with the sample cuvette and record the absorbance spectrum.

  • Data Analysis:

    • Record the absorbance values at 465 nm and 665 nm.

    • Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm.

Protocol 2: Fluorescence Spectroscopic Analysis of Sodium Humate
  • Sample Preparation:

    • Prepare a stock solution of sodium humate in a suitable solvent (e.g., 0.05 M NaHCO3 at pH 8.0).

    • Measure the UV-Vis absorbance of the stock solution at the intended excitation wavelength.

    • Dilute the stock solution with the same solvent to an absorbance of < 0.1 AU at the excitation wavelength to minimize inner filter effects.

  • Instrumentation and Measurement:

    • Turn on the fluorescence spectrophotometer and allow the excitation lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Set the desired excitation wavelength (e.g., 350 nm for humic-like fluorescence).

    • Record the emission spectrum over a suitable range (e.g., 400-600 nm).

    • To create an Excitation-Emission Matrix (EEM), systematically vary the excitation wavelength (e.g., from 250 nm to 450 nm in 5 nm steps) and record the emission spectrum for each excitation wavelength.

  • Data Correction and Analysis:

    • Subtract the spectrum of a solvent blank from the sample spectrum.

    • If necessary, apply a mathematical correction for inner filter effects, especially if the absorbance is above 0.1 AU.

    • Analyze the corrected spectra to identify fluorescence peaks and their intensities. For EEMs, use software to identify and quantify different fluorescent components.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Start: Sodium Humate Sample dissolve Dissolve in Alkaline Buffer (e.g., 0.05 M NaHCO3) start->dissolve ph_adjust Adjust pH to 8.0 dissolve->ph_adjust dilute Dilute for Analysis ph_adjust->dilute uv_vis UV-Vis Spectroscopy dilute->uv_vis fluorescence Fluorescence Spectroscopy dilute->fluorescence e4e6 Calculate E4/E6 Ratio uv_vis->e4e6 ife_correction Inner Filter Effect Correction fluorescence->ife_correction interpretation Interpret Results e4e6->interpretation ife_correction->interpretation

Caption: General experimental workflow for the spectroscopic analysis of sodium humate.

troubleshooting_workflow cluster_uv UV-Vis Issues cluster_fluor Fluorescence Issues cluster_general General Instrument Issues start Problem: Inaccurate Spectroscopic Results fulvic_contamination High E4/E6 Ratio? (Suspect Fulvic Acid) start->fulvic_contamination non_linear Non-linear Concentration Curve? (Suspect Inner Filter Effect) start->non_linear inconsistent_readings Inconsistent/Drifting Readings? start->inconsistent_readings purify Action: Purify Sample (Acid Precipitation) fulvic_contamination->purify end Accurate Results purify->end Re-analyze dilute_correct Action: Dilute Sample or Apply Mathematical Correction non_linear->dilute_correct dilute_correct->end Re-analyze check_instrument Action: Check Instrument (Warm-up, Clean Cuvettes, Re-blank) inconsistent_readings->check_instrument check_instrument->end Re-analyze

Caption: Troubleshooting workflow for common issues in sodium humate spectroscopy.

References

Technical Support Center: Optimizing Humic Acid Sodium Salt Efficacy in High Salinity Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of humic acid sodium salt in high salinity soil experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves plant growth in high salinity soils?

A1: this compound primarily improves plant growth in high salinity soils through a combination of mechanisms:

  • Improved Soil Structure and Nutrient Availability: Humic acid enhances soil aggregation, which improves water infiltration and aeration.[1][2] It also chelates essential micronutrients, increasing their bioavailability to plants.[1][3] This helps counteract the negative effects of high salt concentrations that can limit nutrient and water uptake by plant roots.[3][4]

  • Stress Mitigation at the Molecular Level: Humic acid can influence plant physiology directly. For instance, it has been shown to stabilize the HKT1 transporter protein in Arabidopsis, which is involved in sodium ion homeostasis, thereby reducing sodium toxicity.[5] It can also modulate hormone levels and enhance antioxidant enzyme activity, helping plants better cope with salinity-induced oxidative stress.[6]

  • Stimulation of Microbial Activity: Humic acid provides a source of carbon and nutrients for beneficial soil microorganisms.[1][2] Increased microbial activity contributes to nutrient cycling and overall soil health, creating a more favorable environment for plant growth.[1]

Q2: What is the optimal application rate for this compound in high salinity soils?

A2: The optimal application rate of this compound is not a one-size-fits-all answer and depends on several factors, including soil type, salinity level, crop species, and the specific formulation of the humic acid product. However, research indicates that the effects are dose-dependent. For example, in one study with Arabidopsis, increasing concentrations of humic acid led to a dose-dependent increase in salt stress tolerance.[5] Conversely, another study on tomatoes showed that while plant growth increased with applications up to 1 g/kg of soil, the beneficial effects were reduced at a concentration of 2 g/kg.[5] It is crucial to conduct preliminary dose-response experiments for your specific conditions.

Q3: Can this compound be combined with other soil amendments to enhance its efficacy?

A3: Yes, combining this compound with other amendments can have synergistic effects, leading to greater improvements in soil properties and plant growth under high salinity.

  • Gypsum: The integrated use of gypsum and humic acid has been shown to be highly effective in reclaiming saline-sodic soils.[2][7] Gypsum provides calcium, which helps to replace excess sodium on the soil exchange sites, while humic acid improves soil structure and nutrient retention.[2]

  • Microbial Fertilizers: Co-application of humic acid with beneficial microbes, such as Bacillus subtilis and Trichoderma harzianum, can further enhance soil quality and crop yields in saline-alkali soils.[8] These microbes can contribute to nutrient cycling, disease suppression, and the production of plant growth-promoting substances.

  • Potassium: The combined application of potassium and humic acid has been shown to be more effective in alleviating salt stress in wheat than either treatment alone. This combination improves ionic homeostasis and activates antioxidant enzymes.[9]

Q4: How does this compound affect soil pH in saline-alkali conditions?

A4: Humic acid can help to buffer soil pH and, in some cases, lower the pH of alkaline soils.[1] The carboxylic and phenolic groups in humic acid can accept and donate protons, which helps to resist changes in pH.[1] By binding with cations and influencing microbial activity, humic acid contributes to a more balanced soil chemical environment, which can help neutralize alkalinity.[1]

Troubleshooting Guide

Problem 1: No observable improvement in plant growth after applying this compound.

Possible Cause Troubleshooting Step
Incorrect Dosage The application rate may be too low to have a significant effect or too high, causing an inhibitory effect.[5]
Solution: Conduct a dose-response experiment with a range of concentrations to determine the optimal application rate for your specific soil and plant species.
Poor Soil Contact The humic acid may not be effectively incorporated into the root zone where it can interact with the plant and soil.
Solution: Ensure thorough mixing of the humic acid with the soil or use an application method that delivers it directly to the root zone, such as fertigation.
Severe Salinity The level of salinity may be too extreme for humic acid alone to overcome.
Solution: Consider combining humic acid with other amendments like gypsum to address high sodium levels more effectively.[2] Also, ensure adequate leaching of salts with good quality water if possible.[1]
Nutrient Imbalance High salinity can induce nutrient imbalances that humic acid alone cannot fully correct.[3]
Solution: Conduct a soil nutrient analysis and supplement with appropriate fertilizers. The combination of humic acid and potassium has proven effective.[9]

Problem 2: Inconsistent results across different experiments.

Possible Cause Troubleshooting Step
Variability in Humic Acid Source Humic acids derived from different sources (e.g., leonardite, peat, compost) have varying compositions and bioactivity.[10]
Solution: Characterize the humic acid being used, noting its source and chemical properties. Maintain consistency in the source of humic acid across experiments.
Differences in Experimental Conditions Variations in soil type, salinity composition (e.g., NaCl vs. Na2CO3), plant species, and environmental conditions can all influence the outcome.[10]
Solution: Standardize experimental protocols as much as possible. Clearly document all experimental parameters to identify potential sources of variation.
Application Method The method of application (e.g., soil incorporation vs. foliar spray) can lead to different results.[3][4]
Solution: Choose an application method appropriate for your research question and apply it consistently. Soil application generally improves soil properties, while foliar application can directly enhance nutrient uptake by the plant.[3][4]

Data Presentation

Table 1: Effect of Humic Acid (HA) on Soil Properties under Salinity Stress

TreatmentSoil EC (dS/m)Soil pHOrganic Matter (%)Reference
Control (Saline Soil)4.719.10-[2]
Gypsum @ 100% GRReduced by 27.60%Reduced by 6.70%-[2]
Gypsum @ 75% GR + HA @ 30 kg/ha Reduced by 27.60%Reduced by 6.70%-[2]
Saline Soil + HA (40 mg/L)---[10]
Saline Soil + HA (various rates)ReducedReducedIncreased[8][11]

Note: EC stands for Electrical Conductivity, a measure of soil salinity. GR refers to Gypsum Requirement.

Table 2: Effect of Humic Acid (HA) on Plant Growth Parameters under Salinity Stress

CropTreatmentPlant HeightDry WeightNutrient UptakeReference
ArabidopsisNaCl + HA (86 or 860 mg/L)IncreasedIncreased-[5]
Corn60mM NaCl + Soil Humus-IncreasedIncreased N uptake[3]
Corn60mM NaCl + Foliar HA (0.1%)-IncreasedIncreased P, K, Mg, Na, Cu, Zn uptake[3]
Wheat100mM NaCl + 10mM K + 2 g/kg HAIncreasedIncreased by 47% (salt-tolerant) and 43% (salt-sensitive)Decreased Na, Increased K, Fe, Zn[9]
Mexican LimeSoil (30 mL/tree) + Foliar (0.2%) HAIncreasedIncreasedIncreased N, P, K, Ca, Mg, Fe, Mn, Zn, Cu, B[12]

Experimental Protocols

Protocol 1: Evaluating the Effect of this compound on Soil Chemical Properties

  • Soil Preparation: Collect saline soil samples and air-dry them. Sieve the soil through a 2 mm mesh to ensure uniformity.

  • Treatment Application: Divide the soil into experimental units (e.g., pots). Apply different rates of this compound (e.g., 0, 10, 20, 30, 40 mg/kg soil) to the respective units.[11] If combining with other amendments like gypsum, add them at the desired rates (e.g., 75% of gypsum requirement).[2] Mix the amendments thoroughly with the soil.

  • Incubation and Leaching: Incubate the treated soil for a specified period (e.g., 30 days) under controlled moisture and temperature conditions. If the experiment involves leaching, apply a predetermined amount of water and collect the leachate for analysis.

  • Soil Analysis: After the incubation period, collect soil samples from each experimental unit. Analyze the samples for key chemical properties including:

    • Electrical Conductivity (EC): Measure using a conductivity meter in a saturated soil paste extract.

    • pH: Measure using a pH meter in a 1:2.5 soil-to-water suspension.

    • Cation Exchange Capacity (CEC) and Exchangeable Cations (Na+, Ca2+, Mg2+, K+): Determine using standard laboratory methods (e.g., ammonium (B1175870) acetate (B1210297) extraction).

    • Organic Matter: Determine by the Walkley-Black method.

  • Data Analysis: Statistically analyze the data to determine the effect of the treatments on the soil chemical properties.

Protocol 2: Assessing the Impact of this compound on Plant Growth and Nutrient Uptake under Salinity Stress

  • Experimental Setup: Use a pot culture system with a suitable growing medium (e.g., the saline soil being studied).

  • Planting and Treatment Application: Sow seeds of the desired plant species (e.g., wheat, corn). After germination and establishment of seedlings, apply the salinity stress by irrigating with a salt solution (e.g., 100 mM NaCl).[9] Apply the this compound treatments either to the soil at different concentrations or as a foliar spray.[3][4]

  • Growth Period: Grow the plants under controlled environmental conditions (light, temperature, humidity) for a predetermined period.

  • Data Collection:

    • Growth Parameters: At the end of the experimental period, measure plant height, shoot and root fresh and dry weight.

    • Physiological Parameters: Measure parameters such as chlorophyll (B73375) content, stomatal conductance, and photosynthetic rate.

    • Nutrient Analysis: Harvest the plant tissues (shoots and roots separately), dry them, and grind them. Analyze the tissue for the concentration of key nutrients (e.g., N, P, K, Na, Ca, Mg, and micronutrients) using methods like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to evaluate the impact of humic acid treatments on plant growth and nutrient uptake under salinity stress.

Visualizations

Salinity_Stress_Mitigation_Pathway cluster_soil Soil Environment cluster_plant Plant Response High_Salinity High Salinity (Excess Na+) Reduced_Na_Uptake Reduced Na+ Uptake (HKT1 Stabilization) High_Salinity->Reduced_Na_Uptake Inhibits HA_Application Humic Acid Sodium Salt Improved_Soil_Structure Improved Soil Structure (Aggregation, Aeration) HA_Application->Improved_Soil_Structure Increased_Nutrient_Availability Increased Nutrient Availability (Chelation) HA_Application->Increased_Nutrient_Availability Stimulated_Microbial_Activity Stimulated Microbial Activity HA_Application->Stimulated_Microbial_Activity HA_Application->Reduced_Na_Uptake Promotes Hormonal_Regulation Hormonal Regulation HA_Application->Hormonal_Regulation Antioxidant_Defense Enhanced Antioxidant Defense HA_Application->Antioxidant_Defense Enhanced_Nutrient_Uptake Enhanced Nutrient Uptake Improved_Soil_Structure->Enhanced_Nutrient_Uptake Increased_Nutrient_Availability->Enhanced_Nutrient_Uptake Improved_Growth Improved Plant Growth and Yield Reduced_Na_Uptake->Improved_Growth Enhanced_Nutrient_Uptake->Improved_Growth Hormonal_Regulation->Improved_Growth Antioxidant_Defense->Improved_Growth

Caption: Mechanism of humic acid in mitigating salinity stress.

Experimental_Workflow cluster_setup Experiment Setup cluster_growth Growth and Monitoring cluster_analysis Data Collection and Analysis Soil_Collection 1. Saline Soil Collection and Preparation Pot_Setup 2. Pot Setup and Treatment Groups Soil_Collection->Pot_Setup HA_Application 3. Humic Acid Application (± other amendments) Pot_Setup->HA_Application Planting 4. Planting of Test Crop HA_Application->Planting Salinity_Induction 5. Salinity Stress Induction Planting->Salinity_Induction Growth_Period 6. Plant Growth under Controlled Conditions Salinity_Induction->Growth_Period Monitoring 7. Regular Monitoring and Irrigation Growth_Period->Monitoring Soil_Sampling 9. Post-Experiment Soil Sampling Growth_Period->Soil_Sampling Plant_Harvest 8. Plant Harvest and Biomass Measurement Monitoring->Plant_Harvest Lab_Analysis 10. Laboratory Analysis (Plant and Soil) Plant_Harvest->Lab_Analysis Soil_Sampling->Lab_Analysis Data_Analysis 11. Statistical Analysis and Interpretation Lab_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating humic acid efficacy.

References

Preventing precipitation of humic acid sodium salt in hard water.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with humic acid sodium salt in hard water.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when dissolved in tap water?

A1: The precipitation is typically caused by the presence of high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), in the water.[1][2][3] This condition is known as "hard water." Humic acid molecules contain functional groups that can bind strongly with these polyvalent cations, forming larger, insoluble humate complexes that precipitate out of the solution.[4]

Q2: What is the chemical nature of the precipitate?

A2: The precipitate consists of insoluble calcium humate and magnesium humate salts. When the sodium (Na⁺) ions associated with the humate are replaced by Ca²⁺ or Mg²⁺ ions, the resulting complex has significantly lower water solubility.[1][5]

Q3: What is the most direct way to prevent this precipitation?

A3: The most common and effective method is to use a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA).[3][6][7] Chelating agents bind, or "sequester," the calcium and magnesium ions, preventing them from reacting with the humate molecules.[1][5] Using deionized or distilled water, which is free of these mineral ions, is also a straightforward solution.

Q4: Does the pH of the water affect the solubility of sodium humate?

A4: Yes, pH plays a critical role. This compound is most soluble in neutral to alkaline water (pH 7–10).[8] In acidic conditions (e.g., pH < 6), the solubility of humic acid decreases, which can lead to precipitation, independent of water hardness.[9][10]

Troubleshooting Guide: Precipitation During Dissolution

Issue: A precipitate forms immediately or over time after dissolving this compound in the experimental water source.

Logical Workflow for Troubleshooting

start Start: Dissolve This compound precipitate Precipitate Forms? start->precipitate hard_water Root Cause: Hard Water Ions (Ca²⁺, Mg²⁺) react with Humate precipitate->hard_water  Yes stable Solution is Stable (No Issue) precipitate->stable  No chelation Solution 1: Add Chelating Agent (e.g., EDTA) hard_water->chelation purify Solution 2: Use Purified Water (DI, RO) hard_water->purify ph_adjust Solution 3: Adjust pH to > 7.0 hard_water->ph_adjust

Caption: Troubleshooting workflow for sodium humate precipitation.

Root Cause Analysis: The Chelation Mechanism

Hard water ions physically interact with humate molecules, causing them to aggregate and precipitate. A chelating agent preemptively binds these ions, keeping the humate soluble.

cluster_0 Problem: Hard Water Interaction cluster_1 Solution: Chelation NaHumate_sol Sodium Humate (Soluble) Precipitate Ca/Mg Humate (Insoluble Precipitate) NaHumate_sol->Precipitate HardWater Hard Water Ions (Ca²⁺, Mg²⁺) HardWater->Precipitate Chelator Chelating Agent (e.g., EDTA) StableComplex Stable, Soluble Ca/Mg-Chelate Complex Chelator->StableComplex HardWater2 Hard Water Ions (Ca²⁺, Mg²⁺) HardWater2->StableComplex NaHumate_stable Sodium Humate (Remains Soluble)

Caption: Mechanism of precipitation and prevention by chelation.

Solutions and Comparative Data

The primary methods to prevent precipitation are outlined below. The choice of method depends on experimental constraints, cost, and convenience.

MethodPrinciple of ActionEffectivenessPotential Experimental Impact
Chelating Agents Sequesters divalent cations (Ca²⁺, Mg²⁺) by forming stable, soluble complexes.[5][6][7]HighMay interfere with experiments involving metal-ion sensitive assays. Must be accounted for in the experimental design.
Water Purification Removes mineral ions from the water source via ion exchange, reverse osmosis, or distillation.[1][11]Very HighGold standard for consistency. Requires access to a water purification system, which can have higher initial costs.
pH Adjustment Increasing the pH to the 7-10 range enhances the solubility of this compound.[8]ModerateEffective for marginal cases. May not prevent precipitation in very hard water. Altering pH can directly impact the experimental system.

Experimental Protocol: Preparing a Stable Humate Solution Using EDTA

This protocol describes how to prepare a stock solution of this compound in hard water by using Disodium EDTA (Na₂-EDTA) as a chelating agent.

Objective: To prepare a 1 mg/mL (1000 ppm) stock solution of sodium humate that remains free of precipitation.

Materials:

  • This compound (powder)

  • Disodium EDTA (Na₂-EDTA)

  • Hard water source (e.g., tap water)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter (optional, but recommended)

Methodology:

  • Determine Water Hardness (Optional but Recommended): If the hardness of your water is unknown, use a commercial water hardness test kit. Hardness is typically reported in ppm of calcium carbonate (CaCO₃). For this protocol, we will assume a "very hard water" level of 180 ppm CaCO₃.

  • Calculate Required EDTA:

    • The molar mass of CaCO₃ is ~100.09 g/mol .

    • The molar mass of Na₂-EDTA is ~336.21 g/mol .

    • EDTA chelates Ca²⁺ and Mg²⁺ in a 1:1 molar ratio.

    • Calculation:

      • Convert water hardness to molarity: (180 mg/L) / (100,090 mg/mol) = 0.0018 M

      • This is the molar concentration of divalent cations that need to be chelated.

      • Calculate the mass of Na₂-EDTA needed per liter of water: (0.0018 mol/L) * (336.21 g/mol ) = 0.605 g/L or 605 mg/L.

      • Note: It is common to add a slight excess (e.g., 10%) to ensure complete chelation. We will use ~670 mg of Na₂-EDTA per liter of water.

  • Prepare the Solution:

    • Measure 1000 mL of hard water into a beaker or flask with a magnetic stir bar.

    • Weigh 670 mg of Na₂-EDTA and add it to the water. Stir until it is completely dissolved. This creates the "chelated water."

    • Weigh 1000 mg (1.0 g) of this compound.

    • Slowly add the this compound powder to the stirring chelated water.

    • Continue stirring until the this compound is fully dissolved. The solution should be a dark, clear liquid with no visible precipitate.

  • Final Check and Storage:

    • Visually inspect the solution for any signs of precipitation after letting it sit for 1 hour.

    • If desired, check the pH of the final solution. Sodium humate solutions are naturally alkaline.[12][13][14]

    • Store the stock solution in a sealed, clearly labeled container, protected from light.

References

Adjusting the pH of humic acid sodium salt solutions for optimal performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the pH of humic acid sodium salt solutions for optimal performance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving and maintaining the solubility of this compound?

A1: this compound is most soluble in neutral to alkaline conditions. For complete dissolution, a pH of 7.0 or higher is recommended. Commercial sodium humate products often have a pH in the range of 9.0 to 11.0.[1] While the salt is soluble in this alkaline range, the optimal pH for your specific application will depend on the experimental requirements. For biological systems, buffering the solution to a physiological pH (around 7.4) may be necessary after initial dissolution.

Q2: Why is my this compound solution forming a gel or precipitate?

A2: Gel formation or precipitation of humic acid is a common issue that typically occurs when the pH of the solution drops into the acidic range (below 7.0).[2] Humic acid itself is insoluble in acidic conditions. Adding acidic reagents or mixing the humic acid solution with an acidic medium can cause it to convert back to its insoluble form.

Q3: How can I redissolve precipitated humic acid in my solution?

A3: In most cases, the precipitation of humic acid is reversible. You can redissolve the precipitate by carefully raising the pH of the solution back to a neutral or alkaline state. This is achieved by the dropwise addition of a dilute alkaline solution, such as 0.1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), while continuously monitoring the pH.[2]

Q4: Can temperature affect the solubility and stability of my humic acid solution?

A4: While pH is the primary factor governing solubility, temperature can also have an effect. Increased temperatures can sometimes promote the aggregation of humic acid molecules, particularly in solutions with a lower pH. It is generally advisable to prepare and handle solutions at room temperature unless a specific protocol dictates otherwise.[2]

Q5: Do other components in my solution affect the stability of this compound?

A5: Yes, the presence of divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), can promote the precipitation of humic acid, even at moderately acidic or near-neutral pH.[3] It is recommended to use deionized water and avoid sources of divalent cations if precipitation is a concern.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate or gel forms upon adding an acidic reagent. The pH of the solution has dropped below the solubility limit of humic acid.1. Immediately stop adding the acidic reagent. 2. Slowly add a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH until the precipitate redissolves (target pH > 7.0).[2] 3. In the future, consider adding the humic acid solution to the final volume of the acidic solution with vigorous stirring to avoid localized high acidity.
The solution is cloudy or contains suspended particles after initial dissolution. 1. Incomplete dissolution. 2. The pH is not sufficiently alkaline.1. Continue stirring the solution for a longer period. 2. Check the pH and adjust to a more alkaline value (e.g., pH 9-10) with a dilute NaOH solution until the solution becomes clear.
Precipitation occurs over time, even at a seemingly stable pH. Slow aggregation kinetics or the presence of interfering ions.1. Prepare fresh solutions before each experiment. 2. Use high-purity water (e.g., deionized or distilled) to minimize the presence of divalent cations.[3]

Data Presentation

Table 1: Influence of pH on the Solubility of Humic Acid

The following table summarizes the effect of pH on the solubility of coal-derived humic acid in a 0.001 M NaCl solution. As the pH decreases, the amount of humic acid in the solid, precipitated state increases significantly.

pHSolid State Humic Acid (%)
100%
9~5%
8~15%
725%
6~35%
5~45%
4~65%
380%
Data is estimated from the graphical representation in "Solubility of coal humic acid as a function of pH in the absence and presence of minerals" by Spark et al.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 1% (w/v) stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, deionized or distilled water

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Calibrated pH meter and probe

  • Stir plate and magnetic stir bar

  • Volumetric flask

  • Beaker

Procedure:

  • Weigh 1.0 g of this compound powder.

  • Add approximately 80 mL of deionized water to a 100 mL beaker with a magnetic stir bar.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add the weighed this compound to the water.

  • Allow the solution to stir for at least 30 minutes.

  • Measure the pH of the solution. If the pH is below 9.0, add 0.1 M NaOH dropwise until the pH is between 9.0 and 10.0 to ensure complete dissolution.

  • Once the this compound is fully dissolved and the solution is clear, transfer it to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with deionized water.

  • Stopper the flask and invert several times to ensure homogeneity.

Protocol 2: Adjusting the pH of a this compound Solution

This protocol provides a method for adjusting the pH of a prepared this compound solution to a desired experimental value.

Materials:

  • Prepared this compound stock solution

  • Dilute hydrochloric acid (HCl) or other suitable acid

  • Dilute sodium hydroxide (NaOH) or other suitable base

  • Calibrated pH meter and probe

  • Stir plate and magnetic stir bar

  • Beaker or flask containing the solution

Procedure:

  • Place the beaker containing the humic acid solution on a stir plate and begin gentle stirring.

  • Immerse the calibrated pH probe into the solution.

  • To decrease the pH, add the dilute acid solution dropwise. Allow the pH reading to stabilize after each addition. Proceed slowly, especially as you approach the target pH, to avoid overshooting and causing precipitation.

  • To increase the pH, add the dilute base solution dropwise, allowing the pH to stabilize between additions.

  • Continue adjusting until the desired pH is reached and remains stable.

Mandatory Visualizations

Signaling Pathway: Humic Acid Inhibition of NF-κB Activation

Humic acid has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. One of the proposed mechanisms is the prevention of the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα Complex IkappaB->NFkappaB_IkappaB Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB NF-κB (p50/p65) NFkappaB->NFkappaB_IkappaB NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates NFkappaB_IkappaB->NFkappaB Releases HumicAcid Humic Acid HumicAcid->IkappaB Inhibits Degradation DNA DNA NFkappaB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory Initiates

Caption: Humic acid's anti-inflammatory mechanism via NF-κB inhibition.

Experimental Workflow: pH Adjustment of Humic Acid Solution

The following diagram illustrates the general workflow for adjusting the pH of a this compound solution.

G start Start: Prepared Humic Acid Solution measure_pH Measure Initial pH start->measure_pH compare_pH Is pH at Target Value? measure_pH->compare_pH adjust_high Add Dilute Acid (e.g., HCl) compare_pH->adjust_high No, pH > Target adjust_low Add Dilute Base (e.g., NaOH) compare_pH->adjust_low No, pH < Target end End: pH Adjusted Solution compare_pH->end Yes adjust_high->measure_pH adjust_low->measure_pH

Caption: Workflow for adjusting the pH of a humic acid solution.

Logical Relationship: Troubleshooting pH-Related Precipitation

This diagram outlines the logical steps for troubleshooting precipitation issues when working with humic acid solutions.

G issue Issue: Precipitation or Gel Formation check_pH Check Solution pH issue->check_pH is_acidic Is pH < 7.0? check_pH->is_acidic raise_pH Raise pH with Dilute Base (e.g., NaOH) is_acidic->raise_pH Yes other_causes Consider Other Causes: - Divalent Cations - Temperature Effects is_acidic->other_causes No redissolved Precipitate Redissolves? raise_pH->redissolved resolved Issue Resolved redissolved->resolved Yes redissolved->other_causes No

Caption: Troubleshooting logic for humic acid precipitation.

References

Challenges in the industrial production of high-purity sodium humate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of high-purity sodium humate.

Troubleshooting Guides

This section addresses common challenges encountered during the production and purification of high-purity sodium humate.

Problem IDIssuePossible CausesSuggested Solutions
SH-P01 Low Yield of Sodium Humate - Incomplete extraction of humic acid from the raw material. - Suboptimal reaction conditions (temperature, time, pH). - Loss of product during filtration or precipitation steps.- Ensure the raw material (e.g., leonardite) is finely ground to increase surface area. - Optimize the extraction by adjusting the sodium hydroxide (B78521) concentration, temperature (typically around 90°C), and reaction time (40-60 minutes).[1] - Use a multi-stage precipitation process to maximize recovery.[1]
SH-P02 Poor Water Solubility - Incomplete conversion of humic acid to its sodium salt. - Presence of insoluble impurities like lignins or minerals. - Low pH of the final product or the water used for dissolution.[2] - Agglomeration of particles during drying.- Ensure a sufficient amount of sodium hydroxide is used during the reaction. The pH of the final product should be between 9 and 11.[3][4] - Purify the crude sodium humate solution by centrifugation or filtration to remove insoluble materials. - For dissolution, use neutral to alkaline water (pH 7-10). If the water is acidic, adjust the pH with a buffer.[2] - Optimize the drying process (e.g., spray drying) to produce a fine, easily soluble powder.
SH-P03 Product is Off-Color or Has an Unpleasant Odor - Presence of impurities from the raw material. - Degradation of the product due to excessive heat during drying. - Microbial contamination.- Use high-quality raw materials with low impurity content. - Implement a purification step with activated carbon to adsorb color and odor-causing compounds. - Control the drying temperature to prevent thermal degradation. - Flush pipes (B44673) and equipment to remove any organic buildup that could cause odors.[5]
SH-P04 High Heavy Metal Content - The raw material (leonardite, lignite) naturally contains heavy metals. - Contamination from processing equipment.- Select raw materials with naturally low heavy metal content. - Implement a purification step using chelation and precipitation. Adjusting the pH can cause some metal salts to precipitate. - Consider advanced purification methods like ion exchange chromatography or membrane filtration. - Use processing equipment made of non-leaching materials.
SH-P05 Batch-to-Batch Inconsistency - Variability in the composition of the raw material.[6] - Lack of precise control over process parameters.- Thoroughly characterize each new batch of raw material for humic acid content and impurity profile. - Implement strict process controls for reaction time, temperature, pH, and reagent concentrations. - Standardize purification and drying procedures.

Frequently Asked Questions (FAQs)

1. What are the key quality parameters for high-purity sodium humate for pharmaceutical applications?

For pharmaceutical use, sodium humate must meet stringent quality standards. Key parameters include:

  • High Humic Acid Content: Typically greater than 70%.[7]

  • High Water Solubility: Ideally 100% to ensure complete dissolution for formulations.[7]

  • Low Levels of Impurities: This includes heavy metals, residual solvents, and microbial contamination.[8]

  • Defined pH: Usually in the range of 9-11.[3]

  • Low Ash Content: Indicates a lower level of inorganic mineral impurities.

2. What are the acceptable limits for heavy metal impurities in pharmaceutical-grade sodium humate?

While specific monographs for sodium humate may not be universally established, guidelines from regulatory bodies like the EMA can be applied. These are often based on the permitted daily exposure (PDE).

MetalClassOral PDE (µ g/day )Parenteral PDE (µ g/day )
Cadmium (Cd) 1252
Lead (Pb) 155
Arsenic (As) 1151.5
Mercury (Hg) 1303
Nickel (Ni) 2A20020
Copper (Cu) 33000300
Zinc (Zn) 3N/AN/A

Data sourced from EMA guidelines on metal catalysts.

3. How can I remove fulvic acid from my sodium humate product?

Fulvic acid is a smaller, more soluble fraction of humic substances that can be separated from the larger humic acid molecules. The International Humic Substances Society (IHSS) method involves the following steps:

  • Acidify the alkaline extract of humic substances to a pH of 1.0 with HCl. This causes the humic acid to precipitate.

  • Separate the precipitated humic acid by centrifugation.

  • The supernatant will contain the fulvic acid fraction. The humic acid precipitate can then be redissolved and further purified.[9]

4. What are the concerns regarding microbial and endotoxin (B1171834) contamination for pharmaceutical applications?

For parenteral drug products, the absence of pyrogens is critical. Endotoxins from gram-negative bacteria are a major source of pyrogenic contamination.

  • Microbial Limits: The product should be tested for a total aerobic microbial count and the absence of specific pathogenic organisms.

  • Endotoxin Limits: The acceptable endotoxin limit is calculated based on the product's dose and route of administration. For intravenous administration, the threshold is typically 5 Endotoxin Units (EU) per kilogram of body weight per hour.[10]

5. What advanced purification techniques can be used to achieve high purity?

Beyond basic precipitation and filtration, several advanced techniques can be employed:

  • Membrane Filtration:

    • Ultrafiltration can separate humic acid from smaller molecules like fulvic acid and salts.

    • Nanofiltration can provide even finer separation, concentrating the humic acid while allowing water and monovalent ions to pass through.[11][12]

  • Chromatography:

    • Adsorbent Resins (e.g., XAD-8): These can be used to selectively adsorb and then elute humic and fulvic acids for purification.[9]

    • Ion Exchange Chromatography: Can be used to remove ionic impurities.

Experimental Protocols

Protocol 1: Standard Extraction and Purification of Sodium Humate

This protocol is based on the chemical extraction method.

  • Raw Material Preparation: Grind leonardite or lignite (B1179625) to a fine powder to increase the surface area.

  • Alkaline Extraction:

    • Mix the powdered raw material with a 0.1 M sodium hydroxide (NaOH) solution in a 1:10 solid-to-liquid ratio.

    • Stir the mixture under a nitrogen atmosphere for a minimum of 4 hours.[9]

  • Separation of Insoluble Material: Allow the mixture to settle overnight and then separate the supernatant containing the dissolved sodium humate by decantation or centrifugation.

  • Acid Precipitation of Humic Acid:

    • Slowly add 6 M hydrochloric acid (HCl) to the supernatant while stirring until the pH reaches 1.0.

    • Allow the suspension to stand for 12-16 hours to allow the humic acid to precipitate completely.[9]

  • Separation of Humic Acid: Centrifuge the mixture to collect the humic acid precipitate. The supernatant contains the fulvic acid fraction and can be discarded or processed separately.

  • Purification of Humic Acid:

    • Wash the humic acid precipitate with distilled water to remove excess acid and salts.

    • For higher purity, suspend the precipitate in a 0.1 M HCl/0.3 M HF solution to remove mineral impurities. Shake overnight and then centrifuge. Repeat until the ash content is below 1%.[9]

  • Conversion to Sodium Humate and Final Product:

    • Redissolve the purified humic acid precipitate in a minimum volume of 0.1 M NaOH.

    • Dry the resulting sodium humate solution using a suitable method like spray drying or freeze-drying to obtain a fine powder.

Protocol 2: Membrane Filtration for Microbial and Endotoxin Removal

This protocol outlines the general steps for sterile filtration.

  • Preparation:

    • Wipe down the work area with 10% bleach followed by 70% ethanol.

    • Aseptically assemble the membrane filtration apparatus with a sterile membrane filter (typically 0.22 µm for sterilization).

  • Filtration:

    • Prepare a solution of the purified sodium humate.

    • Pour the solution into the filter funnel.

    • Apply a vacuum to draw the solution through the membrane filter into a sterile collection vessel.

  • Post-Filtration:

    • The filtrate is the sterile sodium humate solution.

    • For microbial testing, the membrane can be placed on a suitable agar (B569324) medium and incubated to check for any retained bacteria.[13]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_separation1 Initial Separation cluster_purification Purification cluster_final_product Final Product raw_material Raw Material (Lignite) grinding Grinding raw_material->grinding alkaline_extraction Alkaline Extraction (NaOH) grinding->alkaline_extraction centrifugation1 Centrifugation / Decantation alkaline_extraction->centrifugation1 insoluble_residue Insoluble Residue (Humin) centrifugation1->insoluble_residue acid_precipitation Acid Precipitation (HCl, pH 1.0) centrifugation1->acid_precipitation centrifugation2 Centrifugation acid_precipitation->centrifugation2 fulvic_acid Fulvic Acid Fraction (Supernatant) centrifugation2->fulvic_acid redissolution Redissolution (NaOH) centrifugation2->redissolution drying Drying (Spray/Freeze) redissolution->drying final_product High-Purity Sodium Humate drying->final_product Troubleshooting_Solubility start Low Water Solubility Observed check_ph Check pH of Solution start->check_ph ph_low pH < 7 (Acidic) check_ph->ph_low Yes ph_ok pH 7-10 (Neutral/Alkaline) check_ph->ph_ok No add_buffer Action: Adjust pH with Buffer/NaOH ph_low->add_buffer check_impurities Check for Insoluble Impurities ph_ok->check_impurities soluble Product Soluble add_buffer->soluble impurities_present Insoluble Residue Present check_impurities->impurities_present Yes no_impurities No Visible Residue check_impurities->no_impurities No purify Action: Re-purify via Filtration/Centrifugation impurities_present->purify check_process Review Production Process no_impurities->check_process purify->soluble

References

Technical Support Center: Enhancing the Shelf-Life of Liquid Formulations of Humic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the shelf-life of liquid formulations of humic acid sodium salt.

I. Troubleshooting Guides

This section offers step-by-step guidance in a question-and-answer format to resolve specific issues that may arise during your experiments.

Issue 1: Precipitation or Sedimentation in the Formulation

Q1: I'm observing a precipitate or sediment in my liquid this compound formulation. What are the potential causes?

A1: Precipitation in your formulation can be attributed to several factors:

  • pH Shift: Humic acids are soluble in alkaline conditions and precipitate in acidic conditions (pH < 2). A decrease in the formulation's pH can cause the this compound to convert to its less soluble acidic form.[1][2]

  • High Concentration of Salts: The presence of high concentrations of certain salts, especially those containing divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), can lead to the formation of insoluble humates.[3]

  • Temperature Fluctuations: A significant decrease in temperature can reduce the solubility of this compound, leading to precipitation.[4]

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the this compound will increase, potentially exceeding its solubility limit.[3]

Q2: How can I identify the cause of the precipitation?

A2: Follow this systematic approach:

  • Measure the pH of the supernatant: This is the most critical first step. A pH below 7 may indicate that the humic acid is precipitating.

  • Analyze the composition of your formulation: Review all components, including any buffers or other salts that have been added. The presence of divalent cations is a key factor to investigate.

  • Review storage conditions: Note the temperature at which the formulation has been stored and whether it has been exposed to significant temperature fluctuations. Check for any signs of solvent evaporation from the container.

Q3: What are the corrective actions to redissolve the precipitate and prevent it from recurring?

A3: Based on the identified cause, you can take the following steps:

  • If the pH is too low: Adjust the pH of the solution to a more alkaline range (typically pH 8-10) by slowly adding a suitable base like sodium hydroxide (B78521) (NaOH).

  • If divalent cations are present: Consider adding a chelating agent such as EDTA to sequester the divalent cations. For future formulations, consider using raw materials with lower divalent cation content.

  • If precipitation is due to low temperature: Gently warm the solution while stirring to redissolve the precipitate. Store the formulation at a controlled room temperature.

  • If solvent evaporation has occurred: Add a sufficient amount of the appropriate solvent to bring the concentration back to the desired level. Ensure that storage containers are tightly sealed to prevent future evaporation.

Troubleshooting Workflow for Precipitation start Precipitation Observed measure_ph Measure pH of Supernatant start->measure_ph is_ph_low Is pH < 7? measure_ph->is_ph_low adjust_ph Adjust pH to 8-10 with NaOH is_ph_low->adjust_ph Yes check_cations Analyze for Divalent Cations (Ca²⁺, Mg²⁺) is_ph_low->check_cations No end Precipitation Resolved adjust_ph->end add_chelator Add Chelating Agent (e.g., EDTA) check_cations->add_chelator Yes check_temp Review Storage Temperature check_cations->check_temp No add_chelator->end warm_solution Gently Warm and Stir Solution check_temp->warm_solution Yes check_evaporation Check for Solvent Evaporation check_temp->check_evaporation No warm_solution->end add_solvent Add Solvent and Seal Container check_evaporation->add_solvent Yes check_evaporation->end No add_solvent->end

Troubleshooting workflow for precipitation.
Issue 2: Microbial Growth (Mold, Bacteria, Yeast)

Q1: I've noticed signs of microbial growth (e.g., cloudiness, surface film, unpleasant odor) in my formulation. What should I do?

A1: Microbial growth is a common issue in aqueous formulations that are not adequately preserved. The presence of organic matter like humic acid can serve as a nutrient source for microorganisms.

Q2: How can I confirm and address the microbial contamination?

A2:

  • Microbiological Testing: Perform a total viable count to identify the type and extent of microbial contamination.

  • Review Formulation: Check if a suitable preservative was included in the formulation at an effective concentration.

  • Implement Corrective Actions:

    • For existing contaminated batches, filtration through a 0.22 µm filter may remove bacteria, but it will not eliminate endotoxins or fungal spores. Depending on the application, the batch may need to be discarded.

    • For future batches, incorporate an effective antimicrobial preservative.

Q3: What preservatives are effective, and how do I choose the right one?

A3: The choice of preservative depends on the pH of your formulation and the types of microorganisms you need to control.

  • Sodium Benzoate (B1203000): Effective in acidic conditions (pH < 4.5).[3][5]

  • Propyl Paraben Sodium: Effective over a broader pH range (4-8) and has good efficacy against fungi and molds.[6][7]

  • Combination of Preservatives: Using a combination, such as methylparaben and propylparaben, can provide a broader spectrum of antimicrobial activity.[7]

Refer to Table 1 for recommended preservatives and their typical concentrations.

Workflow for Investigating and Mitigating Microbial Contamination start Microbial Growth Suspected micro_test Perform Total Viable Count start->micro_test is_contaminated Contamination Confirmed? micro_test->is_contaminated review_preservative Review Preservative System in Formulation is_contaminated->review_preservative Yes end Contamination Controlled is_contaminated->end No is_preservative_adequate Is Preservative Adequate? review_preservative->is_preservative_adequate discard_batch Consider Discarding Contaminated Batch is_preservative_adequate->discard_batch No is_preservative_adequate->end Yes add_preservative Incorporate Effective Preservative in Future Batches add_preservative->end discard_batch->add_preservative

Workflow for investigating and mitigating microbial contamination.
Issue 3: Significant Change in Color or Odor

Q1: My this compound solution has changed color (e.g., lightened or darkened) or developed an off-odor over time. What does this indicate?

A1: A change in color or the development of an odor can be indicative of:

  • Chemical Degradation: Exposure to light (photodegradation) or high temperatures can cause structural changes in the humic acid molecules, leading to color changes.[8][9][10]

  • Microbial Activity: As mentioned previously, microbial growth can lead to changes in the formulation's appearance and produce metabolic byproducts with distinct odors.

  • Oxidation: The presence of oxidizing agents can also lead to the degradation of humic acid.

Q2: How can I investigate the cause of the color or odor change?

A2:

  • Spectrophotometric Analysis: Measure the absorbance of the solution at 254 nm (UV254), which is indicative of aromaticity. A decrease in UV254 may suggest degradation of the aromatic structures. You can also measure the full UV-Vis spectrum to monitor for changes.

  • E4/E6 Ratio: Determine the E4/E6 ratio (absorbance at 465 nm divided by absorbance at 665 nm). A change in this ratio can indicate a change in the molecular size and condensation of the humic acid molecules.

  • Microbiological Testing: If an off-odor is present, perform a microbial count to rule out contamination.

Q3: How can I prevent color and odor changes in my formulations?

A3:

  • Protect from Light: Store formulations in amber or opaque containers to prevent photodegradation.

  • Control Temperature: Store at a consistent, cool temperature. Avoid exposure to high temperatures.[9]

  • Use Preservatives: Incorporate an effective antimicrobial preservative system to prevent microbial growth.

  • Inert Atmosphere: For highly sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

II. Frequently Asked Questions (FAQs)

Formulation and Stability

What is the typical shelf-life of a liquid this compound formulation?

The shelf-life can vary significantly from a few months to over a year, depending on the concentration, pH, presence of preservatives, and storage conditions. An unpreserved formulation stored at room temperature may only be stable for a few months, while a well-preserved formulation stored in a cool, dark place can have a shelf-life of a year or more.

What are the primary factors that affect the stability of the formulation?

The key factors are:

  • pH: Influences solubility and microbial growth.

  • Temperature: Higher temperatures accelerate chemical degradation.[9]

  • Light: UV radiation can cause photodegradation.[8][10]

  • Microbial Contamination: Can lead to degradation of the humic acid and changes in the formulation's properties.

  • Presence of Other Ions: Divalent cations can cause precipitation.

How does pH affect the stability and how can I optimize it?

This compound is most stable in alkaline conditions (pH 8-10). In this pH range, it remains fully dissolved and is less prone to precipitation. However, some preservatives are more effective at a lower pH. Therefore, the optimal pH is a balance between the stability of the humic acid and the efficacy of the chosen preservative.

What is the effect of temperature and light on the formulation?

High temperatures can accelerate the rate of chemical degradation, leading to a loss of efficacy and changes in the physical properties of the formulation.[9] Exposure to light, particularly UV light, can induce photodegradation, which can alter the chemical structure of the humic acid molecules.[8][10] Therefore, it is crucial to store formulations in a cool, dark place.

Preservatives

Why are preservatives necessary in liquid this compound formulations?

Aqueous formulations containing organic matter like humic acid are susceptible to microbial growth. Preservatives are essential to inhibit the growth of bacteria, yeast, and mold, thereby extending the shelf-life and ensuring the safety and quality of the product.[11][12]

What are some effective preservatives and their recommended concentrations?

Commonly used preservatives include sodium benzoate and propyl paraben sodium. The effective concentration will depend on the specific formulation and the expected microbial challenge. Please refer to Table 1 for more details.

Are there any compatibility issues I should be aware of when using preservatives?

Yes, some preservatives have specific pH requirements for optimal activity. For example, sodium benzoate is most effective in acidic conditions. It is also important to ensure that the chosen preservative is compatible with the other components of the formulation and does not cause any unwanted interactions.

Analytical Testing

How can I monitor the stability of my formulation over time?

A comprehensive stability testing program should include monitoring of the following parameters at regular intervals:

  • Visual Appearance: Color, clarity, and presence of any precipitate.

  • pH: To ensure it remains within the optimal range.

  • Humic Acid Content: To quantify any degradation.

  • E4/E6 Ratio: To assess changes in the molecular characteristics of the humic acid.

  • Microbial Count: To ensure the preservative system remains effective.

What is the E4/E6 ratio and how does it relate to stability?

The E4/E6 ratio is the ratio of the absorbance of a humic acid solution at 465 nm to the absorbance at 665 nm. It is an indicator of the degree of condensation of the aromatic carbon network and is inversely related to molecular weight. A significant change in the E4/E6 ratio over time can indicate degradation or changes in the molecular structure of the humic acid.[13][14][15]

III. Data Presentation

Table 1: Recommended Preservatives for Liquid this compound Formulations
PreservativeTypical Concentration Range (%)Effective pH RangePrimary Target MicroorganismsNotes
Sodium Benzoate0.05 - 0.1< 4.5Yeast and MoldsEfficacy decreases significantly at higher pH.[3][5]
Propyl Paraben Sodium0.01 - 0.054 - 8Fungi and MoldsOften used in combination with methylparaben for broader coverage.[6][7]
Potassium Sorbate0.05 - 0.1< 6.5Yeast and MoldsCan be used in less acidic formulations than sodium benzoate.

Note: The efficacy of preservatives can be formulation-dependent. It is crucial to perform preservative efficacy testing (PET) on the final formulation.

Table 2: Influence of Storage Conditions on the Stability of Liquid this compound Formulations (Illustrative Data)
Storage ConditionParameterChange over 6 Months (Unpreserved)Change over 6 Months (Preserved)
25°C, Exposed to Light Humic Acid Content~10-15% decrease~5-10% decrease
E4/E6 RatioSignificant IncreaseModerate Increase
Visual AppearanceColor lightening, potential for microbial growthSlight color change
25°C, Protected from Light Humic Acid Content~5-10% decrease< 5% decrease
E4/E6 RatioModerate IncreaseSlight Increase
Visual AppearanceStable, potential for microbial growthStable
40°C, Protected from Light Humic Acid Content>20% decrease~10-15% decrease
E4/E6 RatioSignificant IncreaseSignificant Increase
Visual AppearanceDarkening of colorColor change

Note: These are illustrative values. Actual changes will depend on the specific formulation and the initial quality of the this compound.

Table 3: Interpreting the E4/E6 Ratio for Humic Acid Stability
E4/E6 RatioInterpretationImplication for Stability
Low (< 3.5) High degree of aromatic condensation, higher molecular weight.Indicates a more stable, less degraded humic acid.
High (> 5.0) Lower degree of aromatic condensation, lower molecular weight.May indicate degradation or a higher proportion of fulvic acid-like material.
Increasing over time Decrease in molecular weight and aromaticity.Suggests that degradation of the humic acid is occurring.

IV. Experimental Protocols

Protocol 1: Gravimetric Determination of Humic Acid Content

This method is based on the precipitation of humic acid from an alkaline solution by acidification.

Materials:

  • 0.1 M NaOH solution

  • 6 M HCl solution

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Analytical balance

  • Desiccator

Procedure:

  • Accurately weigh a known amount of the liquid this compound formulation into a beaker.

  • Dilute the sample with 0.1 M NaOH to a known volume.

  • Stir the solution for 1 hour to ensure complete dissolution.

  • Centrifuge the solution to remove any insoluble material.

  • Transfer the supernatant to a clean beaker.

  • Slowly add 6 M HCl while stirring until the pH of the solution reaches 1.0.

  • Allow the suspension to stand for 12-16 hours to allow the humic acid to fully precipitate.

  • Centrifuge the suspension to pellet the precipitated humic acid.

  • Decant and discard the supernatant.

  • Wash the precipitate with deionized water and centrifuge again. Repeat this step twice.

  • Dry the precipitate in an oven at 60°C until a constant weight is achieved.

  • Cool the dried precipitate in a desiccator and weigh it.

  • Calculate the humic acid content as a percentage of the initial sample weight.

Protocol 2: Spectrophotometric Determination of the E4/E6 Ratio

This protocol measures the ratio of absorbance at two wavelengths to characterize the humic acid.

Materials:

  • 0.05 M NaHCO₃ solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the this compound formulation in 0.05 M NaHCO₃. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at 465 nm.

  • Use the 0.05 M NaHCO₃ solution as the blank.

  • Measure the absorbance of the solution at 465 nm (E4) and 665 nm (E6).

  • Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm.

Protocol 3: Accelerated Stability Testing

This protocol is used to predict the long-term stability of a formulation by subjecting it to elevated stress conditions.

Materials:

  • Temperature and humidity-controlled stability chambers

  • Light exposure chamber (optional)

  • Appropriate analytical instruments for testing (e.g., pH meter, spectrophotometer)

Procedure:

  • Prepare several samples of the final formulation in the intended packaging.

  • Place the samples in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chambers.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples for key stability-indicating parameters, including:

    • Visual appearance

    • pH

    • Humic acid content (using Protocol 1)

    • E4/E6 ratio (using Protocol 2)

    • Microbial count

  • Plot the data over time to assess the degradation kinetics and predict the shelf-life under normal storage conditions.

V. Mandatory Visualizations

Experimental Workflow for Stability Assessment start Prepare Formulation Samples storage Place Samples in Stability Chambers (Accelerated and Real-Time Conditions) start->storage time_points Withdraw Samples at Predetermined Time Points storage->time_points analysis Perform Analytical Tests (pH, Visual, HA Content, E4/E6, Microbial) time_points->analysis data_analysis Analyze Data and Determine Degradation Rates analysis->data_analysis shelf_life Establish Shelf-Life and Storage Recommendations data_analysis->shelf_life

Experimental workflow for stability assessment.

References

Mitigating the impact of ionic strength on the aggregation of sodium humate particles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium humate and encountering challenges with particle aggregation, particularly due to ionic strength.

Troubleshooting Guide

Unexpected or uncontrolled aggregation of sodium humate particles can significantly impact experimental results. This guide addresses common issues and provides systematic approaches to troubleshoot and mitigate these problems.

Issue 1: Rapid and Uncontrolled Aggregation Upon Addition of Salts

Potential Cause Troubleshooting Steps Expected Outcome
Exceeding the Critical Coagulation Concentration (CCC): The ionic strength of the solution has surpassed the threshold for electrostatic repulsion between humate particles, leading to rapid aggregation. Divalent cations like Ca²⁺ and Mg²⁺ are much more effective at inducing aggregation than monovalent cations like Na⁺ and K⁺.[1][2]1. Determine the CCC: Conduct a preliminary experiment to find the CCC for the specific salt in your system. This can be done by titrating a sodium humate solution with the salt solution and monitoring the particle size using Dynamic Light Scattering (DLS). The CCC is the concentration at which a sharp increase in particle size is observed. 2. Reduce Salt Concentration: If possible, perform the experiment at a salt concentration below the determined CCC. 3. Change Cation Type: If high ionic strength is required, consider using monovalent salts (e.g., NaCl) instead of divalent salts (e.g., CaCl₂), as the CCC for monovalent cations is significantly higher.[1]A stable dispersion of sodium humate particles with minimal aggregation.
Low pH: At low pH, the carboxylic and phenolic groups on humate molecules are protonated, reducing the negative surface charge and thus the electrostatic repulsion between particles.[3][4]1. Measure and Adjust pH: Monitor the pH of your sodium humate solution. If it is acidic, adjust to a neutral or slightly alkaline pH (7-9) using a suitable buffer or a dilute base (e.g., NaOH). 2. Buffer the System: Use a buffer system appropriate for your experimental window to maintain a stable pH.Increased stability of the humate dispersion due to enhanced electrostatic repulsion.
High Concentration of Humate: At very high concentrations, the proximity of humate particles can facilitate aggregation, even at lower ionic strengths.1. Dilute the Sample: If the experimental design allows, work with more dilute solutions of sodium humate. 2. Optimize Concentration: Determine the optimal concentration range for your specific application where aggregation is minimized.Reduced rate of aggregation due to increased inter-particle distance.

Issue 2: Gradual Aggregation or Instability Over Time

Potential Cause Troubleshooting Steps Expected Outcome
Slow Aggregation Kinetics: Even below the CCC, some degree of slow aggregation can occur over extended periods, especially in the presence of divalent cations.1. Use Freshly Prepared Solutions: Prepare sodium humate solutions fresh before each experiment to minimize the time for aggregation to occur. 2. Add a Stabilizing Agent: Consider the use of steric stabilizers, such as non-ionic polymers (e.g., polyethylene (B3416737) glycol) or other humic substances like fulvic acid, which can adsorb to the surface of the humate particles and prevent them from getting too close.Improved long-term stability of the sodium humate dispersion.
Temperature Effects: Changes in temperature can affect the solubility of sodium humate and the kinetics of aggregation.1. Control Temperature: Maintain a constant and controlled temperature throughout the experiment. 2. Investigate Temperature Dependence: If temperature is a variable in your experiment, characterize the aggregation behavior at different temperatures to understand its impact.Consistent and reproducible aggregation behavior.

Quantitative Data Summary

The following table summarizes the Critical Coagulation Concentrations (CCC) for sodium humate with different electrolytes. Note that these values can vary depending on the source and characteristics of the humic acid, as well as the pH and temperature of the solution.

Electrolyte Cation Valence Typical CCC Range (mM) Notes
NaCl1100 - 500Higher concentrations are needed to induce aggregation compared to divalent cations.[1]
KCl1100 - 500Similar to NaCl, demonstrates the lower aggregation power of monovalent cations.[1]
CaCl₂22 - 20Divalent cations are significantly more effective at neutralizing the negative charge of humate particles, leading to a much lower CCC.[1][3][4]
MgCl₂25 - 30Also a potent aggregator, though in some cases slightly less effective than Ca²⁺.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my sodium humate solution aggregating even at low salt concentrations?

A1: Several factors could be at play. First, check the pH of your solution. A low pH (below 6) will significantly reduce the stability of the humate particles and promote aggregation, even with minimal salt.[3][4] Second, ensure you are not using divalent cations (like Ca²⁺ or Mg²⁺) in your buffer or media, as these have a much stronger effect on aggregation than monovalent cations (like Na⁺ or K⁺) and can cause aggregation at very low concentrations.[1][2] Finally, the source and purity of your sodium humate can influence its stability.

Q2: How can I prevent the aggregation of sodium humate when I need to work at a high ionic strength?

A2: If a high ionic strength is unavoidable, there are a few strategies you can employ:

  • Use Monovalent Salts: Opt for salts with monovalent cations like NaCl or KCl, as they are less effective at inducing aggregation compared to divalent or trivalent cations.[1]

  • pH Adjustment: Maintain a slightly alkaline pH (8-9) to maximize the negative charge on the humate molecules and enhance electrostatic repulsion.

  • Steric Hindrance: Introduce a steric stabilizer. This could be a non-ionic polymer that adsorbs to the humate particles, creating a physical barrier that prevents them from aggregating.

  • Co-solvents: In some cases, the addition of a small amount of an organic co-solvent might increase the stability of the humate solution, but this should be tested for compatibility with your experimental system.

Q3: What is the best way to measure the aggregation of sodium humate particles?

A3: Dynamic Light Scattering (DLS) is a widely used and effective technique for monitoring particle size and aggregation kinetics in real-time.[2][5] It allows you to observe changes in the hydrodynamic radius of the particles as a function of time, salt concentration, or pH. Other techniques that can provide information on aggregation include UV-Vis spectroscopy (by monitoring changes in absorbance or turbidity) and Zeta Potential measurements (to assess the surface charge of the particles).

Q4: Can I reverse the aggregation of sodium humate particles?

A4: Reversing aggregation can be challenging. If the aggregation is primarily driven by electrostatic interactions (charge screening), it might be partially reversible by diluting the salt concentration or increasing the pH. However, if strong intermolecular bonds, such as cation bridging, have formed, the aggregates may be irreversible.[6] It is generally better to prevent aggregation in the first place.

Q5: Does the source of the humic acid affect its aggregation behavior?

A5: Absolutely. Humic substances are complex mixtures, and their composition, molecular weight, and functional group content can vary significantly depending on their source (e.g., soil, peat, lignite).[7] These differences will influence their charge density, hydrophobicity, and ultimately, their aggregation behavior in response to changes in ionic strength and pH. Therefore, it is important to characterize the stability of each new batch of sodium humate.

Experimental Protocols

Protocol 1: Determination of Critical Coagulation Concentration (CCC) using Dynamic Light Scattering (DLS)

Objective: To determine the salt concentration at which rapid aggregation of sodium humate particles begins.

Materials:

  • Sodium humate solution (e.g., 50 mg/L in deionized water)

  • Salt stock solution (e.g., 2 M NaCl or 0.2 M CaCl₂)

  • Deionized water

  • DLS instrument and cuvettes

  • Micropipettes

Methodology:

  • Prepare a series of vials or cuvettes.

  • In each vial, place a fixed volume of the sodium humate solution (e.g., 1 mL).

  • Add increasing volumes of the salt stock solution to each vial to achieve a range of final salt concentrations. Ensure the total volume in each vial is the same by adding deionized water.

  • Gently mix the solutions.

  • Immediately measure the hydrodynamic diameter of the particles in each solution using DLS.

  • Monitor the particle size over a set period (e.g., 30 minutes) to observe the kinetics of aggregation.

  • Plot the final particle size (or the initial rate of aggregation) as a function of the salt concentration.

  • The CCC is identified as the concentration at which a sharp and significant increase in particle size is observed.[8][9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_mitigation Mitigation Strategy prep_humate Prepare Sodium Humate Solution mix Mix Humate and Salt at Various Ratios prep_humate->mix prep_salt Prepare Salt Stock Solution prep_salt->mix measure Measure Particle Size (e.g., DLS) mix->measure plot Plot Particle Size vs. Salt Concentration measure->plot determine_ccc Determine Critical Coagulation Concentration plot->determine_ccc strategy Implement Mitigation: - Adjust pH - Change Cation - Add Stabilizer determine_ccc->strategy

Caption: Workflow for determining the CCC and implementing mitigation strategies.

Caption: Impact of ionic strength on humate particle stability.

References

Best practices for storing and handling humic acid sodium salt in the laboratory.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling humic acid sodium salt in a laboratory setting. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common laboratory applications?

A1: this compound is the sodium salt of humic acid, a complex mixture of many different acids containing carboxyl and phenolate (B1203915) groups. It is a principal component of humic substances, which are major constituents of soil organic matter. In the laboratory, it is used to study the effects of humic substances on plant growth, as a proxy for humic-like substances in atmospheric aerosols, and for its ability to complex with heavy metals.[1]

Q2: What are the general storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. The recommended storage temperature is generally between 15–25 °C.[2] Proper storage is crucial to maintain its potency, prevent contamination, extend its shelf life, and avoid clumping.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used. Facilities should be equipped with an eyewash station and a safety shower.

Q4: Is this compound soluble in water?

A4: Yes, this compound is soluble in water. Its solubility is pH-dependent, with better solubility in neutral to alkaline water (pH 7–10). In acidic conditions (pH < 5), it can precipitate out of solution. The quality of the this compound, particularly its humic acid content, can also affect its solubility.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in laboratory experiments.

Issue 1: Incomplete Dissolution or Presence of Insoluble Residue
  • Possible Cause 1: Low pH of the solvent.

    • Solution: this compound is more soluble in neutral to alkaline conditions. Ensure the pH of your water or buffer is 7 or above. If necessary, adjust the pH with a dilute solution of sodium hydroxide.

  • Possible Cause 2: Low-quality this compound.

    • Solution: Lower-grade products may contain insoluble impurities. If complete dissolution is critical for your experiment, consider using a higher-purity grade of this compound.

  • Possible Cause 3: Insufficient mixing or time.

    • Solution: Allow for adequate mixing time. Gentle warming to around 37°C or brief sonication can aid in dissolution. For stock solutions, stirring overnight is a common practice to ensure complete dissolution.

Issue 2: Precipitation of this compound from Solution
  • Possible Cause 1: Acidification of the solution.

    • Solution: The most common cause of precipitation is a drop in pH. Avoid adding acidic reagents directly to a concentrated solution of this compound. If you need to lower the pH, do so gradually by adding the acid dropwise while vigorously stirring.

  • Possible Cause 2: Presence of divalent cations.

    • Solution: Divalent cations such as Ca²⁺ and Mg²⁺ can sometimes cause precipitation. If you suspect this is an issue, consider using deionized water and avoiding buffers containing high concentrations of these ions.

  • Possible Cause 3: "Salting out" effect.

    • Solution: High concentrations of other salts in the solution can reduce the solubility of this compound. If you observe precipitation after adding other salts, you may need to decrease the concentration of either the this compound or the other salts.

Issue 3: Inconsistent Experimental Results
  • Possible Cause 1: Variability between batches of this compound.

    • Solution: Humic acid is a complex natural mixture, and its composition can vary between sources and batches. For long-term studies, it is advisable to purchase a larger quantity from a single lot to ensure consistency.

  • Possible Cause 2: Degradation of stock solutions.

    • Solution: It is recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, they should be kept at -20°C for up to several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueNotes
Water Solubility 33.3 mg/mLSolubility is pH-dependent.
Recommended Storage Temperature 15 - 25 °CStore in a cool, dry place.
Melting Point >300 °C
pH of Solution 9 - 11For a standard solution.

Experimental Protocols

Protocol for Preparation of a 10 mg/mL Stock Solution of this compound

This protocol describes the preparation of a sterile stock solution suitable for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, sterile deionized water

  • Sterile 50 mL conical tube

  • Sterile magnetic stir bar and stir plate

  • pH meter

  • 1 M sterile NaOH solution

  • 0.22 µm sterile syringe filter

  • Sterile storage tubes

Procedure:

  • In a sterile biological safety cabinet, weigh out 500 mg of this compound powder and transfer it to the 50 mL conical tube.

  • Add a sterile magnetic stir bar to the tube.

  • Add 40 mL of sterile deionized water to the tube.

  • Place the tube on a magnetic stir plate and stir the solution. The solution will appear dark brown to black.

  • Check the pH of the solution. If the pH is below 7, add 1 M sterile NaOH dropwise while stirring until the pH is between 7.0 and 7.5.

  • Continue stirring until the this compound is completely dissolved. This may take several hours. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Once fully dissolved, remove the stir bar and adjust the final volume to 50 mL with sterile deionized water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Visualizations

Logical Workflow for Safe Handling and Storage

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Weigh Solid Weigh Solid Gather PPE->Weigh Solid Dissolve in Appropriate Solvent Dissolve in Appropriate Solvent Weigh Solid->Dissolve in Appropriate Solvent Store in Tightly Sealed Container Store in Tightly Sealed Container Dissolve in Appropriate Solvent->Store in Tightly Sealed Container Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Store in Tightly Sealed Container->Store in Cool, Dry, Well-Ventilated Area Clean Spills Promptly Clean Spills Promptly Store in Cool, Dry, Well-Ventilated Area->Clean Spills Promptly Dispose of Waste Properly Dispose of Waste Properly Clean Spills Promptly->Dispose of Waste Properly End End Dispose of Waste Properly->End Start Start Start->Assess Hazards

Caption: Workflow for the safe handling and storage of this compound.

Troubleshooting Precipitation Issues

G Troubleshooting Precipitation of this compound Precipitation Observed Precipitation Observed Check pH Check pH Precipitation Observed->Check pH Low pH (<7) Low pH (<7) Check pH->Low pH (<7) Yes Neutral/Alkaline pH (>=7) Neutral/Alkaline pH (>=7) Check pH->Neutral/Alkaline pH (>=7) No Adjust pH with dilute NaOH Adjust pH with dilute NaOH Low pH (<7)->Adjust pH with dilute NaOH Check for Divalent Cations Check for Divalent Cations Neutral/Alkaline pH (>=7)->Check for Divalent Cations Resolution Resolution Adjust pH with dilute NaOH->Resolution High Concentration of Divalent Cations High Concentration of Divalent Cations Check for Divalent Cations->High Concentration of Divalent Cations Yes Low/No Divalent Cations Low/No Divalent Cations Check for Divalent Cations->Low/No Divalent Cations No Use Deionized Water/EDTA Use Deionized Water/EDTA High Concentration of Divalent Cations->Use Deionized Water/EDTA Check for High Salt Concentration Check for High Salt Concentration Low/No Divalent Cations->Check for High Salt Concentration Use Deionized Water/EDTA->Resolution High Salt Concentration High Salt Concentration Check for High Salt Concentration->High Salt Concentration Yes Normal Salt Concentration Normal Salt Concentration Check for High Salt Concentration->Normal Salt Concentration No Dilute Solution Dilute Solution High Salt Concentration->Dilute Solution Consider Other Factors Consider Other Factors Normal Salt Concentration->Consider Other Factors Dilute Solution->Resolution

Caption: A flowchart for troubleshooting precipitation issues with this compound solutions.

Simplified Signaling Pathway of Humic Substances in Plants

G Simplified Signaling Pathway of Humic Substances in Plants Humic Substances Humic Substances Interaction with Root Cell Membrane Interaction with Root Cell Membrane Humic Substances->Interaction with Root Cell Membrane Hormone-like Activity (Auxin-like) Hormone-like Activity (Auxin-like) Interaction with Root Cell Membrane->Hormone-like Activity (Auxin-like) ROS Signaling ROS Signaling Interaction with Root Cell Membrane->ROS Signaling Changes in Gene Expression Changes in Gene Expression Hormone-like Activity (Auxin-like)->Changes in Gene Expression ROS Signaling->Changes in Gene Expression Improved Nutrient Uptake Improved Nutrient Uptake Changes in Gene Expression->Improved Nutrient Uptake Enhanced Stress Tolerance Enhanced Stress Tolerance Changes in Gene Expression->Enhanced Stress Tolerance Stimulation of Plant Growth Stimulation of Plant Growth Changes in Gene Expression->Stimulation of Plant Growth Root Development Root Development Stimulation of Plant Growth->Root Development

Caption: A simplified diagram illustrating the signaling pathways influenced by humic substances in plants.

References

Validation & Comparative

Validating the Biostimulant Effects of Humic Acid Sodium Salt on Crop Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Humic acid sodium salt, a derivative of humic substances, is increasingly utilized in agriculture as a biostimulant to enhance crop yield and improve soil health. This guide provides a comparative analysis of the efficacy of this compound against other biostimulants and conventional treatments, supported by experimental data. It is intended for researchers, scientists, and agricultural professionals to objectively evaluate its performance. Humic substances are known to stimulate plant growth by enhancing nutrient uptake, improving soil structure, and increasing microbial activity.[1]

Comparative Analysis of Crop Yield

The application of this compound has demonstrated positive effects on the yield of various crops. The following tables summarize quantitative data from multiple studies, comparing its performance with other biostimulants like seaweed extract and fulvic acid, as well as control groups.

CropTreatmentApplication RateYield Increase vs. ControlSource
Maize (Zea mays L. indentata) Humic Acid (Soil+Seed+Foliar)4 L da-1 (soil), 2% (seed), 0.7% (foliar)13.8%[2]
Humic Acid (Soil)4 L da-15.8%[2]
Control--[2]
Maize (Zea mays L.) Humic Acid + 75% NPK + BiofertilizersNot Specified3% (vs. 100% NPK)[3]
100% NPK286 kg N, 75 kg P2O5, 67 kg K2O ha-1-[3]
Summer Maize Humic Acid Coated Controlled-Release Fertilizer (HACRF)Not Specified4.8-5.1% (vs. CRF)[4]
Controlled-Release Fertilizer (CRF)Not Specified-[4]
Wheat (Triticum aestivum L.) Humic Biostimulator + Herbicide + FungicidesNot Specified8.2% (vs. control)[5]
Control--[5]
Barley (Hordeum vulgare) Humic Acid + 100% Recommended P4.75 kg/ha 64.69%[6][7]
Fulvic Acid + 100% Recommended P4.75 L/ha49.83%[6][7]
Control--[6][7]
Tomato (Solanum lycopersicum Mill.) Seaweed Extract (60 kg hm-2)60 kg hm-26.9%[8][9]
Control--[8][9]
Bengal Gram (Cicer arietinum) Humic Acid Granules (80 kg ha-1) + 100% NPK80 kg ha-114.3%[10]
Seaweed Extract Granules (80 kg ha-1) + 100% NPK80 kg ha-115.8%[10]
Control (100% NPK + FYM)--[10]

Experimental Protocols

To ensure the validity and reproducibility of biostimulant trials, a detailed and standardized experimental protocol is crucial. The following outlines a comprehensive methodology for assessing the effects of this compound on crop yield.

1. Experimental Design:

  • Layout: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of soil heterogeneity.[6]

  • Replicates: A minimum of three to four replications for each treatment is essential for statistical validity.[5]

  • Plot Size: The size of individual plots should be sufficient to obtain representative yield data and minimize edge effects.

  • Treatments:

    • Control (untreated)

    • This compound at varying concentrations

    • Alternative biostimulant(s) (e.g., seaweed extract, fulvic acid)

    • Standard fertilizer application (as a positive control)

2. Application of Biostimulants:

  • Method: Application methods can include soil drenching, foliar spray, or seed treatment, depending on the product's formulation and the crop.[2]

  • Timing: The timing of application should correspond to critical growth stages of the crop, such as seedling, vegetative, and flowering stages.[2]

  • Concentration: A range of concentrations should be tested to determine the optimal application rate.

3. Data Collection and Analysis:

  • Growth Parameters: Regular measurements of plant height, leaf area, and biomass should be recorded throughout the growing season.

  • Yield Parameters: At harvest, key yield components such as the number of fruits/grains per plant, weight of fruits/grains, and total yield per plot should be measured.[5]

  • Soil Analysis: Soil samples should be collected before and after the experiment to analyze changes in soil properties, such as organic matter content and nutrient availability.

  • Statistical Analysis: The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.[5]

Signaling Pathways and Mechanisms of Action

Humic substances, including this compound, exert their biostimulant effects through a complex network of signaling pathways within the plant. The primary mechanism involves the promotion of root growth and development, which enhances water and nutrient uptake.

Humic_Acid_Signaling_Pathway cluster_root_cell Plant Root Cell cluster_physiological_response Physiological Response HA Humic Acid Sodium Salt Receptor Cell Wall/ Membrane Receptors HA->Receptor Binds to H_ATPase H+-ATPase Activation Receptor->H_ATPase Auxin Auxin Signaling Receptor->Auxin Root_Growth Enhanced Root Growth (Lateral Roots, Root Hairs) H_ATPase->Root_Growth NO Nitric Oxide (NO) Production Auxin->NO Induces ROS Reactive Oxygen Species (ROS) Modulation Auxin->ROS Influences NO->H_ATPase Activates NO->Root_Growth Nutrient_Uptake Increased Nutrient and Water Uptake Root_Growth->Nutrient_Uptake Crop_Yield Improved Crop Yield Nutrient_Uptake->Crop_Yield

Caption: Signaling pathway of humic acid in plant root cells.

Humic substances interact with plant root cell membranes, activating H+-ATPase and influencing auxin signaling pathways.[11][12] This leads to the production of nitric oxide (NO) and modulation of reactive oxygen species (ROS), which are key signaling molecules in root development.[13] The resulting enhancement of lateral root and root hair formation improves the plant's ability to absorb water and nutrients, ultimately leading to increased crop yield.[14][15]

Conclusion

The experimental data presented in this guide validate the biostimulant effects of this compound on crop yield. Its application, particularly in combination with other agricultural inputs, can lead to significant improvements in productivity. The detailed experimental protocols and understanding of the underlying signaling pathways provide a robust framework for researchers and professionals to conduct further investigations and optimize the use of this promising biostimulant in sustainable agriculture.

References

Comparative analysis of humic acid sodium salt versus potassium humate for soil amendment.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of humic acid sodium salt (sodium humate) and potassium humate as soil amendments. The following sections detail their effects on soil properties and plant growth, supported by available experimental data, and outline the methodologies for conducting similar research.

Executive Summary

Both sodium humate and potassium humate are salts of humic acid, known for their ability to improve soil structure, enhance nutrient uptake, and promote plant growth. However, their agronomic suitability differs significantly. Potassium humate is generally considered superior for agricultural applications as it provides potassium, an essential macronutrient for plants, and helps mitigate soil salinity.[1][2] Conversely, the application of sodium humate carries the risk of increasing soil sodium levels, which can be detrimental to many plant species and soil health over time.[1][3]

Data Presentation: Comparative Performance

While direct, side-by-side quantitative experimental data from a single study is limited in publicly available literature, this section synthesizes typical results and expected outcomes based on numerous studies on humic substances. The following tables compare the general effects of sodium humate and potassium humate on key soil and plant parameters.

Table 1: Comparative Effects on Soil Physicochemical Properties

ParameterThis compound (Sodium Humate)Potassium HumateKey Considerations
Cation Exchange Capacity (CEC) IncreasesIncreases significantlyHumates have a high CEC (typically 150-600 cmolc/kg), which improves the soil's ability to retain and supply essential nutrients like calcium, magnesium, and potassium.[4][5]
Soil Structure Improves soil aggregationPromotes the formation of stable soil aggregatesBoth substances enhance soil porosity, aeration, and water infiltration.[1][5]
Water Retention Increases water holding capacityEnhances soil water retentionParticularly beneficial in sandy or drought-prone soils.[5]
Soil pH Can help neutralize acidic soilsActs as a pH buffer, effective in both acidic and alkaline soilsPotassium humate's buffering capacity creates a more favorable environment for nutrient availability and microbial activity.[1]
Soil Salinity (EC) May increase soil salinity due to sodium (Na+) accumulationHelps mitigate soil salinityPotassium (K+) can compete with sodium (Na+) for uptake by plants, reducing sodium toxicity.[1][3] Studies have shown potassium humate application can decrease soil electrical conductivity.

Table 2: Comparative Effects on Plant Growth and Nutrient Uptake

ParameterThis compound (Sodium Humate)Potassium HumateKey Considerations
Nutrient Supply Primarily supplies sodium, which is not an essential macronutrient for most plantsSupplies potassium (K+), a primary macronutrient vital for various plant functionsPotassium is crucial for enzyme activation, photosynthesis, and stress resistance.[1][6]
Nutrient Uptake (N, P, K) Can enhance the availability of other nutrientsSignificantly enhances the uptake of nitrogen, phosphorus, and potassiumHumic substances chelate micronutrients and improve the efficiency of fertilizers.[5][7][8]
Root Development Stimulates root growthPromotes vigorous root growth, including increased root length and densityEnhanced root systems improve water and nutrient absorption.[2][8]
Plant Biomass and Yield Can improve plant growth and yield under specific, non-saline conditionsConsistently associated with increased plant biomass and crop yieldsThe combined effect of improved soil health and potassium supply contributes to higher productivity.
Stress Tolerance May help plants handle some stresses, but can induce salt stressEnhances tolerance to various abiotic stresses like drought and salinityPotassium humate helps regulate stomatal opening and reduces sodium uptake.[9]

Experimental Protocols

Below are detailed methodologies for key experiments to compare the efficacy of sodium humate and potassium humate as soil amendments.

Experiment 1: Evaluation of Effects on Soil Physicochemical Properties

Objective: To quantify the impact of sodium humate and potassium humate on soil cation exchange capacity (CEC), organic matter content, pH, and electrical conductivity (EC).

Materials:

  • Test soil (e.g., sandy loam, clay loam)

  • This compound (powder or granular)

  • Potassium humate (powder or granular)

  • Control (no amendment)

  • Pots or field plots

  • Standard laboratory equipment for soil analysis (pH/EC meter, spectrophotometer, etc.)

Procedure:

  • Soil Preparation: Collect a bulk soil sample and homogenize it. Characterize the baseline properties of the soil.

  • Treatment Application:

    • Divide the soil into treatment groups: Control, Sodium Humate, and Potassium Humate.

    • Apply the humate products at a predetermined rate (e.g., 50 kg/ha , converted to a pot or plot scale).[10] Ensure even mixing of the amendments into the soil.

  • Incubation: Incubate the treated soils under controlled conditions (e.g., 25°C, 60% water holding capacity) for a specified period (e.g., 30, 60, and 90 days).

  • Sampling and Analysis:

    • At each time point, collect soil samples from each treatment group.

    • pH and EC: Measure using a 1:2.5 soil-to-water suspension.

    • Organic Matter: Determine by the Walkley-Black wet oxidation method.

    • CEC: Analyze using the ammonium (B1175870) acetate (B1210297) method.

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the mean values of the measured parameters across the different treatments.

Experiment 2: Assessment of Effects on Plant Growth and Nutrient Uptake

Objective: To measure the influence of sodium humate and potassium humate on the growth, biomass, and nutrient content of a model crop (e.g., maize, wheat).

Materials:

  • Seeds of the chosen crop

  • Pots filled with soil prepared as in Experiment 1

  • Greenhouse or controlled environment growth chamber

  • Nutrient solutions (if required)

  • Equipment for plant analysis (drying oven, analytical balance, ICP-OES or AAS for nutrient analysis)

Procedure:

  • Sowing and Germination: Sow a fixed number of seeds in each pot. Monitor and record the germination rate.

  • Growth Period: Grow the plants for a specified duration (e.g., 45-60 days). Maintain optimal watering and environmental conditions for all treatments.

  • Data Collection (during growth):

    • Measure plant height and stem diameter at regular intervals.

  • Harvesting:

    • At the end of the growth period, carefully harvest the plants.

    • Separate the shoots and roots.

    • Wash the roots to remove soil particles.

  • Biomass Measurement:

    • Record the fresh weight of the shoots and roots.

    • Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.[11]

  • Nutrient Analysis:

    • Grind the dried plant tissue.

    • Digest the samples using an appropriate acid digestion method.

    • Analyze the concentration of N, P, and K in the plant tissue using standard analytical techniques.

  • Data Analysis: Statistically compare the growth parameters, biomass, and nutrient uptake among the different treatment groups.

Mandatory Visualizations

Signaling Pathways

Humic substances are known to influence plant growth through complex signaling pathways, primarily involving hormone-like effects (especially auxin) and the modulation of reactive oxygen species (ROS).

Humic_Substance_Signaling cluster_humates Humic Substance Application cluster_plant Plant Response cluster_ros ROS Signaling cluster_hormone Hormone Signaling Humic Acid\nSodium Salt Humic Acid Sodium Salt ROS\n(e.g., H₂O₂) ROS (e.g., H₂O₂) Humic Acid\nSodium Salt->ROS\n(e.g., H₂O₂) modulates Potassium\nHumate Potassium Humate Potassium\nHumate->ROS\n(e.g., H₂O₂) modulates Auxin-like\nActivity Auxin-like Activity Potassium\nHumate->Auxin-like\nActivity stimulates Antioxidant\nEnzymes Antioxidant Enzymes ROS\n(e.g., H₂O₂)->Antioxidant\nEnzymes induces Plant\nGrowth Plant Growth Antioxidant\nEnzymes->Plant\nGrowth protects Gene\nExpression Gene Expression Auxin-like\nActivity->Gene\nExpression triggers Root\nDevelopment Root Development Gene\nExpression->Root\nDevelopment promotes Nutrient\nUptake Nutrient Uptake Nutrient\nUptake->Plant\nGrowth supports Root\nDevelopment->Nutrient\nUptake enhances

Caption: Humic substance-mediated signaling pathways in plants.

Experimental Workflow

The following diagram illustrates the workflow for a comparative study of this compound and potassium humate.

Experimental_Workflow A 1. Soil Collection and Homogenization B 2. Baseline Soil Analysis (pH, EC, OM, CEC) A->B C 3. Treatment Application - Control - Sodium Humate - Potassium Humate A->C D 4. Pot/Plot Setup and Incubation C->D E 5. Crop Sowing and Growth Monitoring D->E F 6. Data Collection - Soil Analysis (Post-incubation) - Plant Growth Metrics E->F G 7. Plant Harvest - Biomass Measurement - Nutrient Analysis E->G H 8. Statistical Analysis and Comparison F->H G->H

Caption: Workflow for comparing soil amendment performance.

References

Unveiling the Chelation Champions: A Comparative Analysis of Humic Acid Sodium Salt and Fulvic Acid for Nutrient Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between organic acids and essential nutrients is paramount. This guide provides a comprehensive comparison of the nutrient chelation efficacy of humic acid sodium salt and fulvic acid, supported by experimental data and detailed methodologies.

This report delves into the fundamental chemical properties and functional differences between this compound and fulvic acid, with a specific focus on their capacity to chelate, and thereby enhance the bioavailability of, essential mineral nutrients. The following sections present a quantitative comparison of their chelation capabilities, detailed protocols of the key experimental methods used to determine these properties, and a visual representation of the proposed mechanism of nutrient uptake facilitated by these natural chelators.

Structural and Functional Distinctions

Humic and fulvic acids are both humic substances, resulting from the decomposition of organic matter. However, they differ significantly in their molecular weight, oxygen content, and the number of functional groups, which in turn dictates their solubility and reactivity.[1][2]

  • Humic Acid: Characterized by a larger molecular weight (10,000-100,000 Da) and a more complex aromatic structure, humic acid is soluble in alkaline conditions.[1][2] Its larger size and abundance of carboxylic and phenolic groups contribute to a high binding capacity for certain metals.[1]

  • Fulvic Acid: With a lower molecular weight (1,000-10,000 Da), higher oxygen content, and a greater number of carboxyl groups, fulvic acid exhibits high solubility across all pH levels.[1][2] Its smaller size allows for more efficient penetration into plant tissues and cell membranes.[1]

Quantitative Comparison of Nutrient Chelation Efficacy

The efficacy of a chelating agent is often quantified by its stability constant (log K) with a specific metal ion. A higher log K value indicates a stronger and more stable chelate. The following tables summarize the comparative chelation performance of humic and fulvic acids with various essential micronutrients.

Table 1: Stability Constants (log K) of Humic Acid and Fulvic Acid with Divalent Metal Ions

Metal IonHumic Acid (log K)Fulvic Acid (log K)Reference
Fe (II)5.845.93[3][4]
Cu (II)5.975.96[3][4]
Mn (II)5.946.01[3][4]
Zn (II)5.845.89[3][4]

Data presented was determined at pH 7.0 and 30°C.[3][4]

Table 2: Comparative Metal Ion Removal from Water by Humic and Fulvic Acids

Metal IonHumic Acid (% Removal)Fulvic Acid (% Removal)Reference
Barium (Ba)≤0.1%34.22–37.77%[5]
Calcium (Ca)≤0.1%99.12–99.58%[5]
Strontium (Sr)≤0.1%97.89–98.12%[5]

Data reflects the use of 900 ppm of the respective humic substance in natural mineral water without pH adjustment.[5]

Table 3: Reduction of Bioavailable Heavy Metals in Soil

Heavy MetalHumic Acid Treatment (% Reduction)Fulvic Acid Treatment (% Reduction)Reference
Cadmium (Cd)40-55%65-78%[6]
Lead (Pb)40-55%65-78%[6]

Field trial results from Shandong Agricultural University.[6]

Experimental Protocols

The quantitative data presented above are primarily derived from two key experimental methodologies: the ion-exchange equilibrium method and potentiometric titration using ion-selective electrodes.

Ion-Exchange Equilibrium Method for Determining Stability Constants

This method is based on the principle of competitive binding of a metal ion between the chelating agent (humic or fulvic acid) and a cation exchange resin.

Protocol Outline:

  • Preparation of Solutions:

    • Stock solutions of the metal ion of interest (e.g., FeSO₄, CuSO₄, MnSO₄, ZnSO₄) of known concentration are prepared.

    • Solutions of humic acid and fulvic acid at various concentrations are prepared. A known molecular weight is assumed for calculation purposes (e.g., 1000 g/mol for humic acid and 700 g/mol for fulvic acid).[4]

    • A cation exchange resin (e.g., Amberlite IR-120) is prepared in its sodium form.[3][4]

  • Equilibration:

    • A known volume and concentration of the metal ion solution is added to a series of flasks.

    • Varying concentrations of the humic or fulvic acid solution are added to the flasks.

    • A fixed amount of the cation exchange resin is added to each flask.

    • The total volume is adjusted with a background electrolyte (e.g., KCl) to maintain constant ionic strength.[3][4]

    • A control series is prepared without the addition of humic or fulvic acid.

    • The flasks are shaken for a specific period to reach equilibrium.

  • Analysis:

    • The concentration of the metal ion remaining in the supernatant is determined using atomic absorption spectroscopy or another suitable analytical technique.

    • The amount of metal ion bound to the resin is calculated by difference.

  • Calculation of Stability Constant (log K):

    • The distribution coefficient (λ) of the metal ion between the resin and the solution is calculated for both the control (λ₀) and the experimental (λ) setups.

    • The stability constant (K) and the number of moles of the chelating agent complexed with one mole of the metal ion (x) are determined from the following equation: log((λ₀/λ) - 1) = log K + x log[A] where [A] is the concentration of the chelating agent.

    • A plot of log((λ₀/λ) - 1) versus log[A] yields a straight line where the y-intercept is log K and the slope is x.[4]

Potentiometric Titration with Ion-Selective Electrodes (ISE)

This technique involves monitoring the activity of free metal ions in a solution as a chelating agent is added.

Protocol Outline:

  • System Setup:

    • A thermostated reaction vessel is equipped with a pH electrode, an ion-selective electrode (ISE) specific to the metal ion being studied (e.g., Cu²⁺ ISE, Pb²⁺ ISE), and a reference electrode.[7][8]

    • The electrodes are connected to a potentiometer.

  • Titration Procedure:

    • A solution containing a known concentration of the metal ion and a background electrolyte is placed in the reaction vessel.

    • The solution is titrated with a standard solution of humic or fulvic acid of known concentration.

    • Simultaneously, a strong base (e.g., NaOH) is added to maintain a constant pH.[7]

    • The potential (mV) is recorded after each addition of the titrant.

  • Data Analysis and Stability Constant Calculation:

    • The potential readings from the ISE are used to calculate the concentration of the free metal ion at each point in the titration using a calibration curve.

    • The concentration of the complexed metal is determined by subtracting the free metal ion concentration from the total metal ion concentration.

    • The concentration of the unbound chelating agent is calculated based on the total concentration added and the amount complexed.

    • Various models, such as the Scatchard plot or the Hill plot, can be used to analyze the binding data and determine the stability constants.[9]

Mechanism of Nutrient Chelation and Uptake

The primary mechanism by which humic and fulvic acids enhance nutrient availability is through chelation, which prevents the precipitation of metal ions and maintains them in a soluble, plant-available form.[10][11][12] The smaller molecular size of fulvic acid also allows it to be more readily absorbed by plant roots, acting as a carrier for the chelated nutrients.[2][13][14]

The following diagram illustrates the proposed logical workflow of nutrient chelation and subsequent uptake by a plant.

Nutrient_Chelation_Uptake cluster_soil Soil Environment cluster_root Plant Root Nutrient Insoluble Nutrient (e.g., Metal Phosphate/Hydroxide) Chelation Nutrient->Chelation Chelation Chelator Humic/Fulvic Acid Chelator->Chelation ChelatedNutrient Soluble Chelated Nutrient (HA/FA-Metal Complex) RootSurface Root Surface ChelatedNutrient->RootSurface Transport to Root Chelation->ChelatedNutrient Transporter Ion Transporter/ Channel RootSurface->Transporter Release of Nutrient Ion (pH change, ligand exchange) Cell Root Cell Transporter->Cell Uptake into Cell PlantMetabolism Plant Metabolism Cell->PlantMetabolism Utilization Nutrient_Signaling_Pathway Nutrient Available Nutrient Ion (e.g., Ca²⁺, Fe²⁺) Receptor Membrane Receptor/ Sensor Nutrient->Receptor Binding Signal Signal Transduction Cascade (e.g., Ca²⁺ influx, Kinase activation) Receptor->Signal Activation TF Transcription Factors Signal->TF Activation Gene Nutrient Transporter Gene Expression TF->Gene Regulation Response Increased Nutrient Uptake Capacity Gene->Response Synthesis of Transporters

References

A comparative study of humic acid sodium salt from different natural sources (leonardite vs. peat).

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Humic Acid Sodium Salt from Leonardite and Peat

This compound, a key component of humic substances, is widely utilized in agriculture, environmental remediation, and various industrial applications. Its efficacy is intrinsically linked to its source material, which significantly influences its chemical structure, purity, and biological activity. This guide provides an objective comparison of this compound derived from two primary natural sources: leonardite and peat. The following sections present a detailed analysis based on experimental data, outlining the key differences in their physicochemical properties and biological performance, supplemented with detailed experimental protocols and visualizations.

Physicochemical Properties: A Tale of Two Origins

The fundamental differences between leonardite and peat-derived humic acids stem from their distinct geological and biological origins. Leonardite is a soft, earthy, low-rank coal, resulting from the prolonged chemical and biological humification of plant matter over millions of years. This extensive humification process leads to a more condensed and aromatic molecular structure. Peat, on the other hand, is formed from the partial decomposition of plant matter in waterlogged, anaerobic conditions over thousands of years, resulting in a less decomposed, more aliphatic structure.

These differences are quantitatively reflected in their elemental composition, humic acid content, and other key parameters as summarized in the tables below.

Table 1: Comparative Elemental Composition and Humic Acid Content

ParameterLeonardite-Derived Humic AcidPeat-Derived Humic AcidSource(s)
Humic Acid Content (%) 60 - 90%30 - 60%[1][2][3]
Carbon (C) (%) 48.60 - 55.2%Generally lower than leonardite[3]
Hydrogen (H) (%) 3.31 - 3.4%Generally higher than leonardite[3]
Nitrogen (N) (%) 0.8 - 1.2%Generally higher than leonardite[3]
Oxygen (O) (%) 23.73 - 38.1%Varies[3]
C/N Ratio 34.71 - 68.35~17.82[1]

Table 2: Key Physicochemical Characteristics

ParameterLeonardite-Derived Humic AcidPeat-Derived Humic AcidSource(s)
Molecular Structure Higher degree of aromaticity, more condensedMore aliphatic, less condensed[3]
Molecular Weight HigherLower[3][4]
Cation Exchange Capacity (CEC) High (~2.87 meq/g)Moderate to High[1][2][3]
Solubility Soluble in alkaline solutionsSoluble in alkaline solutions[1][2]
Predictability & Stability High predictability due to stabilityModerate predictability[1]
Biological and Chemical Activity

Both leonardite and peat-derived humic acids act as biostimulants, positively influencing plant growth and soil health.[5][6][7] They enhance nutrient uptake, improve soil structure, and increase stress tolerance in plants.[1][3][7] However, the differences in their chemical composition lead to variations in their activity.

  • Leonardite-Derived Humic Acid: Due to its high concentration of humic acids and high cation exchange capacity (CEC), leonardite is often considered the industry benchmark for effectiveness.[1] Its stable, condensed structure ensures a slow release of nutrients and long-lasting benefits to the soil.[1] The high aromaticity and abundance of carboxyl and phenolic groups contribute to its strong binding capacity for micronutrients, making them more available to plants.[1][7] Studies have shown that leonardite humic acid has a slightly higher potential for ameliorating soil salinity compared to peat-derived humic acid.[8]

  • Peat-Derived Humic Acid: While having a lower humic acid content, peat-derived products still significantly improve soil structure and water retention.[1] Their higher nitrogen content and more aliphatic nature can lead to quicker, though less persistent, effects on plant growth.[1][4] The biological activity of peat-derived humic acids can be more variable depending on the source and processing methods.[1]

The overall mechanism of action for humic substances involves complex interactions with the soil-plant system, including hormonal-like effects and the stimulation of soil microbial activity.[6][7]

cluster_soil Soil Environment cluster_plant Plant System HA Humic Acid (Leonardite or Peat) Nutrients Soil Nutrients (e.g., Fe, Zn, Mg) HA->Nutrients Chelation Microbes Soil Microorganisms HA->Microbes Stimulation Root Plant Root HA->Root Hormone-like Effect Nutrients->Root Increased Availability Uptake Enhanced Nutrient Uptake Root->Uptake Growth Improved Growth & Stress Tolerance Uptake->Growth

Caption: Mechanism of humic acid action in the soil-plant system.

Experimental Protocols

The data presented in this guide is derived from standard analytical methods for the characterization of humic substances. Below are detailed methodologies for key experiments.

Extraction of Humic Acid

A generalized workflow for the extraction and fractionation of humic substances is essential for their characterization. The standard method, recommended by the International Humic Substances Society (IHSS), involves alkaline extraction followed by acid precipitation.

Protocol:

  • Alkaline Extraction: The source material (leonardite or peat) is mixed with a 0.1 M NaOH solution under a N₂ atmosphere. The mixture is stirred for a minimum of 4 hours.

  • Centrifugation: The suspension is centrifuged at a high speed to separate the insoluble residue (humin) from the supernatant.

  • Acidification: The dark-colored supernatant, containing both humic and fulvic acids, is acidified to a pH of 1.0 with 6 M HCl while stirring.

  • Precipitation and Separation: Humic acid precipitates upon acidification. The mixture is allowed to stand for 12-16 hours. The solid humic acid is then separated from the supernatant (containing fulvic acid) by centrifugation.

  • Purification: The precipitated humic acid is repeatedly washed with a HCl/HF solution to minimize ash content, followed by dialysis against distilled water until free of chloride.

  • Sodium Salt Formation: The purified humic acid is neutralized with NaOH to form the sodium salt solution.

  • Drying: The final product is obtained by freeze-drying or oven-drying the sodium humate solution.

G Source Source Material (Leonardite/Peat) Extraction Alkaline Extraction (0.1 M NaOH) Source->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Acidification Acidification to pH 1.0 (6 M HCl) Centrifuge1->Acidification Soluble Extract Humin Humin (Residue) Centrifuge1->Humin Insoluble Centrifuge2 Centrifugation Acidification->Centrifuge2 FulvicAcid Fulvic Acid (Supernatant) Centrifuge2->FulvicAcid Soluble HumicAcid Humic Acid (Precipitate) Centrifuge2->HumicAcid Insoluble Purification Purification & Dialysis Neutralization Neutralization (NaOH) Purification->Neutralization Drying Drying Neutralization->Drying FinalProduct This compound Drying->FinalProduct HumicAcid->Purification

Caption: Generalized workflow for this compound extraction.

Physicochemical Characterization
  • Elemental Analysis (C, H, N, S): Performed using an automated elemental analyzer. The oxygen content is typically calculated by difference.

  • Spectroscopic Analysis:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify the main functional groups (e.g., carboxyl, phenolic, hydroxyl) present in the humic acid structure.[9]

    • ¹³C-NMR and ¹H-NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information on the carbon skeleton and the degree of aromaticity versus aliphaticity.[10][11]

  • Cation Exchange Capacity (CEC): Determined by methods such as the barium chloride (BaCl₂) compulsive exchange method or titration methods.

  • Potentiometric Titration: Used to determine the acidic functional group content and the acid-base buffering capacity of the humic acids.[10]

Conclusion

The choice between leonardite and peat as a source for this compound depends on the specific application and desired outcome. Leonardite offers a highly concentrated, stable, and predictable source of aromatic, high-molecular-weight humic acids, making it ideal for long-term soil conditioning and applications requiring high CEC.[1][3] Peat provides a source of more aliphatic, lower-molecular-weight humic acids that can offer more immediate, albeit less persistent, biostimulant effects.[1][3] For researchers and drug development professionals, understanding these intrinsic differences is crucial for selecting the appropriate material to achieve consistent and effective results in their studies and product formulations.

References

Synergistic Soil Revitalization: A Comparative Analysis of Humic Acid Sodium Salt and Biochar Co-Application

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synergistic effects of humic acid sodium salt and biochar, this guide offers researchers and soil scientists a comprehensive comparison of their combined application versus individual treatments for soil improvement. Featuring detailed experimental protocols, quantitative data summaries, and mechanistic diagrams, this document serves as a practical resource for designing and evaluating soil amendment strategies.

The conjunctive application of this compound and biochar has emerged as a promising strategy for enhancing soil health and fertility. This guide synthesizes findings from multiple studies to provide a clear comparison of the synergistic effects of these amendments on key soil physicochemical and biological properties. While both humic acid and biochar individually offer significant benefits, their combined use often results in amplified improvements, creating a more robust and resilient soil environment.

I. Comparative Performance Analysis

The co-application of this compound and biochar has demonstrated significant synergistic effects on various soil parameters compared to their individual applications. The following tables summarize quantitative data from diverse experimental settings, highlighting the enhanced efficacy of the combined treatment.

Table 1: Effects on Soil Physicochemical Properties
ParameterControlHumic Acid (HA)Biochar (BC)HA + BC% Improvement (HA+BC vs. Best Single)Source
pH 7.72-7.757.780.39% (vs. BC)[1]
Electrical Conductivity (EC) (dS m⁻¹) 0.217-0.2390.2515.02% (vs. BC)[1]
Soil Organic Carbon (SOC) (%) 0.49-0.620.689.68% (vs. BC)[1]
Cation Exchange Capacity (CEC) (cmol(+) kg⁻¹) 15.6116.8417.4018.234.77% (vs. BC)[1]
Soil Water Content (%) 15.2-21.527.427.44% (vs. BC)[2]
Soil Bulk Density (g cm⁻³) 1.451.411.381.324.35% (vs. BC)[3]
Table 2: Effects on Plant Growth and Nutrient Uptake
ParameterControlHumic Acid (HA)Biochar (BC)HA + BC% Improvement (HA+BC vs. Best Single)Source
Pak Choi Dry Weight ( g/pot ) 2.23.14.55.113.33% (vs. BC)[4]
Cotton Seedling Emergence Rate (%) 75.381.284.592.49.35% (vs. BC)[5]
Maize Plant Height (cm) 1201351421559.15% (vs. BC)[6]
Lettuce Aboveground Biomass (dry weight, g) 1.51.82.12.519.05% (vs. BC)[7]
Soil Available Phosphorus (mg kg⁻¹) 15.818.220.524.720.49% (vs. BC)[4]
Soil Nitrate Nitrogen (mg kg⁻¹) 8.7310.111.512.69.57% (vs. BC)[2]

II. Mechanistic Synergy: A Visual Representation

The enhanced performance of the combined application of humic acid and biochar stems from their complementary modes of action. The following diagram illustrates the proposed synergistic mechanisms.

Synergistic_Effects cluster_soil Soil Improvement Mechanisms cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_biological Biological Properties cluster_outcome Overall Outcome HA Humic Acid Sodium Salt BC Biochar HA->BC Synergistic Interaction Aggregation Improved Soil Aggregation HA->Aggregation Acts as a binding agent CEC Increased CEC HA->CEC Carboxyl and phenolic groups Nutrient_Availability Enhanced Nutrient Availability HA->Nutrient_Availability Chelates micronutrients Microbial_Activity Stimulated Microbial Activity HA->Microbial_Activity Provides carbon source Water_Retention Increased Water Retention BC->Water_Retention High surface area Porosity Enhanced Porosity BC->Porosity Porous structure BC->CEC Surface functional groups BC->Nutrient_Availability Adsorbs and slowly releases nutrients pH_Buffering pH Buffering BC->pH_Buffering Liming effect BC->Microbial_Activity Provides habitat Soil_Health Improved Soil Health Aggregation->Soil_Health Water_Retention->Soil_Health Porosity->Soil_Health CEC->Soil_Health Plant_Growth Enhanced Plant Growth Nutrient_Availability->Plant_Growth pH_Buffering->Soil_Health Enzyme_Activity Increased Enzyme Activity Microbial_Activity->Enzyme_Activity Enzyme_Activity->Nutrient_Availability Soil_Health->Plant_Growth

Caption: Synergistic mechanisms of humic acid and biochar for soil improvement.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

A. Pot Experiment for Assessing Soil Physicochemical Properties and Plant Growth

This protocol outlines a typical pot experiment to evaluate the effects of humic acid and biochar on soil properties and plant performance.

Pot_Experiment_Workflow start Start: Soil Collection & Preparation treatment Treatment Application: - Control - Humic Acid (HA) - Biochar (BC) - HA + BC start->treatment potting Pot Filling & Sowing treatment->potting incubation Incubation/Growth Period (e.g., 60 days) potting->incubation harvest Plant Harvest & Biomass Measurement incubation->harvest soil_sampling Soil Sampling from Pots incubation->soil_sampling data Data Analysis & Interpretation harvest->data analysis Soil Physicochemical & Biological Analysis soil_sampling->analysis analysis->data

Caption: Workflow for a typical pot experiment.

1. Soil and Amendment Preparation:

  • Soil: Collect topsoil (0-20 cm) from the target field. Air-dry the soil, remove stones and plant debris, and sieve through a 2 mm mesh. Analyze baseline physicochemical properties.

  • Biochar: Produce biochar from a specified feedstock (e.g., rice husk, wood chips) at a defined pyrolysis temperature (e.g., 400-550°C).[8] Characterize the biochar for pH, EC, ash content, and surface area.

  • This compound: Use a commercial this compound product with known purity and composition.[7]

2. Experimental Design and Treatments:

  • Employ a completely randomized design with multiple replications (typically 3-4) for each treatment.

  • Treatments:

    • Control (CK): Soil only.

    • Humic Acid (HA): Soil + humic acid at a specified rate (e.g., 1.5 g/kg soil).[4]

    • Biochar (BC): Soil + biochar at a specified rate (e.g., 2% w/w).[4]

    • Combined (HA + BC): Soil + humic acid + biochar at the specified rates.

3. Pot Setup and Plant Cultivation:

  • Fill plastic pots (e.g., 5 kg capacity) with the prepared soil-amendment mixtures.

  • Sow seeds of a test crop (e.g., pak choi, maize, lettuce) at a uniform depth and density.[4][6][7]

  • Maintain optimal growing conditions (e.g., temperature, light, and moisture) in a greenhouse or growth chamber. Water the pots regularly to maintain a certain percentage of water holding capacity.

4. Data Collection and Analysis:

  • Plant Growth: At the end of the experiment (e.g., after 60 days), harvest the plants. Measure plant height, shoot and root fresh and dry biomass.

  • Soil Analysis: After harvesting, collect soil samples from each pot. Analyze for pH, EC, soil organic carbon (SOC), cation exchange capacity (CEC), and available nutrients (N, P, K).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine the significance of differences between treatments. Use a post-hoc test (e.g., Tukey's HSD) for pairwise comparisons.

B. Field Trial for Long-Term Soil Improvement Assessment

This protocol describes a field trial to evaluate the long-term synergistic effects of humic acid and biochar under real-world agricultural conditions.

1. Site Selection and Baseline Characterization:

  • Select a field with relatively uniform soil properties.

  • Conduct a thorough baseline soil survey, collecting composite soil samples from the experimental area to determine initial physicochemical and biological characteristics.

2. Experimental Design and Plot Layout:

  • Use a randomized complete block design (RCBD) with at least three replications to account for field variability.

  • Establish individual plots of a specific size (e.g., 4m x 4m) with buffer zones between plots to prevent cross-contamination.[2]

3. Treatment Application:

  • Treatments:

    • Control (CK): No amendments.

    • Humic Acid (HA): Apply humic acid at a rate of, for example, 75 kg ha⁻¹.[5]

    • Biochar (BC): Apply biochar at a rate of, for example, 12 t ha⁻¹.[2]

    • Combined (HA + BC): Apply both amendments at the specified rates.

  • Broadcast the amendments evenly on the soil surface and incorporate them into the topsoil (e.g., 0-20 cm) using tillage equipment.[9]

4. Crop Management:

  • Cultivate a target crop (e.g., cotton, maize) following standard agricultural practices for the region regarding planting, irrigation, fertilization, and pest control.

5. Sampling and Analysis:

  • Soil Sampling: Collect soil samples from each plot at different growth stages of the crop and after harvest. Analyze for the same parameters as in the pot experiment.

  • Plant Sampling: Collect plant tissue samples at key growth stages to determine nutrient uptake. At maturity, measure crop yield and biomass.

  • Long-Term Monitoring: Continue the trial for multiple growing seasons to assess the long-term impacts of the amendments.

6. Data Analysis:

  • Analyze the collected data using appropriate statistical methods for RCBD to evaluate the effects of the treatments on soil properties, crop growth, and yield over time.

IV. Conclusion

The synergistic application of this compound and biochar presents a highly effective approach for comprehensive soil improvement. The combined treatment consistently outperforms the individual application of either amendment across a range of soil types and cropping systems. The complementary mechanisms of action, where humic acid enhances nutrient availability and microbial activity while biochar improves soil structure and water retention, create a robust foundation for sustainable agricultural productivity. The detailed protocols provided in this guide offer a framework for researchers to further explore and optimize the co-application of these valuable soil conditioners.

References

Assessing the Cost-Effectiveness of Sodium Humate in Large-Scale Agriculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and economically viable agricultural practices has led to a growing interest in soil amendments that can enhance crop productivity while minimizing environmental impact. Sodium humate, a salt of humic acid, has emerged as a promising biostimulant. This guide provides an objective comparison of sodium humate with other common soil amendments, supported by experimental data, to assess its cost-effectiveness in large-scale agriculture.

Executive Summary

Sodium humate has demonstrated the potential to significantly improve soil health and crop yields. Its application can lead to enhanced nutrient uptake, improved soil structure, and increased stress tolerance in plants. When compared to other amendments like biochar and compost, sodium humate is typically applied at much lower rates, which can translate to lower application costs. However, the initial cost of the product and the variability in crop responses necessitate a careful cost-benefit analysis for specific agricultural contexts. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid in this assessment.

Performance and Cost Comparison of Soil Amendments

The following tables summarize the application rates, yield increases, and estimated costs of sodium humate, biochar, and compost for various crops. It is important to note that these values can vary significantly based on soil type, climate, crop variety, and specific product formulations.

AmendmentCropApplication RateYield Increase (%)Estimated Material Cost (USD/ha)
Sodium Humate Green Pepper5 kg/ha 13.6%[1]$50 - $150
Various Crops-10-25% (in stressed soils)[2]-
Biochar Silage Corn10 tons/ha11%[3]$3,500 - $10,000
Okra30 tonnes/ha35-41%$10,500 - $30,000
Corn10 tons/ha35.56%[4]$3,500 - $10,000
Compost Corn7.6 t/ha12.6% (biomass)[5]$200 - $600
Corn20 tons/acre (approx. 49 t/ha)Highest yields in most years$1,000 - $3,000

Note: Costs are estimates and can vary widely based on supplier, location, and quality.

Detailed Experimental Protocols

To ensure the reproducibility and verification of the findings presented, detailed methodologies for key experiments are provided below.

Protocol 1: Field Evaluation of Sodium Humate on Crop Yield and Soil Health

Objective: To determine the effect of different application rates of sodium humate on the yield and key soil health indicators of a specific crop (e.g., corn).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4).

  • Treatments:

    • Control (no amendment)

    • Sodium Humate - Low application rate (e.g., 2.5 kg/ha )

    • Sodium Humate - Medium application rate (e.g., 5 kg/ha )

    • Sodium Humate - High application rate (e.g., 10 kg/ha )

    • Standard fertilizer application (as per soil test recommendations)

    • Standard fertilizer + Sodium Humate (at medium rate)

  • Plot Size: Standardized plot dimensions (e.g., 5m x 6m) with buffer zones to prevent cross-contamination.

Procedure:

  • Site Selection and Preparation: Select a field with uniform soil characteristics. Conduct baseline soil testing to determine initial nutrient levels, pH, organic matter content, and cation exchange capacity (CEC). Prepare the field according to standard agricultural practices for the chosen crop.

  • Amendment Application: Weigh the required amount of sodium humate for each plot. Apply the granular or powdered form evenly over the soil surface and incorporate it into the top 10-15 cm of soil using appropriate tillage equipment. For soluble forms, apply through the irrigation system (fertigation).

  • Planting and Crop Management: Plant the selected crop at the recommended seeding rate. Manage all plots uniformly throughout the growing season in terms of irrigation, pest control, and weed management, following local best practices.

  • Data Collection:

    • Plant Growth Parameters: At regular intervals, measure plant height, leaf area index, and chlorophyll (B73375) content.

    • Yield Data: At harvest, measure the total biomass and grain yield from the central rows of each plot to minimize edge effects.

    • Soil Analysis: Collect soil samples from each plot at the end of the growing season and analyze for changes in pH, organic matter, nutrient availability, and CEC.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Protocol 2: Assessing Nutrient Uptake in Plants Treated with Sodium Humate

Objective: To quantify the effect of sodium humate on the uptake of essential nutrients (N, P, K) by plants in a controlled environment.

Experimental Design:

  • Design: Completely Randomized Design (CRD) with multiple replications.

  • Setup: Pot experiment in a greenhouse or growth chamber.

  • Treatments:

    • Control (nutrient solution only)

    • Nutrient solution + Sodium Humate (at different concentrations, e.g., 50, 100, 200 mg/L)

Procedure:

  • Plant Material and Growth Medium: Germinate seeds of a model plant (e.g., tomato, wheat) in an inert medium like perlite (B1173460) or vermiculite. Transplant uniform seedlings into hydroponic containers filled with a standard nutrient solution (e.g., Hoagland solution).

  • Treatment Application: Add the specified concentrations of sodium humate to the nutrient solutions of the respective treatment groups.

  • Growth Conditions: Maintain optimal growth conditions (light, temperature, humidity) in the greenhouse or growth chamber.

  • Sample Collection: After a predetermined growth period (e.g., 4-6 weeks), harvest the plants. Separate the shoots and roots.

  • Biomass Measurement: Record the fresh and dry weight of the shoots and roots for each plant.

  • Nutrient Analysis:

    • Dry the plant tissues in an oven at 70°C until a constant weight is achieved.

    • Grind the dried tissue into a fine powder.

    • Digest the plant material using an appropriate acid digestion method.

    • Analyze the digest for nitrogen (Kjeldahl method), phosphorus (spectrophotometry), and potassium (flame photometry or ICP-OES).

  • Calculation of Nutrient Uptake: Calculate the total uptake of each nutrient by multiplying the nutrient concentration in the tissue by the total dry biomass of the plant.

  • Statistical Analysis: Use t-tests or ANOVA to compare the nutrient uptake between the control and sodium humate-treated plants.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Sodium Humate Application cluster_1 Plant Response Sodium Humate Sodium Humate Root System Root System Sodium Humate->Root System Direct Contact Hormone Synthesis Hormone Synthesis Root System->Hormone Synthesis Stimulates Auxin/Cytokinin-like activity Nutrient Transporters Nutrient Transporters Root System->Nutrient Transporters Increases membrane permeability Gene Expression Gene Expression Hormone Synthesis->Gene Expression Regulates growth-related genes Increased Nutrient Uptake Increased Nutrient Uptake Nutrient Transporters->Increased Nutrient Uptake Enhanced Growth & Yield Enhanced Growth & Yield Gene Expression->Enhanced Growth & Yield Increased Nutrient Uptake->Enhanced Growth & Yield

Caption: Signaling pathway of sodium humate's effect on plant growth.

G Field Selection & Baseline Soil Analysis Field Selection & Baseline Soil Analysis Experimental Design (RCBD) Experimental Design (RCBD) Field Selection & Baseline Soil Analysis->Experimental Design (RCBD) Plot Layout & Preparation Plot Layout & Preparation Experimental Design (RCBD)->Plot Layout & Preparation Treatment Application (SH, Biochar, Compost, Control) Treatment Application (SH, Biochar, Compost, Control) Plot Layout & Preparation->Treatment Application (SH, Biochar, Compost, Control) Planting & Crop Management Planting & Crop Management Treatment Application (SH, Biochar, Compost, Control)->Planting & Crop Management In-season Data Collection (Growth Metrics) In-season Data Collection (Growth Metrics) Planting & Crop Management->In-season Data Collection (Growth Metrics) Harvest & Yield Measurement Harvest & Yield Measurement In-season Data Collection (Growth Metrics)->Harvest & Yield Measurement Post-harvest Soil Analysis Post-harvest Soil Analysis Harvest & Yield Measurement->Post-harvest Soil Analysis Data Analysis (ANOVA) Data Analysis (ANOVA) Post-harvest Soil Analysis->Data Analysis (ANOVA) Cost-Effectiveness Assessment Cost-Effectiveness Assessment Data Analysis (ANOVA)->Cost-Effectiveness Assessment

Caption: Experimental workflow for a comparative field trial of soil amendments.

Conclusion

The decision to incorporate sodium humate into large-scale agricultural operations requires a thorough evaluation of its cost-effectiveness relative to other available soil amendments. While the initial investment in sodium humate may be a consideration, its potential for long-term soil improvement, increased nutrient use efficiency, and enhanced crop yields presents a compelling case for its adoption.[6] The data and protocols provided in this guide offer a framework for researchers and agricultural professionals to conduct their own assessments and make informed decisions based on specific field conditions and economic realities. The hormone-like activity of humic substances, including sodium humate, suggests a direct influence on plant metabolic processes, which can lead to more resilient and productive crops.[7] Further research, particularly direct comparative trials under varied agro-ecological conditions, will be crucial in fully elucidating the economic and agronomic benefits of sodium humate in modern agriculture.

References

A Comparative Guide to Analytical Methods for the Characterization of Humic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four key analytical methods for the characterization of humic acid sodium salt: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Size-Exclusion Chromatography (SEC), and Elemental Analysis (CHN). Understanding the principles, protocols, and data outputs of each technique is crucial for robust quality control and in-depth structural elucidation in research and development. This document outlines detailed experimental protocols, presents comparative data in a structured format, and illustrates the cross-validation workflow.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the type of quantitative and qualitative data obtained from each analytical method, highlighting their complementary nature in the comprehensive characterization of this compound.

Analytical MethodParameter MeasuredTypical Quantitative DataQualitative Information Provided
UV-Vis Spectroscopy Absorbance of UV and visible lightE4/E6 ratio (absorbance at 465 nm / 665 nm), Specific UV Absorbance (SUVA₂₅₄)Degree of aromaticity, indication of molecular weight, presence of chromophores.[1][2][3]
FTIR Spectroscopy Infrared radiation absorption by molecular bondsNot typically quantitativeIdentification of functional groups (e.g., carboxyl, hydroxyl, aromatic C=C).[1][4][5][6]
Size-Exclusion Chromatography (SEC) Hydrodynamic volume of moleculesMolecular weight distribution (Mw, Mn), Polydispersity Index (PDI)Purity of the sample, presence of aggregates or fragments.
Elemental Analysis (CHN) Percentage of Carbon, Hydrogen, and Nitrogen%C, %H, %NAtomic ratios (e.g., C/N, H/C), insight into the elemental composition and degree of humification.[4][7]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: This technique measures the absorbance of light in the UV-visible region by chromophores within the humic acid structure. The absorbance at specific wavelengths can be used to infer properties like aromaticity and molecular weight.[8]

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as 0.05 M sodium bicarbonate or deionized water, at a concentration of 100 mg/L.[1][9]

  • Standard Solutions: Prepare a series of standard solutions of known concentrations by diluting the stock solution.[9][10]

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer and allow it to warm up.

  • Measurement:

    • Scan the absorbance of the standard and sample solutions over a wavelength range of 200-800 nm using a quartz cuvette.[3]

    • Record the absorbance at 465 nm and 665 nm to calculate the E4/E6 ratio.[2][9]

    • Record the absorbance at 254 nm for the determination of SUVA₂₅₄.[1]

  • Data Analysis: Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm. A lower ratio generally indicates a higher degree of aromatic condensation.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds.[1][5]

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Dry the this compound sample to remove moisture.

    • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) to a fine powder.[1][6]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

  • Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Measurement:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[1][6]

    • Collect multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch around 3400 cm⁻¹, C=O stretch of carboxyl groups around 1710 cm⁻¹, and aromatic C=C vibrations around 1600 cm⁻¹).[2]

Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column first, while smaller molecules penetrate the pores of the stationary phase and elute later. This allows for the determination of the molecular weight distribution of the sample.

Protocol:

  • System Preparation:

    • Select an appropriate SEC column with a suitable pore size for the expected molecular weight range of the humic acid.

    • Equilibrate the column with a filtered and degassed mobile phase (e.g., 0.1 M phosphate (B84403) buffer with 0.1 M NaCl, pH 7.0).[11][12]

  • Calibration:

    • Prepare a series of molecular weight standards (e.g., proteins or polystyrene sulfonates) with known molecular weights that bracket the expected range of the sample.

    • Inject the standards and record their elution volumes.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Sample Analysis:

    • Dissolve the this compound sample in the mobile phase and filter it through a 0.45 µm filter to remove particulates.

    • Inject the sample onto the equilibrated column.

    • Monitor the elution profile using a suitable detector (e.g., UV or refractive index).

  • Data Analysis:

    • Determine the elution volume of the sample peak(s).

    • Use the calibration curve to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

Elemental Analysis (CHN)

Principle: This technique determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample through combustion. The sample is burned in an oxygen atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.[13]

Protocol:

  • Sample Preparation:

    • Dry the this compound sample to a constant weight to remove any moisture.

    • Accurately weigh 1-3 mg of the homogenized sample into a tin capsule.[14]

  • Instrument Setup:

    • Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

  • Measurement:

    • Introduce the encapsulated sample into the combustion chamber of the analyzer.

    • The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Analysis:

    • The instrument software will provide the weight percentages of C, H, and N.

    • Calculate atomic ratios such as C/N and H/C to gain insights into the structure and origin of the humic acid.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound characterization.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Acquisition cluster_interpretation Cross-Validation and Interpretation HumicAcid This compound Sample UVVis UV-Vis Spectroscopy HumicAcid->UVVis FTIR FTIR Spectroscopy HumicAcid->FTIR SEC Size-Exclusion Chromatography HumicAcid->SEC CHN Elemental Analysis HumicAcid->CHN UVVis_Data E4/E6 Ratio, SUVA UVVis->UVVis_Data FTIR_Data Functional Groups FTIR->FTIR_Data SEC_Data Molecular Weight Distribution SEC->SEC_Data CHN_Data Elemental Composition (C, H, N) CHN->CHN_Data Comparison Comparative Analysis UVVis_Data->Comparison FTIR_Data->Comparison SEC_Data->Comparison CHN_Data->Comparison Interpretation Comprehensive Characterization Comparison->Interpretation

Caption: Cross-validation workflow for humic acid characterization.

SignalingPathways cluster_input Input cluster_methods Analytical Methods cluster_output Characterization Data cluster_synthesis Data Synthesis Sample Humic Acid Sodium Salt Method1 Spectroscopy (UV-Vis, FTIR) Sample->Method1 Method2 Chromatography (SEC) Sample->Method2 Method3 Elemental Analysis (CHN) Sample->Method3 Data1 Structural Info (Functional Groups, Aromaticity) Method1->Data1 Data2 Size & Purity (Molecular Weight) Method2->Data2 Data3 Composition (Elemental Ratios) Method3->Data3 Synthesis Integrated Characterization Profile Data1->Synthesis Data2->Synthesis Data3->Synthesis

Caption: Logical relationship of analytical data synthesis.

References

Evaluating the Long-Term Impacts of Sodium Humate Application on Soil Microbial Communities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of soil amendments to enhance fertility and improve crop yields is a cornerstone of modern agriculture. Among the various organic amendments, sodium humate has garnered significant attention for its potential to positively influence soil health. This guide provides a comprehensive comparison of the long-term impacts of sodium humate on soil microbial communities versus other common organic amendments like compost and farmyard manure. The information presented is synthesized from various scientific studies to provide a clear, data-driven overview for researchers and professionals in relevant fields.

Executive Summary

Long-term studies suggest that the application of sodium humate and other organic amendments generally enhances soil microbial biomass, enzyme activity, and microbial diversity. While extensive, multi-decade comparative data focusing specifically on sodium humate is limited, shorter-term studies (2-4 years) on humic substances and longer-term studies on other organic materials provide valuable insights. Sodium humate appears to stimulate microbial activity and can alter the community structure, favoring beneficial microorganisms. Its effects are comparable to, and in some cases may complement, those of traditional amendments like compost and manure.

Comparative Analysis of Long-Term Effects

The following tables summarize quantitative data from various studies, comparing the long-term effects of sodium humate (or closely related humic acids) with other organic amendments on key soil microbial parameters.

Table 1: Impact on Soil Microbial Biomass (Carbon and Nitrogen)

TreatmentDuration of StudySoil TypeMicrobial Biomass Carbon (MBC)Microbial Biomass Nitrogen (MBN)Reference
Lignite Humic Acid 4 yearsAeolian Sandy SoilIncreasedIncreased[1]
Compost >5 yearsVariousIncreased by up to 100%Data not consistently reported[2]
Farmyard Manure 29 yearsSandy LoamIncreasedData not consistently reported[3]
Control (No Amendment) N/AN/ABaselineBaselineN/A

Note: Data for Lignite Humic Acid is used as a proxy for sodium humate due to the limited availability of long-term studies on the latter.

Table 2: Impact on Soil Enzyme Activities

TreatmentDuration of StudySoil TypeUrease ActivityPhosphatase ActivityReference
Lignite Humic Acid 4 yearsAeolian Sandy SoilIncreasedNo significant effect on alkaline phosphatase[1]
Compost/Vermicompost 3 yearsN/AIncreasedIncreased[4]
Farmyard Manure 29 yearsSandy LoamIncreasedIncreased[3]
Control (No Amendment) N/AN/ABaselineBaselineN/A

Note: Data for Lignite Humic Acid is used as a proxy for sodium humate.

Table 3: Impact on Soil Microbial Diversity

TreatmentDuration of StudySoil TypeKey Findings on Microbial DiversityDiversity Indices (Shannon/Simpson)Reference
Lignite Humic Acid 4 yearsAeolian Sandy SoilEnhanced bacterial α-diversity; no significant effect on fungal diversity.Increased (Bacteria)[1]
Bio-Compost 25 yearsN/ASignificantly altered bacterial and fungal community composition.Increased (Bacteria & Fungi)[5]
Farmyard Manure 29 yearsSandy LoamAltered microbial community structure.Data not specified[3]
Control (No Amendment) N/AN/ABaseline community structure.BaselineN/A

Note: Data for Lignite Humic Acid is used as a proxy for sodium humate.

Mechanisms of Action: Sodium Humate's Influence on Soil Microbes

Sodium humate influences soil microbial communities through a variety of direct and indirect mechanisms. These include providing a source of carbon and energy for microorganisms, enhancing nutrient availability, and improving soil structure, which in turn creates a more favorable habitat for microbial life.[6][7] Some research suggests that sodium humate can selectively stimulate the growth of beneficial microbes, such as nitrogen-fixing bacteria and mycorrhizal fungi.[6]

cluster_sodium_humate Sodium Humate Application cluster_soil_properties Soil Physicochemical Properties cluster_microbial_response Soil Microbial Community Response cluster_ecosystem_impacts Ecosystem-Level Impacts sodium_humate Sodium Humate soil_structure Improved Soil Structure (Aggregation) sodium_humate->soil_structure binds soil particles nutrient_availability Increased Nutrient Availability (Chelation) sodium_humate->nutrient_availability chelates ions carbon_source Carbon & Energy Source sodium_humate->carbon_source microbial_growth Stimulation of Microbial Growth & Activity soil_structure->microbial_growth creates favorable habitat nutrient_availability->microbial_growth carbon_source->microbial_growth community_shift Alteration of Microbial Community Structure microbial_growth->community_shift enzyme_activity Enhanced Soil Enzyme Activity microbial_growth->enzyme_activity plant_growth Enhanced Plant Growth microbial_growth->plant_growth produces growth promoters nutrient_cycling Improved Nutrient Cycling community_shift->nutrient_cycling e.g., increased N-fixers enzyme_activity->nutrient_cycling nutrient_cycling->plant_growth

Caption: Signaling pathway of sodium humate's impact on soil microbial communities.

Experimental Protocols

A standardized workflow is crucial for accurately assessing the long-term impacts of soil amendments on microbial communities. The following sections detail common methodologies.

Experimental Design and Soil Sampling

Long-term field trials should be established with randomized block designs, including control plots (no amendment), sodium humate application plots, and plots for other amendments being compared. Soil samples should be collected periodically (e.g., annually) from the topsoil layer (e.g., 0-20 cm).

Analysis of Soil Microbial Biomass

Chloroform (B151607) Fumigation-Extraction (CFE) Method: This is a widely used method to estimate microbial biomass carbon (MBC) and nitrogen (MBN).

  • Principle: A soil sample is fumigated with chloroform, which lyses microbial cells. The carbon and nitrogen released from the lysed cells are extracted with a salt solution (e.g., K₂SO₄) and quantified. A parallel non-fumigated sample is also extracted to account for background levels of extractable C and N.

  • Protocol:

    • Divide fresh soil samples into two subsamples.

    • Place one subsample in a vacuum desiccator with chloroform and fumigate for 24 hours.

    • Remove the chloroform and extract both the fumigated and non-fumigated subsamples with 0.5 M K₂SO₄.

    • Analyze the extracts for total organic carbon and total nitrogen.

    • Calculate MBC and MBN using the difference between fumigated and non-fumigated samples and applying a correction factor.

Soil Enzyme Activity Assays

Urease Activity:

  • Principle: This assay measures the rate of urea (B33335) hydrolysis to ammonia (B1221849).

  • Protocol:

    • Incubate a known weight of soil with a urea solution and a buffer at a specific temperature and time.

    • Extract the ammonia produced with a KCl solution.

    • Determine the ammonia concentration colorimetrically.

Phosphatase Activity:

  • Principle: This assay measures the hydrolysis of an artificial phosphorus substrate (e.g., p-nitrophenyl phosphate) to p-nitrophenol.

  • Protocol:

    • Incubate a soil sample with a buffered solution of p-nitrophenyl phosphate (B84403).

    • Stop the reaction and extract the colored p-nitrophenol.

    • Measure the intensity of the color spectrophotometrically.

Analysis of Soil Microbial Community Structure

DNA Extraction from High-Humic-Acid Soils:

  • Challenge: Humic acids can co-extract with DNA and inhibit downstream molecular analyses like PCR.[8][9][10]

  • Modified Protocol:

    • Pre-lysis washing: Wash soil samples with a phosphate buffer to remove some of the soluble humic substances.[9]

    • Cell Lysis: Use a combination of physical (bead beating) and chemical (e.g., SDS-based lysis buffer) methods for efficient cell disruption.

    • Humic Acid Removal: Incorporate steps to precipitate or bind humic acids, such as the use of polyvinylpolypyrrolidone (PVPP) or specialized commercial kits designed for high-humic soils.[6][11]

16S rRNA Gene Sequencing:

  • Principle: This technique is used to assess bacterial and archaeal diversity by sequencing the hypervariable regions of the 16S ribosomal RNA gene.

  • Protocol:

    • Extract total DNA from soil samples using a humic-acid-removal protocol.

    • Amplify the 16S rRNA gene using universal primers.

    • Sequence the amplicons using a high-throughput sequencing platform.

    • Analyze the sequencing data using bioinformatics pipelines to determine taxonomic composition, alpha-diversity (e.g., Shannon and Simpson indices), and beta-diversity.

cluster_sampling Field & Sample Preparation cluster_analysis Laboratory Analysis cluster_biomass Microbial Biomass cluster_enzyme Enzyme Activity cluster_diversity Microbial Diversity cluster_data Data Interpretation field_sampling Long-Term Field Plots (Control, Na-Humate, Other Amendments) soil_collection Periodic Soil Sampling (e.g., 0-20 cm depth) field_sampling->soil_collection sample_prep Sieving & Homogenization soil_collection->sample_prep subsampling Subsampling for Different Analyses sample_prep->subsampling cfe Chloroform Fumigation- Extraction (CFE) subsampling->cfe urease Urease Assay subsampling->urease phosphatase Phosphatase Assay subsampling->phosphatase dna_extraction DNA Extraction (Humic Acid Removal) subsampling->dna_extraction mbc_mbn Quantify MBC & MBN cfe->mbc_mbn data_analysis Statistical Analysis mbc_mbn->data_analysis urease->data_analysis phosphatase->data_analysis pcr 16S rRNA Gene Amplification (PCR) dna_extraction->pcr sequencing High-Throughput Sequencing pcr->sequencing bioinformatics Bioinformatics Analysis (Diversity Indices, etc.) sequencing->bioinformatics bioinformatics->data_analysis comparison Comparative Evaluation of Long-Term Impacts data_analysis->comparison

Caption: Generalized experimental workflow for assessing soil amendment impacts.

Conclusion

The application of sodium humate demonstrates a positive long-term influence on soil microbial communities, promoting microbial biomass, enhancing certain enzyme activities, and altering community structure, often in favor of beneficial microorganisms. While direct, long-term (5+ years) comparative studies with other amendments like compost and manure are not abundant in the current scientific literature, the available evidence suggests that the effects of sodium humate are comparable and can contribute significantly to improving soil health. Future long-term, multi-treatment field trials are necessary to provide a more definitive quantitative comparison and to fully elucidate the sustained impacts of sodium humate on the soil microbiome. The provided experimental protocols offer a robust framework for conducting such vital research.

References

Replicating Antiviral Studies of Sodium Humate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of studies on the antiviral properties of sodium humate. It includes available experimental data, detailed methodologies for key experiments, and comparisons with other antiviral agents to aid in the replication and advancement of this research.

Sodium humate, a salt of humic acid, has demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. The primary mechanism of action is thought to be extracellular, where the negatively charged polyanionic molecules of humic acid bind to positively charged viral envelope glycoproteins. This interaction effectively blocks the virus from attaching to and entering host cells.[1] Some studies also suggest intracellular mechanisms, such as the inhibition of viral reverse transcriptase and RNA polymerase.[1][2] This guide synthesizes findings from key studies to provide a basis for future research and replication efforts.

Comparative Antiviral Activity of Humic Acid

Quantitative data from in vitro studies are summarized below, comparing the efficacy of humic acid against various viruses and alongside established antiviral drugs.

Table 1: Antiviral Activity of Humic Acid against Herpesviruses
VirusCell LineCompoundIC50 (µg/mL)IC90 (µg/mL)
Herpes Simplex Virus-1 (HSV-1) Human Foreskin FibroblastHumic Acid3.612.5
Acyclovir (B1169)0.10.4
Herpes Simplex Virus-2 (HSV-2) Human Foreskin FibroblastHumic Acid5.417.5
Acyclovir0.31.1
Varicella-Zoster Virus (VZV) Human Foreskin FibroblastHumic Acid15.050.0
Acyclovir0.51.8
Epstein-Barr Virus (EBV) DaudiHumic Acid12.525.0
Acyclovir1.55.0

Source: Data compiled from a 2002 study conducted by a contract lab for the National Institutes of Health (NIH).[1]

Table 2: Antiviral Activity of Humic Acid against Influenza A Virus
Virus StrainCell LineCompoundIC50 (µg/mL)
Influenza A/WSN/33 (H1N1) MDCKHumic Acid48.61 ± 7.32
RibavirinNot Reported

Source: Lu et al., 2002 and a 2002 NIH study.[1][2]

Table 3: Antiviral Activity of Humic Acid Analogues and Substances against HIV-1 and SARS-CoV-2
Virus StrainCell LineCompoundEC50/IC50/ID50
HIV-1 MT-2HS-1500 (Synthetic Humate)50-300 ng/mL (IC50)
HIV-1 CEM-SSHumic Materials0.37 - 1.4 mg/L (EC50)
SARS-CoV-2 (Alpha Variant) VeroE6Humic Substance Mixture*1740-fold dilution (ID50)

*Note: The study on SARS-CoV-2 used a mixture containing humic substances, ascorbic acid, Selenium, and Zinc ions; therefore, the ID50 is not specific to sodium humate alone.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific studies. Below are protocols derived from the available literature for key antiviral assays used in the evaluation of sodium humate.

Cytopathic Effect (CPE) Inhibition Assay for Herpesviruses

This assay determines the ability of a compound to prevent a virus from destroying a monolayer of host cells.

Materials:

  • Cell Line: Human Foreskin Fibroblast (HFF) cells[3]

  • Virus: Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)[3]

  • Test Compound: Sodium Humate

  • Control Compound: Acyclovir

  • Media: Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)[3]

  • Equipment: 96-well tissue culture plates, CO2 incubator (37°C)[3]

Procedure:

  • Cell Seeding: 24 hours prior to the assay, seed HFF cells into 96-well plates at a concentration of 2.5 x 10^5 cells/mL in 0.1 mL of MEM with 10% FBS. Incubate for 24 hours at 37°C in a CO2 incubator.[3]

  • Compound Dilution: On the day of the assay, prepare serial dilutions of sodium humate and acyclovir in MEM.[3]

  • Treatment and Infection: Remove the growth medium from the cells. Add 125 µL of the test compound dilutions to the first row of triplicate wells. Serially dilute the compounds 1:5 down the plate.[3] Add the appropriate virus dilution to the wells.

  • Incubation: Incubate the plates in a CO2 incubator at 37°C for 72 hours.[3]

  • Data Analysis: After incubation, observe the wells for the presence of viral cytopathic effect (CPE). The IC50 is calculated as the concentration of the compound that inhibits CPE by 50% compared to the virus control.[3]

Plaque Reduction Assay for Influenza Virus

This assay quantifies the reduction in the number of viral plaques (areas of cell death) in the presence of a test compound.

Materials:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells[3]

  • Virus: Influenza A virus

  • Test Compound: Sodium Humate

  • Control Compound: Ribavirin

  • Media: Minimum Essential Medium (MEM)

  • Overlay: Agarose or Avicel overlay

  • Equipment: 12-well plates, CO2 incubator (37°C)

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[3]

  • Infection: Prepare serial dilutions of the influenza virus. Infect the MDCK cell monolayers with the virus dilutions for 1 hour.

  • Treatment and Overlay: After the incubation period, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of sodium humate or ribavirin. The overlay solidifies and restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided.

antiviral_mechanism Virus Virus Particle (Positively Charged Glycoproteins) Binding Binding Virus->Binding Attachment Viral Attachment Virus->Attachment SodiumHumate Sodium Humate (Negatively Charged Polyanion) SodiumHumate->Binding HostCell Host Cell (Receptors) InhibitionNode Inhibition Binding->InhibitionNode Blocks Interaction Attachment->HostCell Entry Viral Entry Attachment->Entry Replication Viral Replication Entry->Replication InhibitionNode->Attachment

Extracellular antiviral mechanism of sodium humate.

cpe_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_incubation Day 2-5: Incubation cluster_analysis Day 5: Analysis p1 Seed host cells in 96-well plate p2 Incubate 24h p1->p2 a1 Prepare serial dilutions of Sodium Humate a2 Add dilutions to cells a1->a2 a3 Infect cells with virus a2->a3 i1 Incubate for 48-72h a3->i1 an1 Observe Cytopathic Effect (CPE) i1->an1 an2 Stain viable cells an1->an2 an3 Quantify and calculate IC50 an2->an3

References

A comparative review of the benefits of sodium humate and potassium humate in agriculture.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Performance, Mechanisms, and Experimental Evidence

The application of humic substances is a cornerstone of sustainable agriculture, aimed at enhancing soil health and improving crop productivity. Among the most common commercial formulations are sodium humate and potassium humate, both salts of humic acid. While chemically similar, their respective cationic components—sodium (Na+) versus potassium (K+)—lead to significant differences in their agricultural efficacy and impact on soil health. This guide provides a comparative review of their benefits, supported by experimental data and detailed methodologies, to inform researchers and agricultural scientists.

Core Comparison: Nutritional Value and Soil Impact

The fundamental difference between potassium humate and sodium humate lies in the cation bonded to the humic acid molecule. This distinction is critical for agricultural applications.

  • Potassium Humate: Delivers potassium, an essential macronutrient vital for numerous plant functions, including enzyme activation, photosynthesis, water regulation (stomata control), and stress resistance.[1] Its application not only conditions the soil through the action of humic acid but also provides a direct source of valuable plant nutrition.[1][2]

  • Sodium Humate: Supplies sodium, which is not an essential nutrient for most plants and can be toxic at high concentrations. Excessive sodium disrupts soil structure by causing the dispersion of clay particles, leading to compaction, reduced water infiltration, and poor aeration.[1] While it can improve soil in some contexts, its use carries a significant risk of inducing or exacerbating soil salinity, which is detrimental to crop growth.[2][3]

For most agricultural scenarios, potassium humate is the superior choice as it provides the dual benefits of soil conditioning from humic acid and essential nutrition from potassium, without the associated risks of sodium accumulation.[3]

Data Presentation: Performance in Experimental Trials

Quantitative data from various studies demonstrate the effects of both humates on crop performance. Due to a lack of direct side-by-side comparative trials in the literature, the data is presented separately to allow for an objective assessment of each compound's documented efficacy.

Table 1: Summary of Experimental Data on Potassium Humate

CropApplication Rate/MethodKey Quantitative ResultsReference(s)
Potato (Solanum tuberosum)16 kg/ha (Soil Application)- Tuber yield increased by up to 10.96% . - Tuber fresh weight increased by up to 10.95% . - Tuber dry weight increased by up to 14.43% .[4]
Faba Bean (Vicia faba L.)50 kg/ha (Soil Application)- Seed yield per hectare increased by 34.4% . - Shoot dry weight increased by up to 54.5% . - Number of pods per plant increased by 38.6% .[5]
Wheat (Triticum aestivum)10 mM K + 2 g/kg HA (Soil)- Shoot dry weight increased by 47% (salt-tolerant) and 43% (salt-sensitive) under salinity stress. - Root dry weight increased by 50% (salt-tolerant) and 38% (salt-sensitive) under salinity stress.[6]
Cotton (Gossypium)20 L/ha (Soil) + 200 mL/kg (Seed)- Seed cotton yield increased by 7.2% compared to control.[4]
Maize (Zea mays)100 kg/ha (Soil Application)- Shoot dry weight increased by 241% compared to control in saline-sodic soil. - Root dry weight increased by 315% compared to control in saline-sodic soil.[7]

Table 2: Summary of Experimental Data on Sodium Humate

CropApplication Rate/MethodKey Quantitative ResultsReference(s)
Green Pepper (Capsicum annuum)5 kg/ha (Watering)- Fruit yield increased by 13.6% over NPK-fertilized control. - Nitrate (B79036) content in fruit was reduced by 12% . - Vitamin C content in fruit increased by 28.6% .[4]
Tomato (Solanum lycopersicum)Soil Application (rate not specified)- Nitrogen uptake increased by up to 20% .[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols from key cited experiments.

Protocol 1: Evaluating Potassium Humate on Faba Bean (Vicia faba L.)
  • Objective: To study the impact of potassium humate (KH) application on the growth, yield, and physio-biochemical attributes of faba bean grown in newly reclaimed soil under varying planting densities.

  • Experimental Design: A split-plot design in randomized complete blocks with three replications was used over two seasons. The main plots were planting densities, and the sub-plots were KH treatments (control vs. 50 kg/ha ).

  • Treatment Application: Potassium humate (composed of 65% humic acid, 25% fulvic acid, and 10% K₂O) was applied at a rate of 50 kg/ha as a soil amendment during soil preparation.

  • Data Collection and Measurements:

    • Growth Parameters: At 75 days after sowing, shoot length, number of leaves and branches per plant, and shoot fresh and dry weights were measured.

    • Physiological Parameters: Relative water content (RWC) and membrane stability index (MSI) were determined.

    • Nutrient Analysis: Leaf content of Nitrogen (N), Phosphorus (P), Potassium (K), Calcium (Ca), and Sodium (Na) was measured after 50 days.

    • Yield Components: At harvest, the number of pods per plant, 100-seed weight, and total seed yield per plant and per hectare were recorded.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were compared using Duncan's multiple range test at a significance level of p ≤ 0.05.[5]

Protocol 2: Evaluating Sodium Humate on Green Pepper (Capsicum annuum)
  • Objective: To quantify the effect of sodium humate on the yield and quality (nitrate and vitamin C content) of green pepper.

  • Experimental Design: A small-plot experiment was established in a greenhouse over three years. The soil was a loamy chernozem.

  • Treatment Application: The key treatment involved the application of 5 kg of sodium humate per hectare. This was applied via watering three weeks after the pepper seedlings were planted. This was compared against an unfertilized control and a treatment with full NPK nutrition only.

  • Data Collection and Measurements:

    • Yield: The total weight of pepper fruits was measured at harvest.

    • Quality Analysis: The nitrate content (mg/kg) and vitamin C content in the pepper fruits were determined.

  • Statistical Analysis: The results were statistically evaluated to determine the significance of the increase in fruit yield and changes in quality parameters compared to the control treatments.[4]

Visualizations: Workflows and Mechanisms

Logical Comparison of Humate Application

The diagram below illustrates the fundamental divergence in agricultural impact between applying potassium humate versus sodium humate.

G cluster_0 Potassium Humate Application cluster_1 Sodium Humate Application cluster_2 Shared Agricultural Benefits cluster_3 Divergent Cation-Specific Outcomes KH Potassium Humate HA_K Humic Acid Component KH->HA_K K_ion Potassium (K+) Ion KH->K_ion Soil_Structure Improves Soil Structure HA_K->Soil_Structure Nutrient_Uptake Enhances Nutrient Uptake HA_K->Nutrient_Uptake K_Outcome Provides Essential Nutrient (Increases Crop Quality) K_ion->K_Outcome NaH Sodium Humate HA_Na Humic Acid Component NaH->HA_Na Na_ion Sodium (Na+) Ion NaH->Na_ion HA_Na->Soil_Structure HA_Na->Nutrient_Uptake Na_Outcome Increases Soil Salinity Risk (Can Harm Soil Structure) Na_ion->Na_Outcome G A 1. Experimental Design (e.g., RCBD, Split-Plot) B 2. Soil Preparation & Baseline Analysis A->B C 3. Treatment Application (Control, NaH, KH) B->C D 4. Crop Cultivation & Monitoring C->D E 5. Data Collection (Growth, Yield, Physiological) D->E F 6. Post-Harvest Analysis (Soil & Plant Tissue) E->F G 7. Statistical Analysis (ANOVA, Mean Comparison) F->G H 8. Conclusion & Reporting G->H G cluster_root Plant Root Cell ATPase H+ ATPase Pump Metabolism Cellular Metabolism & Root Growth ATPase->Metabolism Energy for transport HS Humic Substance (e.g., Potassium Humate) ATPase->HS Creates H+ gradient Transporter Nutrient Transporters Transporter->Metabolism Nutrient influx HS->ATPase Stimulates activity (Auxin-like effect) Nutrients Soil Nutrients (N, P, K, Fe, etc.) Nutrients->Transporter Uptake

References

Quantifying the improvement in soil water retention with humic acid sodium salt versus other soil conditioners.

Author: BenchChem Technical Support Team. Date: December 2025

A quantitative analysis of humic acid sodium salt versus other leading soil conditioners in enhancing soil water retention for research applications.

In the realm of agricultural and environmental research, optimizing soil water retention is paramount for ensuring experimental success and developing sustainable land management practices. This guide provides a comprehensive comparison of four prominent soil conditioners: this compound, polyacrylamide (PAM), biochar, and compost. Our focus is on quantifying their respective abilities to improve soil water retention, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the most appropriate soil amendment for their specific needs. This document synthesizes experimental data, details the methodologies for key experiments, and provides visual representations of experimental workflows and the underlying mechanisms of action.

Quantitative Comparison of Soil Conditioner Performance

The following table summarizes the quantitative impact of different soil conditioners on key soil water retention parameters. It is important to note that the effectiveness of each conditioner can vary significantly based on soil type, application rate, and environmental conditions. The data presented here is a synthesis of findings from various studies to provide a comparative overview.

Soil ConditionerApplication RateSoil TypeImprovement in Water Holding Capacity (WHC) / Plant Available Water (PAW)Key Findings & Citations
This compound 0.1% - 0.7% (w/w)Coastal Saline-Alkali SoilIncreased cumulative infiltration by 0.83% - 9.92% and reduced cumulative evaporation by 4.72% - 28.99%. Positively correlated with residual and saturated water content.Application of humic acid can enhance soil water storage and reduce water loss, particularly in saline and alkaline soils.
Polyacrylamide (PAM) 0.02% - 0.06% (w/w)Sandy LoamIncreased volumetric water content of the wetting body by 12.52% - 19.13% under brackish water infiltration.[1]PAM is effective in increasing soil water retention, with optimal concentrations varying by soil type.[1] A 9-year study showed that a one-time application of cross-linked PAM significantly increased plant available water, with the benefit lasting much longer than the industry-projected 5 years.
Biochar 1% - 10% (w/w)Saline-Alkali SoilIncreased soil water content by up to 41.1% at a 10% application rate.[2]Biochar significantly enhances soil water-holding capacity, with the effect generally increasing with the application rate.[2] In a separate study on red clay soil, a 25% biochar application led to a 30% increase in water-holding capacity.[3] Another study reported an 11% increase in soil water holding capacity with the addition of 9 tons per hectare of biochar to an agricultural soil.[4]
Compost 50 - 100 t/haNot specifiedPositively affected water retention of the soil.[5]Compost application consistently improves soil water retention. The addition of compost can increase the water holding capacity of sandy soils and improve the aeration and drainage of clay soils.

Experimental Protocols

The following section details the methodologies used in key experiments to quantify the effects of soil conditioners on water retention.

Determination of Soil Water Retention Curve using a Pressure Plate Extractor

This laboratory method is a standard for determining the relationship between soil water content and soil matric potential, which is fundamental to understanding soil hydraulic properties.[6]

  • Sample Preparation: Undisturbed soil cores are collected from the field. Alternatively, disturbed soil samples can be packed to a specific bulk density in cylinders. The samples are then saturated with water.

  • Apparatus: A pressure plate extractor, which consists of a pressure vessel and a porous ceramic plate, is used.

  • Procedure:

    • The saturated soil samples are placed on the ceramic plate inside the pressure vessel.

    • A specific air pressure is applied to the vessel, forcing water out of the soil pores until equilibrium is reached. The amount of water expelled is measured.

    • The pressure is incrementally increased, and the water content at each pressure level is determined gravimetrically after drying the samples in an oven.

    • Key points on the soil water retention curve are determined, such as Field Capacity (FC), typically measured at -33 kPa (or 1/3 bar), and the Permanent Wilting Point (PWP), measured at -1500 kPa (or 15 bar).[6]

  • Data Analysis: The volumetric water content is plotted against the corresponding matric potential to generate the soil water retention curve. Plant available water (PAW) is calculated as the difference between the water content at FC and PWP.

In-situ Measurement of Soil Hydraulic Conductivity

Field methods are crucial for understanding how soil conditioners perform under natural environmental conditions.

  • Apparatus: Various instruments can be used, including tension infiltrometers, double-ring infiltrometers, and Guelph permeameters.[7][8]

  • Procedure (using a tension infiltrometer):

    • The infiltrometer is installed on a level soil surface.

    • Water is allowed to infiltrate the soil at a specific negative pressure (tension).

    • The rate of water infiltration is measured over time.

    • Measurements are repeated at different tensions to characterize the unsaturated hydraulic conductivity.

  • Data Analysis: The collected data is used to calculate the unsaturated hydraulic conductivity function, which describes the ease with which water moves through the soil at different moisture levels.

Visualizing the Impact and Process

To better understand the experimental workflow and the mechanisms by which soil conditioners improve water retention, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis soil_collection Soil Collection (Field) amendment_application Application of Soil Conditioner soil_collection->amendment_application sample_packing Sample Packing (Lab Columns) amendment_application->sample_packing saturation Saturation with Water sample_packing->saturation pressure_plate Pressure Plate Apparatus saturation->pressure_plate data_collection Data Collection (Water Content vs. Pressure) pressure_plate->data_collection swrc Soil Water Retention Curve data_collection->swrc paw_calculation Calculation of Plant Available Water swrc->paw_calculation

Caption: Experimental workflow for evaluating soil conditioner effects on water retention.

Mechanism_of_Action cluster_conditioners Soil Conditioners cluster_mechanisms Mechanisms cluster_outcomes Outcomes humic_acid Humic Acid Sodium Salt aggregation Improved Soil Aggregation humic_acid->aggregation pam Polyacrylamide pam->aggregation water_bridge Formation of Water-Retaining Bridges pam->water_bridge biochar Biochar porosity Increased Pore Volume biochar->porosity surface_area Increased Surface Area biochar->surface_area compost Compost compost->aggregation compost->porosity whc Increased Water Holding Capacity aggregation->whc infiltration Improved Water Infiltration aggregation->infiltration porosity->whc surface_area->whc water_bridge->whc paw Increased Plant Available Water whc->paw evaporation Reduced Evaporation whc->evaporation

Caption: Mechanisms of soil water retention improvement by different conditioners.

References

Safety Operating Guide

Proper Disposal of Humic Acid Sodium Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of humic acid sodium salt. This document provides immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance within a laboratory setting.

This compound, while not always classified as a hazardous material, is known to be an irritant to the eyes, skin, and respiratory system[1][2][3]. Therefore, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance. The toxicological properties of this material have not been fully investigated, warranting a cautious approach[1].

Hazard Assessment and Pre-Disposal Considerations

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. While some sources indicate that it does not meet the criteria for classification as a hazardous substance[4], others advise treating it as hazardous waste[2].

Key Hazard Information:

  • Irritant: Causes skin, eye, and respiratory irritation[1][2][3].

  • Dust Formation: May form combustible dust concentrations in air[2][5]. Minimize dust generation during handling and disposal[1][6].

  • Incompatibilities: Avoid contact with strong oxidizing agents[1].

Waste Minimization: In line with good laboratory practices, always seek to minimize the amount of waste generated. This can be achieved by:

  • Ordering only the necessary quantities of the chemical.

  • Keeping a detailed inventory to avoid unnecessary purchases.

  • Exploring possibilities of sharing surplus material with other research groups[7].

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE CategorySpecificationPurpose
Eye/Face Protection Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[6].To protect against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin irritation[1][3][6].
Respiratory Protection Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary[6].To avoid inhalation of dust particles[1][6].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

3.1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, clean, and dry container for the collection of solid this compound waste[1][8]. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" (or as per your institution's guidelines), the full chemical name "this compound," and the date of accumulation[9][10].

  • Segregation: Do not mix this compound waste with other chemicals, especially strong oxidizing agents, to prevent unforeseen reactions[1][11].

3.2. Spill and Leak Cleanup:

  • Immediate Action: In case of a spill, clean it up immediately, observing all safety precautions[1].

  • Containment: Sweep up or absorb the material without generating dust[1].

  • Collection: Place the spilled material into a suitable, clean, dry, and closed container for disposal[1][6].

  • Ventilation: Ensure the area is well-ventilated[1].

3.3. Final Disposal:

  • Institutional Guidelines: The ultimate disposal of chemical waste must be in accordance with your institution's specific protocols and local, state, and federal regulations[7][8][9].

  • Waste Management Office: Contact your institution's Environmental Health and Safety (EHS) or waste management office for guidance on the final disposal procedure. They will provide information on waste pickup schedules and specific packaging requirements[7].

  • Do Not Dispose in General Trash or Drains: this compound should not be disposed of in the regular trash or washed down the drain[4][12].

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid[1].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Disposal Workflow Diagram

G cluster_start Start: this compound for Disposal cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_collection Waste Collection cluster_disposal Final Disposal start Identify Waste as This compound sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Irritant - Potential Dust Explosion sds->hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe container Use Designated, Labeled Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate ehs Contact Institutional EHS/Waste Management Office segregate->ehs follow Follow Institutional and Regulatory Guidelines ehs->follow

References

Personal protective equipment for handling Humic acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Humic Acid Sodium Salt, tailored for research and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is recognized as an irritant and requires careful handling to avoid exposure. Key hazards include:

  • Eye Irritation : Causes serious eye irritation.[1][2][3]

  • Skin Irritation : Causes skin irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory tract irritation.[1][2][3][4]

  • Dust Hazard : As a solid, it may form combustible dust concentrations in the air if dispersed.[1][5] It is crucial to minimize dust generation during handling.[4]

The toxicological properties of this substance have not been fully investigated.[4] Therefore, treating it with due care is essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact and inhalation. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationStandard Compliance
Eye & Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.European Standard EN166 or OSHA 29 CFR 1910.133.[4][6]
Skin Protection Gloves: Nitrile rubber (NBR) gloves are recommended.[7][8] • Thickness: >0.11 mm.[7][8] • Breakthrough Time: >480 minutes (Permeation Level 6).[7]European Standard EN 374.[6][7]
Protective Clothing: A lab coat or other appropriate protective clothing to prevent skin exposure.[2][4][6]N/A
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated, ventilation is inadequate, or irritation is experienced.[4][6]NIOSH/MSHA or European Standard EN 149.[4][6]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[2][4][6] Use local exhaust ventilation to control airborne dust.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4][5]

3.2. Handling Protocol

  • Preparation: Before handling, ensure all required PPE is correctly donned.

  • Dispensing: Handle the solid material carefully to minimize dust generation.[4] Avoid actions that could cause the powder to become airborne.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the handling area.[9]

  • Avoidance: Prevent all contact with eyes, skin, and clothing.[4] Avoid inhalation and ingestion.[4]

3.3. Storage Protocol

  • Store in a tightly closed container.[4]

  • Keep the container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][4]

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency.

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4] Get medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: If the person is conscious and alert, give 2-4 cupfuls of water or milk.[4] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

4.2. Spill and Leak Containment

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Equip: Wear all required personal protective equipment as outlined in Section 2.

  • Contain: Carefully sweep or scoop up the spilled material.[1][2][4] Avoid generating dust during cleanup.[4]

  • Collect: Place the material into a suitable, clean, dry, and closed container for disposal.[1][2][4]

  • Decontaminate: Clean the spill area thoroughly to remove any residual contamination.

4.3. Disposal Plan

  • Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.[4]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

  • Dispose of the container and its contents at an approved waste disposal plant.[2] Do not empty into drains.[2][5]

PPE_Workflow_Humic_Acid_Sodium_Salt cluster_prep Preparation & Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_risk_control Risk Control & Special Procedures cluster_operations Execution & Disposal start Begin Handling This compound assess_task Assess Task: - Weighing? - Solution Prep? - Transfer? start->assess_task ppe_base Mandatory Base PPE: - Nitrile Gloves (>0.11mm) - Lab Coat assess_task->ppe_base eye_protection Eye Protection: - Safety Goggles (EN166 / ANSI Z87.1) assess_task->eye_protection check_dust Is Dust Generation Likely? assess_task->check_dust proceed Proceed with Task ppe_base->proceed eye_protection->proceed respirator Add Respiratory Protection: - Use NIOSH-approved  Respirator check_dust->respirator Yes ventilation Work in Fume Hood or Use Local Exhaust Ventilation check_dust->ventilation Yes check_dust->proceed No respirator->ventilation ventilation->proceed disposal Dispose Waste in Designated, Labeled Container proceed->disposal decontaminate Decontaminate Work Area & Wash Hands disposal->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for PPE selection and safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Humic acid sodium salt
Reactant of Route 2
Reactant of Route 2
Humic acid sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.